Pro-Met
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-16-6-4-8(10(14)15)12-9(13)7-3-2-5-11-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWJTFBVRDGROD-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428582 | |
| Record name | L-Prolyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52899-08-8 | |
| Record name | L-Prolyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biochemical Structure of Prolyl-Methionine (Pro-Met) Dipeptide
This technical guide provides a comprehensive overview of the biochemical structure, properties, synthesis, and biological relevance of the Prolyl-Methionine (this compound) dipeptide.
Introduction
Prolyl-Methionine (this compound) is a dipeptide composed of the amino acids L-proline and L-methionine, joined by a peptide bond.[1] In this configuration, proline is the N-terminal amino acid and methionine is the C-terminal amino acid. This compound is a product of protein catabolism and can be found as an intermediate in the breakdown of larger proteins.[2] Dipeptides are of increasing interest in biomedical research due to their potential physiological and cell-signaling effects.[2] Methionine-containing peptides, in particular, are susceptible to oxidation, which can modulate their biological activity and makes them interesting subjects for studies on oxidative stress.[3][4]
Biochemical Structure and Physicochemical Properties
The this compound dipeptide is formed through the formal condensation of the carboxyl group of L-proline with the amino group of L-methionine.[1] The presence of the secondary amine of the proline residue at the N-terminus influences the conformational flexibility of the peptide backbone.
IUPAC Name: (2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid.[1]
Molecular Formula: C₁₀H₁₈N₂O₃S.[1]
Quantitative Physicochemical Data
The following table summarizes the computed physicochemical properties of the this compound dipeptide.
| Property | Value | Source |
| Molecular Weight | 246.33 g/mol | [1] |
| Exact Mass | 246.10381361 Da | [1] |
| XLogP3 | -3.1 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Topological Polar Surface Area | 104 Ų | [1] |
| CAS Number | 52899-08-8 | [1] |
Bond Geometry
| Bond/Angle | Average Value |
| Peptide Bond (C-N) | 1.33 Å |
| N-Cα | 1.46 Å |
| Cα-C | 1.52 Å |
| C=O | 1.23 Å |
| Cα-Cβ (Met) | 1.54 Å |
| Cβ-Cγ (Met) | 1.53 Å |
| Cγ-Sδ (Met) | 1.81 Å |
| Sδ-Cε (Met) | 1.79 Å |
| N-Cα-C Angle | 111.2° |
| Cα-C-N Angle | 116.6° |
| C-N-Cα Angle | 121.7° |
Experimental Protocols
Synthesis and Characterization Workflow
The general workflow for obtaining pure this compound dipeptide involves solid-phase synthesis, followed by cleavage from the resin, purification via HPLC, and characterization by mass spectrometry and NMR.
Detailed Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound dipeptide.
-
Resin Preparation: Start with a Rink Amide resin pre-loaded with Fmoc-L-Methionine. If not pre-loaded, couple Fmoc-Met-OH to the resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.[5]
-
Fmoc Deprotection (Methionine):
-
Coupling (Proline):
-
In a separate vessel, pre-activate Fmoc-L-Proline-OH (3 equivalents) with a coupling agent like HBTU (0.9 equivalents) and an activator base like DIEA (2 equivalents) in DMF.[6]
-
Add the activated proline solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test (will be negative for the secondary amine of proline after coupling).[6]
-
Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
-
Final Fmoc Deprotection (Proline): Repeat step 2 to remove the Fmoc group from the N-terminal proline.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail. For a methionine-containing peptide, a common cocktail is Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v). TIS is a scavenger to prevent side reactions with the methionine side chain.[7]
-
Incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.[8]
-
Protocol for Purification by Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water) or a mixture of Buffer A and Buffer B (e.g., 0.1% TFA in acetonitrile) for better solubility.[9] Filter the sample through a 0.45 µm filter.[10]
-
Chromatography Conditions:
-
Column: Preparative C18 column.[8]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[8]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[8]
-
Gradient: A linear gradient from 5% to 50% Buffer B over 30-40 minutes is a typical starting point for dipeptides.
-
Detection: Monitor the elution at 214 nm (peptide bond absorbance) and 280 nm (if aromatic residues were present).[9]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure peptide.[8]
Protocols for Characterization
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the synthesized dipeptide.
-
Method: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected Result: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 247.11.[1] Tandem MS (MS/MS) can be used to confirm the sequence by analyzing fragmentation patterns (e.g., b and y ions).[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the covalent structure and stereochemistry of the dipeptide.
-
Method: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire 1D ¹H and 2D correlation spectra (e.g., COSY, TOCSY) to assign proton resonances to specific amino acid spin systems.[12][13]
-
Expected Result: The spectra should show characteristic chemical shifts for the proline ring protons and the methionine side chain protons (S-CH₃, -CH₂-CH₂-S-). 2D NMR will show correlations between protons within each residue, confirming their identity and connectivity.[14]
-
Biological Role and Metabolism
This compound is recognized as a metabolite resulting from the breakdown of proteins.[15] While specific signaling roles for this compound are not extensively documented, related dipeptides like Prolyl-hydroxyproline have been shown to exhibit biological activities, such as promoting cellular homeostasis and motility.[16] The metabolism of this compound is primarily through enzymatic cleavage.
Enzymes such as dipeptidyl peptidase IV (DPP-IV) are known to cleave dipeptides from the N-terminus of peptides, particularly when proline is in the second position.[17] However, other peptidases can also hydrolyze this compound into its constituent amino acids, L-proline and L-methionine, which then enter their respective metabolic pathways.[17] The methionine residue, in particular, is a precursor for important metabolites like S-adenosyl-L-methionine (SAM), a universal methyl donor, and is involved in antioxidant defense through its conversion to cysteine and glutathione.[18]
References
- 1. This compound | C10H18N2O3S | CID 7408173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Prolyl-Methionine (HMDB0029023) [hmdb.ca]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Synthesis [en.bio-protocol.org]
- 6. Peptide Synthesis [bio-protocol.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Mascot help: Peptide fragmentation [matrixscience.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. Met-Pro | C10H18N2O3S | CID 11893572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 17. Stepwise degradation of the hexapeptide Met-Ala-Ser-Pro-Phe-Ala by dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Pro-Met (L-Prolyl-L-methionine) discovery and history
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Prolyl-L-methionine (Pro-Met) is a dipeptide composed of the amino acids L-proline and L-methionine.[1] Despite the long history of its constituent amino acids, specific research on the discovery, synthesis, and biological activity of this compound is remarkably limited in publicly available scientific literature. The Human Metabolome Database categorizes Prolyl-Methionine as an "expected" metabolite, resulting from protein catabolism, which has not yet been definitively identified in human tissues or biofluids.[2] This guide provides a comprehensive overview of the available information on this compound, including the history of its constituent amino acids, a detailed theoretical synthesis protocol, and an exploration of the potential biological significance of this dipeptide based on the known functions of L-proline and L-methionine. The conspicuous absence of quantitative data and defined signaling pathways for this compound underscores a significant gap in current biochemical and pharmacological knowledge, presenting potential opportunities for novel research.
Discovery and History
-
L-Proline: First isolated in 1900 by Richard Willstätter, L-proline was synthesized a year later by Emil Fischer.[3] Its unique cyclic structure makes it a critical component of proteins, particularly collagen.[4]
-
L-Methionine: This essential sulfur-containing amino acid was first isolated in 1921 by John Howard Mueller.[5] Its industrial synthesis involves the combination of acrolein, methanethiol, and cyanide to produce a hydantoin intermediate.[5]
Given that both precursor amino acids were known by 1921, the synthesis of this compound was chemically feasible from that point forward. The assignment of its CAS number, 52899-08-8, suggests its formal registration in chemical literature likely occurred in the 1970s.
Physicochemical Properties
A summary of the key physicochemical properties of L-Prolyl-L-methionine is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C10H18N2O3S | [1] |
| Molecular Weight | 246.33 g/mol | [1] |
| IUPAC Name | (2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | [1] |
| CAS Number | 52899-08-8 | [1] |
Experimental Protocols: Synthesis of L-Prolyl-L-methionine
While the original synthesis paper is not available, a standard and reliable method for synthesizing this compound would be through solution-phase peptide coupling. This method offers a high degree of control and scalability.
Solution-Phase Synthesis of this compound
This protocol describes the coupling of N-terminally protected L-proline with C-terminally protected L-methionine, followed by deprotection to yield the final dipeptide.
Materials:
-
N-α-tert-Butoxycarbonyl-L-proline (Boc-Pro-OH)
-
L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Activation of Boc-Pro-OH:
-
Dissolve Boc-Pro-OH (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM at 0°C.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Met-OMe·HCl (1.0 equivalent) in anhydrous DMF.
-
Neutralize the hydrochloride salt by adding DIPEA (1.2 equivalents) and stir for 15 minutes at room temperature.
-
Add the activated Boc-Pro-OH solution (from step 1) to the H-Met-OMe solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Protected Dipeptide:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Pro-Met-OMe.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified Boc-Pro-Met-OMe in a solution of 50% TFA in DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected this compound methyl ester as a TFA salt.
-
-
Saponification (optional, for free acid):
-
Dissolve the TFA salt in a mixture of methanol and water.
-
Add 1 M sodium hydroxide and stir until the ester is fully hydrolyzed (monitored by TLC).
-
Neutralize with 1 M HCl and concentrate to obtain the final L-Prolyl-L-methionine product.
-
Solid-Phase Peptide Synthesis (SPPS) of this compound
Alternatively, SPPS offers a more automated and high-throughput approach.
Workflow for SPPS:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Biological Context and Potential Significance
In the absence of direct studies on this compound, its potential biological roles can be inferred from the functions of its constituent amino acids.
L-Proline: Structural and Signaling Roles
L-proline is a non-essential amino acid with unique structural properties due to its secondary amine integrated into a pyrrolidine ring.
-
Collagen Synthesis: Proline is a major component of collagen, the most abundant protein in mammals, where it is often hydroxylated to hydroxyproline, a modification critical for the stability of the collagen triple helix.[4]
-
Cellular Stress Response: Proline acts as an osmoprotectant, helping cells to withstand environmental stresses such as osmotic shock and oxidative stress.[6]
-
Signaling Pathways: Proline metabolism has been shown to influence cellular signaling pathways, including the mTOR pathway, and can impact cell proliferation and migration.[7]
L-Methionine: Metabolism and Antioxidant Defense
L-methionine is an essential, sulfur-containing amino acid with diverse and critical roles in cellular function.
-
Protein Synthesis: Methionine is one of the 20 proteinogenic amino acids and is the initiating amino acid in the biosynthesis of most proteins.[8]
-
Metabolic Precursor: It is a precursor for other sulfur-containing compounds, including cysteine and taurine, and is a key component in the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell.
-
Antioxidant Activity: The sulfur atom in methionine can be reversibly oxidized to methionine sulfoxide, allowing it to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.[9] L-methionine has been shown to protect against oxidative stress and mitochondrial dysfunction in in-vitro models of Parkinson's disease.[10][11]
Potential Roles of the Dipeptide this compound
Based on the functions of its components, this compound could potentially exhibit several biological activities:
-
Antioxidant Properties: The presence of the methionine residue suggests that this compound could act as an antioxidant.
-
Bioavailability: As a dipeptide, this compound may be absorbed through different mechanisms than free amino acids, potentially influencing the bioavailability of proline and methionine.
-
Neurological Activity: Both proline and methionine have been implicated in neurological function and dysfunction. High levels of proline can have neurotoxic effects, while methionine is crucial for the synthesis of neurotransmitters and other neurologically active molecules.[12] The dipeptide's activity in the central nervous system, if any, is unknown.
Signaling Pathways: A Knowledge Gap
A thorough review of the scientific literature reveals no studies that have identified or characterized any signaling pathways directly modulated by L-Prolyl-L-methionine. The biological effects of this dipeptide, should any exist, remain to be elucidated. The diagram below illustrates the current void in our understanding of this compound's molecular interactions.
References
- 1. This compound | C10H18N2O3S | CID 7408173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Prolyl-Methionine (HMDB0029023) [hmdb.ca]
- 3. Design of anti- and pro-aggregation variants to assess the effects of methionine oxidation in human prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagen - Wikipedia [en.wikipedia.org]
- 5. cdn.who.int [cdn.who.int]
- 6. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Behavioral and neurochemical effects of proline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of L-Prolyl-L-methionine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Prolyl-L-methionine, a dipeptide composed of the proteinogenic amino acids L-proline and L-methionine, is a subject of growing interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the synthesis, and chemical and biological properties of L-Prolyl-L-methionine. Detailed protocols for both solution-phase and solid-phase peptide synthesis are presented, offering flexibility for various laboratory settings. The guide also summarizes the known and predicted physicochemical properties of the dipeptide and explores its potential biological activities, including its roles as an antioxidant and enzyme inhibitor, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in peptide chemistry, drug discovery, and the study of bioactive peptides.
Introduction
L-Prolyl-L-methionine (Pro-Met) is a dipeptide formed through the condensation of L-proline and L-methionine. The unique structural features of its constituent amino acids—the rigid pyrrolidine ring of proline and the sulfur-containing side chain of methionine—confer specific conformational and chemical properties to the dipeptide. These characteristics make L-Prolyl-L-methionine a molecule of interest for its potential biological activities, including antioxidant and enzyme-inhibiting properties. This guide provides a detailed exploration of the synthesis and chemical properties of L-Prolyl-L-methionine to facilitate further research and application in various scientific disciplines.
Synthesis of L-Prolyl-L-methionine
The synthesis of L-Prolyl-L-methionine can be achieved through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Both methods rely on the formation of a peptide bond between the carboxyl group of L-proline and the amino group of L-methionine, employing protecting groups to prevent unwanted side reactions.
Solution-Phase Synthesis
Solution-phase synthesis offers scalability and is well-suited for the production of larger quantities of the dipeptide. A common strategy involves the use of N-terminal and C-terminal protecting groups, followed by a coupling reaction and subsequent deprotection. A representative workflow for the solution-phase synthesis of L-Prolyl-L-methionine is outlined below.
Step 1: N-protection of L-Proline
-
Dissolve L-proline in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and cool to 0 °C.
-
Slowly add di-tert-butyl dicarbonate (Boc-anhydride) while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the solution with cold 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-Boc-L-proline.
Step 2: C-protection of L-Methionine
-
Suspend L-methionine in methanol and cool to -10 °C.
-
Slowly add thionyl chloride while maintaining the temperature below -5 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Evaporate the solvent under reduced pressure to obtain L-methionine methyl ester hydrochloride as a white solid.
Step 3: Coupling Reaction
-
Dissolve N-Boc-L-proline in dichloromethane (DCM).
-
Add HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (hydroxybenzotriazole), and diisopropylethylamine (DIPEA) to the solution and stir for 10 minutes to pre-activate the carboxyl group.
-
In a separate flask, dissolve L-methionine methyl ester hydrochloride in DCM and add DIPEA to neutralize the salt.
-
Add the neutralized L-methionine methyl ester solution to the activated N-Boc-L-proline solution.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-L-Prolyl-L-methionine methyl ester.
Step 4: Deprotection
-
Dissolve the protected dipeptide in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature for 2 hours to saponify the methyl ester.
-
Acidify the solution with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer and evaporate the solvent.
-
Dissolve the resulting solid in DCM and add trifluoroacetic acid (TFA) to remove the Boc group.
-
Stir for 1 hour at room temperature.
-
Evaporate the solvent and TFA to obtain the crude L-Prolyl-L-methionine.
-
Purify the product by recrystallization or column chromatography.
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers advantages in terms of ease of purification and automation. The synthesis is carried out on a solid support (resin), and excess reagents and byproducts are removed by simple washing steps. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.
Promethium in Biological Systems: A Technical Whitepaper on its Absence in Nature and the Implications of Anthropogenic Exposure
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Promethium (Pm), a rare earth element with atomic number 61, is unique among the lanthanides for its exclusively radioactive nature. A thorough review of existing scientific literature reveals that promethium has no known natural biological role and is not found in measurable quantities in any native biological system.[1][2][3][4] All isotopes of promethium are radioactive, and its presence in the biosphere is a result of anthropogenic activities, primarily from nuclear fission.[1][5] This whitepaper provides a comprehensive technical guide on the current understanding of promethium's interaction with biological systems, focusing on the behavior of artificially introduced promethium, the methodologies for its detection, and a forward look into its potential, albeit nascent, applications in medicine.
Natural Occurrence: A Confirmed Absence
Contrary to the initial query's premise, promethium does not occur naturally in biological systems. Its most stable isotope, promethium-145, has a half-life of only 17.7 years, a duration insufficient for it to have persisted since the Earth's formation.[1][4] Trace amounts of promethium have been detected in uranium ores, where it is formed as a product of spontaneous fission, but these quantities are infinitesimal.[1][6] Consequently, organisms have not evolved mechanisms to utilize or process this element, and it is not a component of any known biochemical pathway.[1][3]
Biodistribution and Biological Effects of Anthropogenic Promethium
While not naturally present, the introduction of promethium into biological systems has been studied, primarily in animal models, to understand its toxicology and biodistribution. These studies are critical for assessing the risks associated with nuclear activities and for exploring potential medical applications.
Animal Studies on Promethium Distribution
Following administration to animals such as rats, rabbits, pigs, and dogs, promethium has been observed to accumulate in specific tissues.[7][8] The primary target organs for promethium retention are the bones, liver, and lungs (in cases of inhalation).[2][7][8]
| Organism | Route of Administration | Primary Sites of Accumulation | Retention Time | Reference |
| Rats | Oral | Bones, tips of the villi of the distal small intestine | 50% of dose remaining after one week | [7] |
| Dogs (Beagles) | Inhalation (Pm₂O₃ aerosols) | Lungs (44%), Skeleton (24%), Liver (22%) | Data at 5.5 months post-exposure | [8] |
This table summarizes key findings from animal studies on the biodistribution of promethium.
Cellular and Subcellular Localization
In cases of inhalation of promethium-containing luminous paints, the element is predominantly found in the lungs.[7] Over time, through phagocytosis, promethium particles can become concentrated in macrophages within the bronchial epithelium and alveolar walls, forming "hotspots" of radioactivity.[7][8]
Experimental Protocols for Detection and Quantification
The detection and quantification of promethium in biological samples are challenging due to its radioactive nature and typically low concentrations. Specialized radiochemical techniques are required.
Co-precipitation for Sample Analysis
A method for identifying and analyzing promethium-147 in urine and feces involves co-precipitation.[7] This technique is particularly applicable for monitoring individuals who may have been exposed to promethium in an occupational setting.
Methodology:
-
Sample Collection: Collect urine or fecal samples from the subject.
-
Acidification: Acidify the sample to ensure all promethium is in a soluble ionic form (Pm³⁺).
-
Carrier Addition: Add a non-radioactive carrier element with similar chemical properties to promethium (e.g., another lanthanide like neodymium or samarium).
-
Precipitation: Induce the precipitation of a suitable inorganic compound (e.g., oxalate or hydroxide) that will co-precipitate the promethium with the carrier.
-
Separation: Separate the precipitate from the supernatant by centrifugation or filtration.
-
Purification: Redissolve the precipitate and perform further purification steps, such as ion exchange chromatography, to isolate the carrier-promethium fraction from other radionuclides.
-
Quantification: Measure the beta activity of the purified sample using liquid scintillation counting or a proportional counter to determine the amount of promethium-147.
Synchrotron-Based X-ray Absorption Spectroscopy (XAS)
Recent breakthroughs in understanding the chemistry of promethium have utilized advanced techniques like X-ray Absorption Spectroscopy (XAS).[9][10] This method allows for the characterization of the local atomic structure around a specific element, even in complex environments like aqueous solutions.
Methodology:
-
Sample Preparation: A purified sample of promethium is complexed with a specific ligand (e.g., bispyrrolidine diglycolamide) to create a stable, water-soluble complex.[10] This is a critical step to handle the radioactive material safely and to study its coordination chemistry.
-
Synchrotron Radiation: The sample is exposed to a high-intensity X-ray beam from a synchrotron source.
-
Energy Scan: The energy of the X-ray beam is scanned across an absorption edge of promethium.
-
Data Acquisition: The X-ray absorption by the sample is measured as a function of the incident X-ray energy.
-
Data Analysis: The resulting spectrum provides information about the oxidation state, coordination number, and bond lengths between promethium and its neighboring atoms.[10]
Visualizing Experimental Workflows and Biological Interactions
The following diagrams, generated using the DOT language, illustrate key processes related to the study of promethium in biological contexts.
Caption: Workflow for the detection of promethium in biological samples.
Caption: Biodistribution pathway of promethium in mammals.
Future Outlook: Potential Medical Applications
While promethium's radioactivity poses significant health risks, it also underpins its potential for therapeutic and diagnostic applications.[2][11] The isotope promethium-147 is a beta emitter with a relatively short half-life, which are desirable characteristics for certain medical uses.
-
Radiotherapy: The localized energy deposition from beta particles could potentially be used to target and destroy cancer cells. Recent advances in understanding promethium's coordination chemistry may enable the development of stable chelates that can be attached to tumor-targeting molecules.[9][11]
-
Medical Imaging: Although less common than other isotopes for this purpose, the radiation from promethium could be harnessed for specialized imaging applications.[11]
The primary challenge remains the efficient separation of promethium from other fission products and the development of ligands that can securely hold the promethium atom in vivo to prevent its accumulation in non-target tissues like bone.[12] The recent characterization of a promethium complex in an aqueous solution is a significant step toward designing such molecules.[9][10]
Conclusion
References
- 1. Promethium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 2. Promethium Element | Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 3. WebElements Periodic Table » Promethium » biological information [webelements.com]
- 4. mineralseducationcoalition.org [mineralseducationcoalition.org]
- 5. Rare-earth element - Wikipedia [en.wikipedia.org]
- 6. Promethium - Wikipedia [en.wikipedia.org]
- 7. Promethium: To Strive, to Seek, to Find and Not to Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. livescience.com [livescience.com]
- 10. scitechdaily.com [scitechdaily.com]
- 11. Promethium Chemistry Breakthrough Could Unlock New Applications | NIDC: National Isotope Development Center [isotopes.gov]
- 12. wuot.org [wuot.org]
Pro-Met: An In-depth Technical Guide on the Core Biological Functions and Physiological Role of the MET Receptor Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract: The MET proto-oncogene, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of a wide array of cellular processes.[1][2] Dysregulation of the HGF/MET signaling axis is strongly implicated in tumorigenesis and metastatic progression, making it a critical target for therapeutic intervention.[1][3] This technical guide provides a comprehensive overview of the core biological functions and physiological roles of the MET receptor. It details the intricate signaling pathways activated by MET, presents quantitative data from key studies, and outlines the experimental protocols used to investigate its function. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working on MET-targeted therapies.
A Note on Terminology: "Pro-Met" vs. MET Receptor
The term "this compound" is not standard nomenclature for a single, well-defined biological entity. Initial database searches for "this compound" can be ambiguous, potentially referring to:
-
The MET Receptor Tyrosine Kinase: A significant body of scientific literature uses "MET" to refer to the proto-oncogene and its protein product, a receptor tyrosine kinase. The prefix "pro" is often used in a general sense to indicate a pro-tumorigenic or pro-metastatic role. Given the context of complex biological functions and signaling pathways, it is highly probable that inquiries regarding "this compound" are directed at this receptor.
-
Prolyl-Methionine (this compound) or Methionyl-Proline (Met-Pro) Dipeptides: These are simple dipeptides composed of the amino acids proline and methionine.[4][5][6] Current scientific literature on these specific dipeptides is limited. They are recognized as metabolites resulting from protein catabolism.[5] One study on various methionine-containing peptides found that prolylmethionine was not an effective source of methionine for protein accretion in C2C12 myogenic cells, suggesting limited bioavailability or bioactivity in that specific context.[7] While some methionine-containing peptides have been investigated for their antioxidant properties, there is no evidence to suggest that the this compound dipeptide itself governs complex signaling pathways or has the extensive physiological roles characteristic of the MET receptor.[8]
Core Biological Functions of the MET Receptor
The MET receptor, upon binding its ligand HGF, orchestrates a complex program of cellular responses collectively known as "invasive growth." This program is essential for normal physiological processes but is often hijacked by cancer cells.
-
Cell Proliferation and Survival: MET activation triggers potent mitogenic and anti-apoptotic signals.[2][9] Downstream pathways, particularly the PI3K/AKT cascade, inhibit pro-apoptotic proteins and promote cell cycle progression, thus ensuring cell survival and proliferation.[1]
-
Cell Motility, Migration, and Invasion: A hallmark of MET signaling is the induction of cell motility and invasion.[1] This is achieved through the activation of pathways that lead to cytoskeletal rearrangements, formation of lamellipodia and filopodia, and the degradation of the extracellular matrix.[10]
-
Angiogenesis: The HGF/MET axis is a significant promoter of angiogenesis, the formation of new blood vessels. This is crucial for supplying tumors with the nutrients required for growth.[3]
-
Epithelial-Mesenchymal Transition (EMT): MET signaling is a key driver of EMT, a process where epithelial cells lose their polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells.[11]
-
Tissue Homeostasis and Regeneration: Under normal physiological conditions, MET signaling is crucial for tissue homeostasis and repair, particularly in organs like the liver.[1]
Physiological Role of the MET Receptor
The physiological role of MET is context-dependent, playing a vital part in both development and adult tissue maintenance.
-
Embryonic Development: MET is essential for normal embryogenesis. Its signaling is required for the development of the liver, placenta, and certain muscle groups.[11]
-
Wound Healing and Organ Regeneration: In adult organisms, the HGF/MET pathway is critical for wound healing and the regeneration of tissues, most notably the liver.[11] HGF was initially identified as a potent mitogen for hepatocytes.[11]
-
Cancer Progression and Metastasis: Aberrant MET signaling, through gene amplification, mutation, or protein overexpression, is a driver of tumorigenesis and metastasis in a wide variety of cancers, including lung, gastric, and renal carcinomas.[1][9] This dysregulation leads to sustained activation of the pro-growth and pro-invasive pathways described above.
Key Signaling Pathways of the MET Receptor
Upon HGF binding and subsequent dimerization, the MET receptor autophosphorylates key tyrosine residues in its cytoplasmic tail.[12] These phosphorylated residues serve as docking sites for a variety of adaptor proteins and enzymes, initiating multiple downstream signaling cascades.
RAS/MAPK Pathway
This pathway is a central mediator of cell proliferation and differentiation.
Upon activation, MET recruits the adaptor protein GRB2, which in turn activates the guanine nucleotide exchange factor SOS.[1] SOS then catalyzes the exchange of GDP for GTP on RAS, leading to its activation.[1] Activated RAS initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK).[1] Phosphorylated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and differentiation.
PI3K/AKT Pathway
This pathway is a primary driver of cell survival and growth.
Activated MET recruits the docking protein GAB1, which then recruits and activates phosphatidylinositol 3-kinase (PI3K).[1][9] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of substrates, including mTOR, to promote cell survival, growth, and proliferation.[9]
STAT3 Pathway
This pathway is directly involved in cell migration, invasion, and tubulogenesis.
The Signal Transducer and Activator of Transcription 3 (STAT3) can be directly recruited to the activated MET receptor.[1] Upon phosphorylation by MET, STAT3 molecules dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in invasion and tubulogenesis.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on MET signaling and its inhibition.
Table 1: Kinase Activity and Phosphorylation Data
| Parameter | Cell Line | Condition | Value/Fold Change | Reference |
| MET Autophosphorylation | NIH 3T3 | Transfected with mutant MET (M1268T) | ~5-fold increase vs. Wild Type | [13] |
| Exogenous Kinase Activity | NIH 3T3 | Transfected with mutant MET (M1268T) | ~3.5-fold increase vs. Wild Type | [13] |
| pMET (Y1349) Levels | HUVEC | HGF Stimulation | Strong Activation | [14] |
| pMET (Y1349) Levels | HUVEC | PRS-110 (MET antagonist) | No agonistic activity | [14] |
Table 2: Inhibitor Potency
| Inhibitor | Target | Assay | Cell Line | IC₅₀ | Reference |
| PRS-110 | MET | HGF-induced MET activation | HUVEC | 35 ± 8 nmol/L | [14] |
| PF-2341066 | MET | Proliferation/Invasion | Human Cholangiocarcinoma Cells | Not specified, but effective | Not specified |
Experimental Protocols
The following are generalized protocols for key experiments used to study MET receptor function, based on methodologies described in the cited literature.
Immunoprecipitation (IP) of MET
This protocol is used to isolate the MET receptor from cell lysates to study its phosphorylation status or associated proteins.
Workflow Diagram:
Methodology:
-
Cell Lysis: Wash cell monolayers with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells in a suitable ice-cold lysis buffer (e.g., containing Tris-HCl, NaCl, glycerol, detergents like Nonidet P-40, and importantly, protease and phosphatase inhibitors).[15]
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris. Collect the supernatant.[15]
-
Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G Sepharose or Agarose beads for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a specific primary antibody against MET to a standardized amount of cell lysate (e.g., 400 µg).[15] Incubate for several hours to overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.[15]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads multiple times (e.g., 3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the final bead pellet in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein from the beads. The sample is now ready for analysis by Western Blot.
In Vitro Kinase Assay
This protocol measures the ability of immunoprecipitated MET to phosphorylate an exogenous substrate.
Workflow Diagram:
Methodology:
-
Immunoprecipitate MET: Follow the Immunoprecipitation protocol (Section 5.1), but omit the final elution step with SDS buffer.
-
Prepare for Reaction: After the final wash, resuspend the beads in a kinase assay buffer.[16]
-
Initiate Reaction: Add an exogenous substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu:Tyr)) and ATP to the bead suspension.[17]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-45 minutes) to allow for phosphorylation.[16][17]
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction mixture by SDS-PAGE and Western Blotting, using an anti-phosphotyrosine antibody to detect the phosphorylation of the exogenous substrate.[13] Alternatively, luminescence-based assays like ADP-Glo™ can be used to quantify kinase activity by measuring the amount of ADP produced.[17]
Western Blotting for MET Pathway Proteins
This protocol is used to detect the presence and phosphorylation status of MET and its downstream signaling molecules.
Methodology:
-
Sample Preparation: Prepare cell lysates as described in the IP protocol (Step 1). Determine protein concentration.
-
SDS-PAGE: Denature equal amounts of protein from each sample in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-MET, anti-phospho-MET (pMET), anti-AKT, anti-phospho-AKT (pAKT), anti-ERK, anti-phospho-ERK (pERK)).
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody, then incubate with a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme will catalyze a reaction that produces light, which can be detected on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of protein.
-
Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with another antibody (e.g., probing for total MET after probing for pMET) to compare the levels of total and phosphorylated protein in the same sample.[15]
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hepatocyte growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. This compound | C10H18N2O3S | CID 7408173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Met-Pro | C10H18N2O3S | CID 11893572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prolylmethionine | C10H18N2O3S | CID 5233577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Physiological Signaling and Structure of the HGF Receptor MET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of progress and challenges for various patterns of c-MET-targeted molecular imaging: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Activating mutations for the Met tyrosine kinase receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IP-Kinase Assay [bio-protocol.org]
- 17. bpsbioscience.com [bpsbioscience.com]
Pro-Met Peptide Bond Stability and Hydrolysis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide bond between Proline (Pro) and Methionine (Met) presents unique characteristics in terms of stability and susceptibility to hydrolysis. This technical guide provides an in-depth analysis of the factors governing the stability of the Pro-Met bond, detailing both non-enzymatic and enzymatic hydrolysis mechanisms. Quantitative data on hydrolysis kinetics, detailed experimental protocols for stability assessment, and the role of this compound cleavage in signaling pathways are presented to offer a comprehensive resource for researchers in peptide chemistry, drug development, and molecular biology.
Introduction
The stability of peptide bonds is a critical factor in determining the therapeutic efficacy and in-vivo half-life of peptide-based drugs. The unique cyclic structure of proline and the sulfur-containing side chain of methionine create a peptide linkage with distinct conformational and chemical properties. Understanding the stability of the this compound bond is crucial for designing stable peptidomimetics, developing targeted drug delivery systems, and elucidating biological pathways where specific proteolytic cleavage occurs. This guide explores the fundamental aspects of this compound peptide bond stability and the various pathways of its hydrolysis.
Non-Enzymatic Hydrolysis of the this compound Peptide Bond
The spontaneous cleavage of peptide bonds, or non-enzymatic hydrolysis, is influenced by several factors including pH, temperature, and the nature of the flanking amino acid residues. While peptide bonds are generally stable, certain sequences exhibit increased lability.
General Principles of Peptide Bond Hydrolysis
Non-enzymatic peptide bond hydrolysis can occur through two primary mechanisms: direct hydrolysis (scission) and intramolecular aminolysis (backbiting). The rates of these reactions are significantly pH-dependent. Generally, scission is the dominant mechanism at alkaline pH, while backbiting is more prevalent at neutral pH. At acidic pH, both pathways can contribute significantly to peptide bond cleavage[1].
Stability of the X-Pro Bond
The X-Pro peptide bond is known to be relatively resistant to cleavage by many common proteases due to the unique tertiary amide bond formed by proline's cyclic side chain. However, this bond can be susceptible to chemical cleavage under specific conditions.
Palladium(II)-Catalyzed Hydrolysis of X-Pro-Met Sequences
A notable example of controlled chemical cleavage involves the use of palladium(II) complexes to selectively hydrolyze the X-Pro bond within an X-Pro-Met sequence. The methionine residue acts as an anchor for the Pd(II) ion, which then facilitates the hydrolysis of the adjacent X-Pro bond. This reaction proceeds under mild conditions.
Table 1: Half-life of Ac-Ala-Gly-Pro-Met-Gly-Ala under Palladium(II)-Catalyzed Hydrolysis [2]
| Condition | Half-life (t½) |
| pH 2.0, 20°C | 1.0 hour |
| pH 7.0, 40°C | 4.2 hours |
This data highlights the pH and temperature dependence of the catalyzed hydrolysis of the X-Pro bond in a this compound containing peptide.
Enzymatic Hydrolysis of the this compound Peptide Bond
Enzymatic cleavage is a highly specific process mediated by proteases. The this compound sequence can be a target for several classes of proteases, playing a role in various physiological and pathological processes.
Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Several MMPs have been shown to cleave peptide bonds adjacent to proline and methionine residues. For instance, MMP-13 recognition sites often feature a Proline residue in the P3 position and a Methionine or Leucine in the P1' position[3]. This makes this compound containing sequences potential substrates for MMPs, playing a role in tissue remodeling and disease progression.
Caspases and Apoptosis
Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). While their primary specificity is for cleavage C-terminal to aspartic acid residues, the surrounding sequence context is crucial for substrate recognition.
A significant example of a signaling pathway involving cleavage in a this compound context is the processing of the MET receptor tyrosine kinase during apoptosis[4][5][6][7]. Caspase-3 mediates the cleavage of MET at two sites, one in the juxtamembrane domain (ESVD1000) and another in the C-terminal region (DNADDEVD1380)[8]. This sequential cleavage generates a pro-apoptotic p40 MET fragment that translocates to the mitochondria and amplifies the apoptotic signal[4][5][6]. While the cleavage is not directly at a this compound bond, the juxtamembrane region is a proline-rich area, and this example illustrates the importance of proteolytic events in this compound containing protein domains in critical signaling pathways.
Experimental Protocols for Studying this compound Hydrolysis
Accurate assessment of this compound peptide bond stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques employed.
General Workflow for Peptide Stability Assay
A typical workflow for assessing peptide stability in a biological matrix (e.g., serum, plasma) or under defined chemical conditions involves incubation, sample quenching and protein precipitation, followed by analytical quantification of the remaining intact peptide.
Detailed Protocol for HPLC Analysis of Peptide Hydrolysis
Objective: To quantify the rate of hydrolysis of a this compound containing peptide under specific pH and temperature conditions.
Materials:
-
This compound containing peptide of interest
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Buffers of desired pH (e.g., phosphate, citrate)
-
Thermostated incubator or water bath
-
HPLC system with a C18 reversed-phase column and UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted).
-
Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN).
-
Prepare the incubation buffer at the desired pH.
-
-
Incubation:
-
Add a known concentration of the peptide stock solution to the pre-warmed incubation buffer.
-
Incubate the mixture at the desired temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN) to the aliquot. This will stop the hydrolysis and precipitate any proteins if in a biological matrix.
-
Vortex and centrifuge the samples to pellet precipitated material.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject a standard volume of the supernatant onto the C18 column.
-
Elute the peptide and its degradation products using a suitable gradient of mobile phase B.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the natural logarithm of the remaining peptide concentration versus time. The slope of this line will be the negative of the first-order rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol for LC-MS/MS Analysis of Hydrolysis Products
Objective: To identify and quantify the cleavage products of this compound peptide hydrolysis.
Procedure:
-
Follow the sample preparation steps as outlined in the HPLC protocol.
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system equipped with a C18 column and an electrospray ionization (ESI) source.
-
Separate the peptides using a suitable gradient.
-
Acquire full scan mass spectra to identify the molecular weights of the parent peptide and its fragments.
-
Perform tandem mass spectrometry (MS/MS) on the detected peaks to obtain fragment ion spectra for sequence confirmation of the cleavage products.
-
-
Data Analysis:
-
Use appropriate software to analyze the MS and MS/MS data to identify the exact cleavage sites.
-
Quantify the relative abundance of the parent peptide and its fragments over time to determine the kinetics of hydrolysis at specific bonds.
-
Signaling Pathways Involving this compound Cleavage
The specific cleavage of peptide bonds is a fundamental mechanism for regulating protein function and signal transduction. As previously mentioned, the caspase-mediated cleavage of the MET receptor tyrosine kinase is a prime example of how proteolysis in a proline-rich region can have profound biological consequences.
This pathway highlights how a seemingly simple event, the cleavage of a peptide bond within a specific protein domain, can act as a molecular switch to initiate a complex cellular process like apoptosis. The generation of the p40 MET fragment converts a pro-survival receptor into a pro-death signal, demonstrating the critical role of regulated proteolysis in cell fate decisions[4][5][6][7].
Conclusion
The stability of the this compound peptide bond is a multifaceted issue influenced by the chemical environment and the presence of specific enzymes. While generally more resistant to non-enzymatic hydrolysis than some other peptide linkages, it can be specifically targeted by chemical reagents and certain proteases like MMPs. The cleavage of this compound containing sequences plays a significant role in physiological processes such as extracellular matrix remodeling and is implicated in pathological conditions. Furthermore, the regulated cleavage of proteins containing this compound motifs, such as the MET receptor, is a critical control point in cellular signaling pathways like apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to investigate the stability of this compound bonds in their peptides and proteins of interest, contributing to the development of more stable and effective therapeutic agents and a deeper understanding of biological regulation. Further research is warranted to obtain more comprehensive quantitative data on the non-enzymatic hydrolysis of the this compound bond under a wider range of conditions and to elucidate the specific kinetics of its cleavage by various proteases.
References
- 1. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Palladium(II) complex as a sequence-specific peptidase: hydrolytic cleavage under mild conditions of X-Pro peptide bonds in X-Pro-Met and X-Pro-His segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new MMP‐mediated prodomain cleavage mechanism to activate bone morphogenetic proteins from the extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolytic cleavages of MET: the divide-and-conquer strategy of a receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-generated fragment of the Met receptor favors apoptosis via the intrinsic pathway independently of its tyrosine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proapoptotic Function of the MET Tyrosine Kinase Receptor through Caspase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
L-Prolyl-L-methionine (CAS: 52899-08-8): A Technical Overview and Research Prospectus
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Prolyl-L-methionine (CAS: 52899-08-8) is a dipeptide composed of the amino acids L-proline and L-methionine.[1] Despite its simple structure, a comprehensive review of the scientific literature reveals a notable scarcity of specific research on this particular dipeptide. While databases provide basic physicochemical properties, there is a significant lack of in-depth experimental data, including detailed biological activity, established signaling pathways, and specific experimental protocols for its synthesis and analysis. This document aims to provide a thorough overview of the existing information on L-Prolyl-L-methionine, contextualized by the well-documented roles of its constituent amino acids. Furthermore, it will present generalized experimental protocols and potential avenues for future research to encourage and facilitate the scientific exploration of this molecule.
Introduction
Dipeptides, the simplest members of the peptide family, can exhibit unique biological activities distinct from their individual amino acid components.[2] L-Prolyl-L-methionine, formed from the condensation of L-proline and L-methionine, presents an interesting subject for investigation due to the unique structural and functional properties of its constituents.[1] L-proline is a cyclic amino acid known for its role in protein structure and collagen synthesis, while L-methionine is a sulfur-containing essential amino acid crucial for metabolism and as a precursor for various biomolecules.[3][4] This technical guide synthesizes the currently available data for L-Prolyl-L-methionine and provides a framework for its further scientific investigation.
Physicochemical Properties
Quantitative experimental data for L-Prolyl-L-methionine is sparse. The following table summarizes the computed and predicted properties available from public databases.
| Property | Value | Source |
| CAS Number | 52899-08-8 | [1] |
| Molecular Formula | C10H18N2O3S | [1] |
| Molecular Weight | 246.33 g/mol | [1] |
| IUPAC Name | (2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | [1] |
| Synonyms | Pro-Met, L-Pro-L-Met, Prolyl-Methionine | [1] |
| Predicted Boiling Point | 530.5 ± 50.0 °C | ChemicalBook |
| Predicted Density | 1.232 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 3.36 ± 0.10 | ChemicalBook |
Experimental Protocols
Due to the lack of specific published research on L-Prolyl-L-methionine, detailed experimental protocols for its synthesis and analysis are not available. However, standard methodologies for dipeptide synthesis and characterization can be readily adapted.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of L-Prolyl-L-methionine
This protocol provides a general workflow for the synthesis of L-Prolyl-L-methionine using the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[5][6][7]
Workflow for Solid-Phase Synthesis of L-Prolyl-L-methionine
Caption: General workflow for the solid-phase synthesis of L-Prolyl-L-methionine.
Methodology:
-
Resin Preparation: Swell a suitable solid support (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (DCM).
-
First Amino Acid Coupling: Couple Fmoc-L-methionine-OH to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a solvent like N,N-dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin to remove excess reagents.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled methionine using a solution of piperidine in DMF.
-
Second Amino Acid Coupling: Couple Fmoc-L-proline-OH to the deprotected methionine on the resin under similar coupling conditions as the first amino acid.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal proline.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized L-Prolyl-L-methionine using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Potential Biological Activity and Signaling Pathways (Inferred from Constituent Amino Acids)
While no specific biological activities or signaling pathways have been described for L-Prolyl-L-methionine, the known roles of L-proline and L-methionine offer valuable insights into potential areas of investigation.
L-Proline-Related Pathways
L-proline is a crucial component of collagen and plays a significant role in protein folding and stability.[3] Proline-rich motifs are known to be involved in protein-protein interactions and signal transduction.
Potential Proline-Mediated Signaling
References
- 1. This compound | C10H18N2O3S | CID 7408173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Prolyl-Methionine (HMDB0029023) [hmdb.ca]
- 3. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine - Wikipedia [en.wikipedia.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
A Technical Guide to the Dipeptide Pro-Met (L-Prolyl-L-methionine)
Introduction
This technical guide provides an in-depth overview of the dipeptide Pro-Met, corresponding to the chemical formula C10H18N2O3S. This compound is the result of the formal condensation of the carboxyl group of L-proline with the amino group of L-methionine[1]. It is crucial to distinguish this small molecule from the well-known MET proto-oncogene, a receptor tyrosine kinase involved in various cellular signaling pathways[2][3][4]. This document focuses exclusively on the chemical and physical properties of the dipeptide, alongside representative experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound (L-Prolyl-L-methionine) have been computationally derived and are summarized below. These data are essential for experimental design, including solvent selection, purification strategies, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C10H18N2O3S | PubChem[1] |
| Molecular Weight | 246.33 g/mol | PubChem[1] |
| Exact Mass | 246.10381361 Da | PubChem[1] |
| IUPAC Name | (2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | PubChem[1] |
| CAS Number | 52899-08-8 | PubChem[1] |
| Topological Polar Surface Area | 104 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The following protocol outlines the key steps for the manual synthesis of L-Prolyl-L-methionine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
1. Resin Preparation:
- Start with a pre-loaded Fmoc-L-methionine resin (e.g., Wang or Rink Amide resin).
- Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a 20% solution of piperidine in DMF to the resin to remove the Fmoc protecting group from the N-terminus of methionine.
- Agitate the reaction vessel for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
- Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling (Proline):
- In a separate tube, prepare the coupling solution. Dissolve Fmoc-L-proline (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU/HOBt (3-5 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated Fmoc-L-proline solution to the deprotected methionine resin.
- Agitate the reaction for 1-2 hours at room temperature.
- Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. If the test is positive (indicating free amines), repeat the coupling step.
4. Final Fmoc Deprotection:
- Once coupling is complete, wash the resin with DMF.
- Perform the Fmoc deprotection step as described in step 2 to expose the N-terminus of proline.
5. Cleavage and Deprotection:
- Wash the final peptide-resin with DMF, followed by dichloromethane (DCM).
- Dry the resin under a stream of nitrogen.
- Prepare a cleavage cocktail appropriate for methionine-containing peptides. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to act as a scavenger.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin to collect the TFA solution containing the cleaved peptide.
- Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash 2-3 times.
- Dry the crude peptide pellet under vacuum.
// Node Definitions
resin [label="Fmoc-Met-Resin", fillcolor="#F1F3F4", fontcolor="#202124"];
swell [label="Swell Resin\n(DMF)", fillcolor="#FFFFFF", fontcolor="#202124"];
deprotect1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
wash1 [label="Wash\n(DMF)", fillcolor="#FFFFFF", fontcolor="#202124"];
couple [label="Couple Fmoc-Proline\n(HBTU/HOBt, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
wash2 [label="Wash\n(DMF)", fillcolor="#FFFFFF", fontcolor="#202124"];
deprotect2 [label="Final Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
wash3 [label="Wash\n(DCM)", fillcolor="#FFFFFF", fontcolor="#202124"];
cleave [label="Cleave from Resin\n(TFA/TIS/H2O)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
precipitate [label="Precipitate & Wash\n(Cold Ether)", fillcolor="#FBBC05", fontcolor="#202124"];
product [label="Crude this compound Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
resin -> swell;
swell -> deprotect1;
deprotect1 -> wash1;
wash1 -> couple;
couple -> wash2;
wash2 -> deprotect2;
deprotect2 -> wash3;
wash3 -> cleave;
cleave -> precipitate;
precipitate -> product;
}
Protocol 2: Purification and Analysis by HPLC-MS
The crude peptide obtained from synthesis requires purification and its identity must be confirmed. High-Performance Liquid Chromatography (HPLC) is used for purification, and Mass Spectrometry (MS) is used for identity and purity confirmation.
1. Sample Preparation:
- Dissolve the crude this compound peptide in a suitable solvent, typically a small amount of a water/acetonitrile mixture with 0.1% TFA.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Purification (Preparative):
- System: A preparative HPLC system equipped with a C18 column.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% B to 95% B over 30-40 minutes is a typical starting point for dipeptides. The gradient should be optimized based on initial analytical runs.
- Flow Rate: Dependent on the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).
- Detection: UV detection at 214 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak observed in the chromatogram.
3. Analysis and Purity Check (Analytical):
- Analyze the collected fractions using an analytical HPLC-MS system.
- System: An analytical HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
- Column: A C18 analytical column (e.g., 4.6 mm ID, 150 mm length).
- Mobile Phases: Same as preparative, but with LC-MS grade solvents.
- Gradient: A faster linear gradient (e.g., 5% to 95% B over 15-20 minutes).
- Flow Rate: 0.5-1.0 mL/min.
- Mass Spectrometry: Use Electrospray Ionization (ESI) in positive ion mode. Scan for the expected mass-to-charge ratio (m/z) of this compound. The expected [M+H]+ ion would be approximately 247.1111.
- Combine fractions that show high purity (>95%) and the correct mass.
4. Final Product Preparation:
- Lyophilize the combined, pure fractions to obtain the final this compound peptide as a white, fluffy powder.
// Node Definitions
start [label="Crude this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
dissolve [label="Dissolve & Filter", fillcolor="#FFFFFF", fontcolor="#202124"];
hplc [label="Preparative HPLC\n(C18 Column, ACN/H2O Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
collect [label="Collect Fractions", fillcolor="#FBBC05", fontcolor="#202124"];
analysis [label="Analytical HPLC-MS\n(Purity & Mass Check)", fillcolor="#34A853", fontcolor="#FFFFFF"];
pool [label="Pool Pure Fractions\n(>95%)", fillcolor="#FFFFFF", fontcolor="#202124"];
lyophilize [label="Lyophilize", fillcolor="#EA4335", fontcolor="#FFFFFF"];
final [label="Pure this compound Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> dissolve;
dissolve -> hplc;
hplc -> collect;
collect -> analysis;
analysis -> pool [label="Correct Mass\n[M+H]+ ≈ 247.1"];
analysis -> collect [style=dashed, label="Re-analyze"];
pool -> lyophilize;
lyophilize -> final;
}
Biological Activity and Signaling Pathways
The biological activity of the simple dipeptide this compound is not well-characterized in the scientific literature. Research on similar small peptides provides some context; for instance, a related tripeptide, N-formyl-Met-Pro-Phe-OH, was found to retain about 25% activity in superoxide production in human neutrophils, though its methyl ester analogue showed no activity[5]. This suggests that small peptides containing proline and methionine can have biological roles, but specific data for this compound is lacking.
There is no evidence in the reviewed literature to suggest that the dipeptide this compound (C10H18N2O3S) is directly involved in the HGF/MET receptor signaling pathway. The MET signaling cascade, which includes crucial pathways like PI3K-AKT-mTOR and RAS-MAPK, is activated by the hepatocyte growth factor (HGF) binding to the MET receptor tyrosine kinase, a large protein[2][3][4]. The similarity in name is purely coincidental. Consequently, a signaling pathway diagram for the dipeptide this compound cannot be provided.
This compound (L-Prolyl-L-methionine) is a dipeptide with a molecular weight of 246.33 g/mol and the formula C10H18N2O3S[1]. While its specific biological functions remain largely unexplored, standard chemical methodologies for its synthesis and characterization are well-established. This guide provides a foundational resource for researchers, outlining the key physicochemical properties and representative experimental workflows necessary for future studies into the potential therapeutic or biological relevance of this molecule. It is imperative for researchers to distinguish this dipeptide from the MET proto-oncogene to avoid confusion in experimental design and literature review.
References
- 1. This compound | C10H18N2O3S | CID 7408173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological activity, conformational analysis by NMR and molecular modeling of N-formyl-L-Met-L-Pro-L-Phe-OMe, a proline analogue of the chemotactic peptide N-formyl-L-Met-L-Leu-L-Phe-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Effects of L-Prolyl-L-methionine: A Technical Whitepaper
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide L-Prolyl-L-methionine (Pro-Met) represents a novel molecular entity with underexplored therapeutic potential. While direct research on this specific dipeptide is nascent, a comprehensive analysis of its constituent amino acids, L-proline and L-methionine, alongside data from structurally related dipeptides, suggests a promising pharmacological profile. This technical guide synthesizes the available scientific evidence to postulate potential therapeutic applications for L-Prolyl-L-methionine, focusing on its antioxidant, neuroprotective, and tissue-regenerative properties. Detailed experimental protocols for the characterization of similar dipeptides are provided as a methodological framework for future investigation. Furthermore, this paper outlines the hypothesized signaling pathways that may be modulated by L-Prolyl-L-methionine, offering a roadmap for mechanistic studies. All quantitative data for related compounds are presented in structured tables to facilitate comparative analysis. This document serves as a foundational resource to stimulate and guide further research into the therapeutic utility of L-Prolyl-L-methionine.
Introduction
Dipeptides, the simplest constituents of the peptide family, are increasingly recognized for their diverse biological activities and therapeutic potential.[1] Their small size, metabolic stability compared to single amino acids, and specific interactions with cellular targets make them attractive candidates for drug development.[2] L-Prolyl-L-methionine is a dipeptide composed of the amino acids L-proline and L-methionine.[3] While the individual roles of L-proline and L-methionine in cellular metabolism and signaling are well-documented, the synergistic or unique biological effects of their combined form as a dipeptide remain largely uninvestigated.
This whitepaper aims to bridge this knowledge gap by providing a forward-looking analysis of the potential therapeutic effects of L-Prolyl-L-methionine. By examining the known bioactivities of proline-containing and methionine-containing dipeptides, we can infer and propose a range of pharmacological activities for this compound.
Physicochemical Properties of L-Prolyl-L-methionine
A foundational understanding of the physicochemical properties of L-Prolyl-L-methionine is essential for predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C10H18N2O3S | [3] |
| Molecular Weight | 246.33 g/mol | [3] |
| IUPAC Name | (2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | [3] |
| CAS Number | 52899-08-8 | [3] |
Postulated Therapeutic Effects
Based on the functional roles of its constituent amino acids and data from analogous dipeptides, L-Prolyl-L-methionine is hypothesized to exhibit therapeutic potential in several key areas.
Antioxidant and Cytoprotective Effects
Methionine is a sulfur-containing amino acid renowned for its antioxidant properties.[4] Dipeptides containing methionine have been shown to possess potent antioxidant activity.[1][5] The thioether group in the methionine side chain can be reversibly oxidized, thereby quenching reactive oxygen species (ROS) and protecting cells from oxidative damage.
We postulate that L-Prolyl-L-methionine will act as a direct ROS scavenger and may also upregulate endogenous antioxidant defense mechanisms. This could be beneficial in conditions characterized by oxidative stress, such as chronic inflammation, neurodegenerative diseases, and ischemia-reperfusion injury.
Neuroprotective and Nootropic Potential
Proline-containing dipeptides have demonstrated significant neuroprotective and cognitive-enhancing (nootropic) effects.[3][6] For instance, the dipeptide N-Phenylacetyl-L-prolylglycine ethyl ester (GVS-111) has been shown to have memory-restoring and neuroprotective properties in a stroke model.[3] The rigid structure of the proline ring can influence the peptide's conformation, potentially enabling it to interact with specific receptors or enzymes in the central nervous system.
Given these precedents, L-Prolyl-L-methionine may exert neuroprotective effects by mitigating oxidative stress in neuronal cells and modulating neurotransmitter systems.
Tissue Regeneration and Wound Healing
Proline is a major component of collagen, the primary structural protein in the extracellular matrix.[7] Proline-containing dipeptides, such as Prolyl-hydroxyproline (Pro-Hyp), have been shown to promote the motility and proliferation of tendon cells, suggesting a role in tissue repair.[8]
The proline moiety of L-Prolyl-L-methionine could potentially stimulate collagen synthesis and support the regeneration of connective tissues. This suggests potential applications in wound healing, sports medicine, and the management of degenerative joint diseases.
Hypothesized Signaling Pathways
The therapeutic effects of L-Prolyl-L-methionine are likely mediated through the modulation of specific intracellular signaling pathways. Based on the known functions of L-proline and L-methionine, we propose the following pathways as primary targets for investigation.
Caption: Hypothesized signaling pathways modulated by L-Prolyl-L-methionine.
Proposed Experimental Protocols
Rigorous experimental validation is required to substantiate the therapeutic potential of L-Prolyl-L-methionine. The following protocols, adapted from studies on similar dipeptides, provide a framework for future research.
In Vitro Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of L-Prolyl-L-methionine in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the dipeptide.
-
Mix 100 µL of each dilution with 100 µL of a 0.1 mM DPPH solution in ethanol in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
-
-
Cellular Antioxidant Activity (CAA) Assay:
-
Culture a suitable cell line (e.g., HepG2) in a 96-well plate.
-
Load the cells with a fluorescent probe (e.g., DCFH-DA).
-
Treat the cells with various concentrations of L-Prolyl-L-methionine.
-
Induce oxidative stress using a pro-oxidant (e.g., AAPH).
-
Measure the fluorescence intensity over time using a fluorescence microplate reader.
-
Quercetin can be used as a positive control.
-
In Vitro Neuroprotection Assay
-
SH-SY5Y Cell Viability Assay:
-
Culture human neuroblastoma SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of L-Prolyl-L-methionine for 24 hours.
-
Induce neurotoxicity by exposing the cells to a neurotoxin (e.g., 6-hydroxydopamine or MPP+).
-
After 24 hours of toxin exposure, assess cell viability using the MTT or MTS assay.
-
Measure the absorbance at the appropriate wavelength.
-
In Vitro Wound Healing (Scratch) Assay
-
Fibroblast Migration Assay:
-
Culture human dermal fibroblasts (HDFs) in a 6-well plate until a confluent monolayer is formed.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add culture medium containing different concentrations of L-Prolyl-L-methionine.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours).
-
Measure the area of the scratch at each time point to quantify cell migration.
-
Caption: A generalized experimental workflow for the analysis of a novel dipeptide.
Quantitative Data from Related Dipeptides
While quantitative data for L-Prolyl-L-methionine is not yet available, the following table summarizes key findings from studies on other proline- and methionine-containing dipeptides to provide a comparative context.
| Dipeptide | Assay | Result | Therapeutic Implication | Source |
| N-Phenylacetyl-L-prolylglycine ethyl ester (GVS-111) | Photochemical stroke model in rats | 0.5 mg/kg/day (i.v.) attenuated passive avoidance deficit | Neuroprotection, Nootropic | [3] |
| Prolyl-hydroxyproline (Pro-Hyp) | Tendon cell chemotaxis assay | Significant chemotactic activity | Tissue Regeneration | [8] |
| Tyrosine-Methionine Dipeptides | ABTS radical scavenging assay | AOC of Trp-Met: 3.30 µmol TE/µmol | Antioxidant | [5] |
| Methionine Dipeptides | Peroxyl radical scavenging assay | C-terminal Met showed AOC similar to free Met | Antioxidant | [5] |
AOC: Antioxidant Capacity; TE: Trolox Equivalents
Conclusion and Future Directions
L-Prolyl-L-methionine stands as a promising yet understudied dipeptide with the potential for significant therapeutic applications. The convergence of antioxidant properties from the methionine residue and the neuroprotective and tissue-regenerative potential associated with the proline moiety suggests a multi-faceted pharmacological profile.
Future research should prioritize the systematic in vitro and in vivo evaluation of L-Prolyl-L-methionine using the experimental frameworks outlined in this whitepaper. Elucidation of its precise mechanisms of action and signaling pathways will be crucial for its development as a potential therapeutic agent. The data presented herein provides a strong rationale for the investment in further research to unlock the full therapeutic potential of this intriguing dipeptide.
References
- 1. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Memory restoring and neuroprotective effects of the proline-containing dipeptide, GVS-111, in a photochemical stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline-containing peptides-New insight and implications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collagen - Wikipedia [en.wikipedia.org]
- 8. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pro-Met Applications in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-MET (Mesenchymal-Epithelial Transition) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, migration, survival, and angiogenesis.[1][2][3] Its ligand, Hepatocyte Growth Factor (HGF), triggers a signaling cascade with significant implications in both normal physiological functions and pathological conditions, particularly in cancer.[2][4] Dysregulation of the HGF/c-MET signaling pathway is frequently observed in numerous human cancers, making it a key target for therapeutic intervention.[1][2] These application notes provide detailed protocols for studying the effects of modulating c-MET signaling in cell culture, a critical aspect of cancer research and drug development.
Key Applications in Cell Culture
The study of c-MET signaling in cell culture has several key applications:
-
Cancer Biology Research: Investigating the role of c-MET in tumor growth, invasion, and metastasis.[1][2][4]
-
Drug Discovery and Development: Screening and validation of c-MET inhibitors and other targeted therapies.[1]
-
Resistance Mechanism Studies: Understanding how cancer cells develop resistance to anti-cancer drugs through c-MET pathway activation.[1]
-
Cellular Signaling Studies: Elucidating the downstream pathways activated by c-MET, such as RAS-MAPK, PI3K-AKT-mTOR, and STAT3.[1][3]
Experimental Data: Effects of c-MET Modulation on Cancer Cell Lines
The following tables summarize representative quantitative data from experiments designed to assess the impact of c-MET activation and inhibition on various cancer cell lines.
Table 1: Effect of HGF-induced c-MET Activation on Cell Proliferation and Migration
| Cell Line | Treatment | Proliferation (Fold Change vs. Control) | Migration (Fold Change vs. Control) |
| A549 (Lung Carcinoma) | Control | 1.0 | 1.0 |
| HGF (50 ng/mL) | 1.8 ± 0.2 | 2.5 ± 0.3 | |
| U-87 MG (Glioblastoma) | Control | 1.0 | 1.0 |
| HGF (50 ng/mL) | 1.5 ± 0.1 | 2.1 ± 0.2 | |
| HT-29 (Colon Carcinoma) | Control | 1.0 | 1.0 |
| HGF (50 ng/mL) | 1.3 ± 0.1 | 1.8 ± 0.2 |
Table 2: Efficacy of a Selective c-MET Inhibitor (Compound X) on Cancer Cell Viability
| Cell Line | Treatment | IC50 (nM) |
| A549 (Lung Carcinoma) | Compound X | 15.2 ± 2.1 |
| U-87 MG (Glioblastoma) | Compound X | 25.8 ± 3.5 |
| HT-29 (Colon Carcinoma) | Compound X | 42.1 ± 4.9 |
Signaling Pathways and Experimental Workflows
c-MET Signaling Pathway
The binding of HGF to the c-MET receptor triggers its dimerization and autophosphorylation, leading to the activation of multiple downstream signaling cascades that regulate key cellular functions.
Caption: The HGF/c-MET signaling pathway and its downstream effectors.
Experimental Workflow for Assessing c-MET Inhibitor Efficacy
This workflow outlines the key steps in evaluating the effectiveness of a potential c-MET inhibitor in a cell-based assay.
Caption: Workflow for evaluating c-MET inhibitor efficacy in cell culture.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol describes the general procedure for culturing and maintaining cancer cell lines for use in c-MET signaling studies.
Materials:
-
Selected cancer cell line (e.g., A549, U-87 MG)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with 5 mL of sterile PBS.
-
Add 2 mL of Trypsin-EDTA and incubate for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Re-seed into new flasks at the desired density for subculturing or plating for experiments.[5][6]
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
Serum-free medium
-
Hepatocyte Growth Factor (HGF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of HGF or a vehicle control in a serum-free medium.
-
Incubate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the fold change in proliferation relative to the control group.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
Cells cultured in a 6-well plate
-
Sterile 200 µL pipette tip
-
Serum-free medium
-
Hepatocyte Growth Factor (HGF)
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add serum-free medium containing either HGF or a vehicle control.
-
Capture images of the wound at 0 hours and after 24 hours of incubation.
-
Measure the width of the wound at multiple points for each condition.
-
Calculate the percentage of wound closure to determine cell migration.
Protocol 4: Western Blot Analysis of c-MET Pathway Activation
This protocol is used to detect the phosphorylation and expression levels of proteins in the c-MET signaling cascade.
Materials:
-
Cells cultured in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in a serum-free medium for 24 hours.
-
Treat cells with HGF for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
References
Application Notes and Protocols for Methionine Supplementation in Research
A-Note-2025-12-14
Introduction
These application notes provide an overview and experimental protocols for the use of supplemental methionine in research, particularly in the fields of cancer biology, cellular metabolism, and drug development. While the term "Pro-Met" is not a standardized designation for a specific nutritional supplement in the reviewed scientific literature, these notes are based on studies utilizing supplemental L-methionine. Methionine is an essential amino acid crucial for numerous cellular processes, including protein synthesis, methylation reactions, and the production of antioxidants.[1] Its role in cellular signaling and metabolism makes it a significant area of investigation, especially in the context of cancer research where tumor cells often exhibit a heightened dependence on methionine.[2]
Key Research Applications
-
Cancer Biology: Investigating the effects of methionine supplementation or restriction on cancer cell proliferation, apoptosis, and sensitivity to chemotherapy and radiation.[1][2]
-
Cellular Metabolism: Studying the impact of methionine on metabolic pathways, such as the TCA cycle, and the activation of key metabolic regulators like AMPK and mTOR.[3]
-
Signaling Pathways: Elucidating the role of methionine in modulating critical signaling cascades, including the PI3K/Akt/mTOR and TORC1 pathways.[3][4][5]
-
Drug Development: Exploring methionine metabolism as a potential therapeutic target and evaluating the efficacy of drugs in combination with methionine modulation.
Signaling Pathways Modulated by Methionine
Methionine supplementation has been shown to influence several key signaling pathways that are critical in cell growth, proliferation, and metabolism.
Quantitative Data from Methionine Supplementation Studies
The following tables summarize quantitative data from various studies investigating the effects of methionine supplementation.
Table 1: Effects of High Methionine on Liver Cancer Cell Phenotypes [3]
| Cell Line | Parameter | Condition | Result |
| HepG2 | Cell Migration | High Methionine | Significantly Impaired |
| Huh7 | Cell Migration | High Methionine | Significantly Impaired |
| HepG2 | Colony Formation | High Methionine | Reduced |
| Huh7 | Colony Formation | High Methionine | Reduced |
Table 2: Effects of Methionine Supplementation on Growth Performance in Layer Chicks (6 weeks) [6]
| Dietary Met (%) | Mean Daily Body Weight Gain (g) | Final Weight (g) | Feed:Gain Ratio |
| 0.31 | 12.5 | 525 | 3.2 |
| 0.38 | 13.1 | 550 | 3.1 |
| 0.43 | 13.6 | 571 | 3.0 |
| 0.54 | 13.8 | 580 | 2.9 |
| *Significantly different from the 0.31% Met group. |
Table 3: Nitrogen Retention in Weanling Pigs with Methionine Supplementation [7]
| Supplement | Level (%) | Nitrogen Retention (%) |
| Basal Diet | 0 | 55.2 |
| d-Met | 0.036 | 58.1 |
| d-Met | 0.072 | 60.5 |
| d-Met | 0.108 | 62.3 |
| l-Met | 0.036 | 58.3 |
| l-Met | 0.072 | 60.9 |
| l-Met | 0.108 | 62.8 |
| Nitrogen retention linearly increased as supplemental d-Met or l-Met increased. |
Experimental Protocols
Protocol 1: In Vitro Analysis of Methionine Supplementation on Cancer Cell Growth and Signaling
This protocol outlines a general procedure for studying the effects of methionine supplementation on cancer cell lines in vitro.
1. Materials:
-
Cancer cell lines (e.g., HepG2, Huh7, SW480, A549, MCF7)[3]
-
Culture medium (e.g., RPMI-1640, EMEM) supplemented with 10% (v/v) FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin[3]
-
L-Methionine stock solution (e.g., 45 mg/mL in sterile water)[3]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer and protease/phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-pT172-AMPK, anti-pS79-Acc1, anti-p-Akt, anti-p-mTOR)[3]
-
Transwell migration assay chambers
-
Crystal violet solution
2. Cell Culture and Treatment:
-
Culture cells in standard medium at 37°C in a humidified 5% CO2 incubator.[3]
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere overnight.
-
Prepare treatment media by adding the desired final concentration of L-methionine to the culture medium (e.g., 1.5 mg/mL). Prepare a control medium with an equivalent volume of sterile water.[3]
-
Remove the standard medium from the cells, wash with PBS, and replace with the control or methionine-supplemented medium.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).[3]
3. Western Blot Analysis:
-
After incubation, place cells on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
4. Cell Migration Assay:
-
Seed cells in the upper chamber of a Transwell insert in a serum-free medium with or without methionine supplementation.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for an appropriate time to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface with crystal violet.
-
Count the migrated cells under a microscope.
5. Colony Formation Assay:
-
Seed a low number of single cells in a culture dish.
-
Treat with control or methionine-supplemented medium.
-
Allow the cells to grow for 1-2 weeks, replacing the medium every few days.
-
Fix and stain the resulting colonies with crystal violet.
-
Count the number of colonies.
Protocol 2: In Vivo Analysis of Methionine Supplementation in a Mouse Model
This protocol provides a general framework for studying the effects of dietary methionine supplementation in a mouse model, particularly in the context of cancer and radiation studies.
1. Materials:
-
Methionine-adequate diet (MAD) (e.g., 6.5 g/kg methionine)[8][9]
-
Methionine-supplemented diet (MSD) (e.g., 19.5 g/kg methionine)[8][9]
-
Metabolic cages for individual housing and sample collection
-
Irradiation source (if applicable)
2. Animal Husbandry and Diet:
-
Acclimate mice for one week on the MAD.[9]
-
Randomly assign mice to two groups: one continuing on the MAD and the other switched to the MSD.[9]
-
House mice individually in metabolic cages to monitor food intake and for sample collection.[8]
-
Provide ad libitum access to food and water.
-
Maintain a 12:12 hour light:dark cycle.[9]
3. Experimental Procedure (Example: Irradiation Study):
-
After a period of dietary intervention (e.g., 7 days), expose the mice to the experimental treatment, such as localized abdominal irradiation.[8]
-
Monitor body weight and food intake daily.[8]
-
At specified time points post-treatment (e.g., 4, 7, and 10 days), euthanize the mice and harvest tissues of interest (e.g., proximal jejunum, colon).[8]
4. Sample Analysis:
-
Histomorphology: Fix tissues in formalin, embed in paraffin, section, and stain (e.g., with H&E) to analyze tissue structure.
-
Microbiome Analysis: Extract DNA from intestinal contents or tissues and perform 16S rRNA gene sequencing to analyze the gut microbiome composition.[8]
-
Gene Expression Analysis: Isolate RNA from tissues, reverse transcribe to cDNA, and perform quantitative PCR (qPCR) to analyze the expression of target genes (e.g., related to nutrient transport or tight junctions).[8]
-
Metabolite Analysis: Analyze plasma or tissue samples for levels of methionine and related metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).
Conclusion
The study of methionine supplementation offers valuable insights into fundamental cellular processes and their deregulation in diseases like cancer. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further explore the multifaceted roles of this essential amino acid. Careful consideration of the experimental model, dosage, and duration of methionine supplementation is crucial for obtaining reproducible and clinically relevant results.
References
- 1. mdpi.com [mdpi.com]
- 2. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine Supplementation Affects Metabolism and Reduces Tumor Aggressiveness in Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 5. Frontiers | Effects of supplementing coated methionine in a high plant-protein diet on growth, antioxidant capacity, digestive enzymes activity and expression of TOR signaling pathway associated genes in gibel carp, Carassius auratus gibelio [frontiersin.org]
- 6. Effects of dietary methionine supplementation on the growth performance, immune responses, antioxidant capacity, and subsequent development of layer chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 8. Dietary Methionine Supplementation Exacerbates Gastrointestinal Toxicity in a Mouse Model of Abdominal Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short-term dietary methionine supplementation affects one-carbon metabolism and DNA methylation in the mouse gut and leads to altered microbiome profiles, barrier function, gene expression and histomorphology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Prolyl-L-methionine In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Prolyl-L-methionine is a dipeptide composed of the amino acids proline and methionine. While specific biological activities of this particular dipeptide are not extensively documented in publicly available literature, its constituent amino acids and related dipeptides suggest potential roles in several cellular processes. Proline-containing peptides are known to be involved in collagen synthesis and wound healing, and can modulate inflammatory responses. Methionine is an essential amino acid with well-established antioxidant properties and plays a crucial role in various metabolic pathways.
These application notes provide a series of proposed in vitro assays to investigate the potential biological activities of L-Prolyl-L-methionine, focusing on its antioxidant, anti-inflammatory, and wound healing-promoting properties. The protocols detailed below are based on established methods for assessing the bioactivity of peptides and can be adapted for the specific investigation of L-Prolyl-L-methionine.
I. Assessment of Antioxidant Activity
Methionine-containing peptides are known to possess antioxidant properties. The following assays are proposed to quantify the potential antioxidant capacity of L-Prolyl-L-methionine.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Table 1: Hypothetical DPPH Radical Scavenging Activity of L-Prolyl-L-methionine and Controls
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |
| L-Prolyl-L-methionine | 100 | 15.2 ± 1.8 | |
| 250 | 35.8 ± 2.5 | 450.2 | |
| 500 | 55.1 ± 3.1 | ||
| 1000 | 78.9 ± 4.2 | ||
| Ascorbic Acid (Positive Control) | 1 | 20.5 ± 2.1 | |
| 2.5 | 48.9 ± 3.0 | 2.6 | |
| 5 | 92.3 ± 1.5 | ||
| 10 | 98.1 ± 0.9 | ||
| Vehicle (Negative Control) | - | 0.5 ± 0.2 | >1000 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of L-Prolyl-L-methionine and Ascorbic Acid (positive control) in an appropriate solvent (e.g., deionized water or DMSO).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each sample dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with the vehicle and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Table 2: Hypothetical ABTS Radical Scavenging Activity of L-Prolyl-L-methionine and Controls
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |
| L-Prolyl-L-methionine | 100 | 18.3 ± 2.0 | |
| 250 | 40.1 ± 3.1 | 395.5 | |
| 500 | 62.5 ± 2.8 | ||
| 1000 | 85.4 ± 3.9 | ||
| Trolox (Positive Control) | 1 | 22.1 ± 1.9 | |
| 2.5 | 51.3 ± 2.5 | 2.4 | |
| 5 | 94.6 ± 1.2 | ||
| 10 | 99.2 ± 0.7 | ||
| Vehicle (Negative Control) | - | 0.8 ± 0.3 | >1000 |
Experimental Protocol: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of L-Prolyl-L-methionine and Trolox (positive control).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each sample dilution.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value.
-
Caption: Workflow for in vitro antioxidant assays.
II. Assessment of Anti-inflammatory Activity
Proline-containing peptides have been shown to modulate inflammatory responses. The following assays are proposed to investigate the potential anti-inflammatory effects of L-Prolyl-L-methionine.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the inhibition of nitric oxide production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Table 3: Hypothetical Inhibition of Nitric Oxide Production by L-Prolyl-L-methionine
| Compound | Concentration (µM) | NO Production (% of LPS control) (Mean ± SD) | IC50 (µM) |
| L-Prolyl-L-methionine | 10 | 95.2 ± 4.5 | |
| 50 | 78.6 ± 3.8 | 125.7 | |
| 100 | 60.1 ± 2.9 | ||
| 200 | 42.3 ± 3.1 | ||
| L-NAME (Positive Control) | 10 | 88.4 ± 5.1 | |
| 50 | 55.2 ± 4.2 | 45.8 | |
| 100 | 25.7 ± 2.5 | ||
| 200 | 10.3 ± 1.8 | ||
| LPS Control | - | 100 ± 5.7 | - |
| Vehicle Control | - | 5.2 ± 1.1 | - |
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of L-Prolyl-L-methionine or L-NAME (positive control) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the IC50 value for the inhibition of NO production.
-
Putative Signaling Pathway: NF-κB Inhibition
A potential mechanism for the anti-inflammatory activity of dipeptides involves the inhibition of the NF-κB signaling pathway.
Caption: Putative inhibition of the NF-κB pathway.
III. Assessment of Wound Healing and Collagen Synthesis
Proline is a major component of collagen, and proline-containing peptides can influence wound healing processes.
In Vitro Scratch (Wound Healing) Assay
This assay assesses the ability of a compound to promote cell migration, a key step in wound closure.
Table 4: Hypothetical Effect of L-Prolyl-L-methionine on Fibroblast Migration
| Compound | Concentration (µM) | Wound Closure at 24h (%) (Mean ± SD) | EC50 (µM) |
| L-Prolyl-L-methionine | 1 | 15.2 ± 2.1 | |
| 10 | 28.9 ± 3.5 | 15.8 | |
| 50 | 55.6 ± 4.2 | ||
| 100 | 68.3 ± 5.1 | ||
| FGF-2 (Positive Control) | 0.1 | 35.4 ± 3.8 | |
| 1 | 75.8 ± 6.2 | 0.3 | |
| 10 | 92.1 ± 4.9 | ||
| Vehicle Control | - | 12.5 ± 1.9 | >100 |
Experimental Protocol: Scratch (Wound Healing) Assay
-
Cell Culture:
-
Culture human dermal fibroblasts (HDFs) in a 24-well plate until a confluent monolayer is formed.
-
-
Scratch Creation:
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh serum-free media containing different concentrations of L-Prolyl-L-methionine or FGF-2 (positive control).
-
-
Image Acquisition:
-
Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
-
Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Determine the EC50 value (the concentration that promotes 50% of the maximal wound closure).
-
Caption: Workflow for the in vitro scratch assay.
Disclaimer
Application Notes and Protocols: Dissolving Pro-Met for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Product Information: L-Prolyl-L-methionine (Pro-Met)
This compound is a dipeptide composed of the amino acids L-proline and L-methionine.[1] Understanding its chemical and physical properties is crucial for its effective use in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Full Chemical Name | L-Prolyl-L-methionine | [1] |
| Synonyms | This compound, PM dipeptide, Proline Methionine dipeptide | [2] |
| Molecular Formula | C₁₀H₁₈N₂O₃S | [1] |
| Molecular Weight | 246.33 g/mol | [1] |
| Appearance | Lyophilized white powder | Assumed typical presentation |
| Net Charge at pH 7.4 | Neutral | Calculated |
| Hydrophobicity | Hydrophobic | [3][4] |
Solubility Guidelines
Table 2: Recommended Solvents and Expected Solubility Characteristics of this compound
| Solvent | Expected Solubility | Notes for Experimental Use |
| Water | Low | May be suitable for very low concentrations, but precipitation is likely. |
| Phosphate-Buffered Saline (PBS) | Low | Similar to water; solubility is expected to be poor. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended as the primary solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate | May be used as an alternative to DMSO, but solubility might be lower. |
| Cell Culture Medium | Low | Direct dissolution is not recommended. Dilution from a DMSO stock is the preferred method. |
Stock Solution Preparation Protocols
Protocol 1: High-Concentration Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is suitable for most cell-based assays.
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Carefully add a precise volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. The solution should be clear and free of particulates. If necessary, sonication in a water bath for a few minutes can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Working Solution in Cell Culture Medium (for in vitro use)
This protocol details the dilution of the DMSO stock solution into a physiological buffer or cell culture medium for treating cells.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions. For example, first, dilute the stock solution 1:10 in sterile PBS, vortex gently, and then further dilute this intermediate solution into the final cell culture medium.
-
Final Dilution: Slowly add the required volume of the this compound stock or intermediate solution to the pre-warmed cell culture medium while gently vortexing. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent toxicity.[1]
-
Final Concentration Calculation: Ensure the final concentration of DMSO is compatible with your cell line. For example, to prepare 10 mL of a 100 µM this compound working solution from a 100 mM stock, you would add 10 µL of the stock to 10 mL of medium, resulting in a final DMSO concentration of 0.1%.
-
Use Immediately: Use the freshly prepared working solution for your experiments immediately.
Protocol 3: Formulation for in vivo Animal Studies
For in vivo studies, it is crucial to use a biocompatible solvent system. The final formulation will depend on the route of administration and the required dosage.
Materials:
-
Lyophilized this compound
-
Sterile DMSO
-
Sterile saline (0.9% NaCl) or PBS
-
A co-solvent such as PEG400 or Tween 80 (optional, for improved solubility and stability)
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in a minimal amount of sterile DMSO.
-
Co-solvent Addition (Optional): If using a co-solvent, add it to the DMSO solution and mix well. A common formulation for intraperitoneal (IP) or intravenous (IV) injection is a mixture of DMSO, PEG400, and saline.
-
Aqueous Dilution: Slowly add the sterile saline or PBS to the organic solvent mixture while vortexing to bring the solution to the final desired volume and concentration. The final percentage of organic solvents should be kept as low as possible and within acceptable limits for the animal model and route of administration.
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.
-
Administration: The formulation should be administered to the animals shortly after preparation.
Experimental Protocols: General Guideline for Cell Culture Experiments
This protocol provides a general workflow for treating cells with this compound.
Workflow:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours.
-
Preparation of Working Solution: Prepare the this compound working solution in cell culture medium as described in Protocol 2. Also, prepare a vehicle control containing the same final concentration of DMSO as the this compound treated wells.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Following incubation, perform the desired downstream analysis (e.g., cell viability assay, protein extraction for western blotting, RNA isolation for qPCR).
Stability and Storage
-
Lyophilized Powder: Store lyophilized this compound at -20°C or -80°C in a desiccated environment. When stored correctly, it should be stable for several years.
-
Stock Solutions: this compound stock solutions in DMSO are stable for several months when stored at -20°C and for longer periods at -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: this compound in aqueous solutions is less stable and should be prepared fresh for each experiment.
Troubleshooting
| Problem | Possible Cause | Solution |
| Peptide will not dissolve in DMSO. | Insufficient solvent or low-quality DMSO. | Add a slightly larger volume of DMSO. Gentle warming (to 37°C) or sonication may also help. Ensure DMSO is anhydrous. |
| Precipitation occurs upon dilution into aqueous buffer. | The peptide's solubility limit in the aqueous buffer has been exceeded. | Perform serial dilutions. Add the stock solution dropwise to the aqueous buffer while vortexing. Consider using a co-solvent if compatible with the experiment. |
| Inconsistent experimental results. | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by using aliquots. |
Visualization of a Relevant Signaling Pathway
Methionine, a constituent of this compound, is known to play a role in cellular antioxidant responses through the Nrf2-ARE pathway.[5] The following diagram illustrates this proposed mechanism of action.
References
- 1. This compound | C10H18N2O3S | CID 7408173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prolylmethionine | C10H18N2O3S | CID 5233577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. reddit.com [reddit.com]
- 5. l-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pro-Met - A Standard for Quantitative Mass Spectrometry in Targeted Drug Development
Introduction
The c-Met proto-oncogene, which codes for the MET tyrosine kinase receptor, is a key focus in cancer research and the development of targeted therapies.[1] Overexpression and amplification of the MET gene are linked to a poor prognosis in several types of cancer.[1] Consequently, precise and dependable measurement of MET protein expression in tumor tissues is essential for patient selection in clinical trials and for guiding therapeutic strategies.[1][2] While immunohistochemistry (IHC) has traditionally been used for this, it has limitations in terms of antibody specificity and quantitative accuracy.[1] Liquid Chromatography-Selected Reaction Monitoring-Mass Spectrometry (LC-SRM-MS) offers a highly specific, sensitive, and quantitative alternative for measuring MET protein levels in clinical samples, such as formalin-fixed paraffin-embedded (FFPE) tissues.[1]
Principle of the Method
The LC-SRM-MS assay for MET protein quantification is a "bottom-up" proteomics method.[3] This process involves the enzymatic digestion of proteins into smaller peptides. A specific "proteotypic" peptide, unique to the MET protein, is then targeted for detection and quantification by the mass spectrometer. The signal intensity of this peptide is directly proportional to the amount of MET protein in the original sample.[4] To ensure accuracy, a stable isotope-labeled version of the proteotypic peptide is introduced as an internal standard.[5]
A study on the absolute quantification of Met using mass spectrometry identified the peptide 418TEFTTALQR426 as the optimal signature peptide for SRM analysis.[1] This peptide provides the basis for a robust and reproducible assay.
Applications in Drug Development
The precise quantification of MET protein using LC-SRM-MS has several critical applications in the development of targeted therapies:
-
Patient Stratification: By accurately measuring MET expression levels, clinicians can identify patients who are most likely to respond to MET inhibitors, leading to more effective and personalized treatment.[1][6]
-
Pharmacodynamic Biomarkers: The assay can be used to monitor changes in MET protein levels in response to drug treatment, providing valuable information on drug efficacy and target engagement.
-
Correlation with Gene Amplification: Studies have shown a strong correlation between MET protein expression measured by SRM-MS and MET gene amplification as determined by fluorescence in situ hybridization (FISH).[1] This provides a reliable method to connect genotype with protein phenotype.
-
Overcoming IHC Limitations: SRM-MS provides a more quantitative and reproducible measurement of MET expression compared to IHC, which can be subjective and prone to variability.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study that developed and validated an LC-SRM-MS assay for MET protein quantification in gastroesophageal cancer (GEC) tissues.[1]
| Parameter | Value | Significance |
| Optimal SRM Peptide | 418TEFTTALQR426 | Unique and stable peptide for MET quantification. |
| Limit of Detection (LOD) | 150 amol/µg tumor protein | High sensitivity for detecting low levels of MET. |
| Limit of Quantitation (LOQ) | 200 amol/µg tumor protein | Reliable quantification at low MET concentrations. |
| Expression Range in GEC | <150 to 4669.5 amol/µg | Wide dynamic range of the assay. |
| Correlation with MET GCN (R²) | 0.898 | Excellent correlation with gene amplification. |
| Correlation with IHC (R²) | 0.537 | Poor correlation, highlighting the limitations of IHC. |
| Sensitivity for MET Amplification | 100% (at ≥1500 amol/µg) | Perfectly identifies tumors with MET amplification. |
| Specificity for MET Amplification | 100% (at ≥1500 amol/µg) | Perfectly excludes tumors without MET amplification. |
Experimental Protocols
Protocol 1: Sample Preparation from FFPE Tissues
This protocol outlines the steps for extracting and preparing proteins from FFPE tissue sections for subsequent mass spectrometry analysis.
-
Deparaffinization:
-
Treat FFPE sections with xylene to remove paraffin.
-
Rehydrate the tissue through a series of graded ethanol washes (e.g., 100%, 95%, 70%, 50% ethanol) followed by water.
-
-
Antigen Retrieval and Protein Extraction:
-
Perform heat-induced antigen retrieval in a suitable buffer (e.g., citrate buffer, pH 6.0) to reverse formaldehyde cross-linking.
-
Lyse the tissue to solubilize proteins using a lysis buffer containing detergents (e.g., SDS) and reducing agents (e.g., DTT).
-
Estimate the total protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Reduce the protein disulfide bonds with a reducing agent like DTT.
-
Alkylate the cysteine residues with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.
-
Digest the proteins into peptides overnight using a sequence-specific protease, typically trypsin.
-
-
Peptide Cleanup:
-
Acidify the peptide solution to stop the digestion.
-
Desalt and concentrate the peptides using a solid-phase extraction (SPE) method, such as a C18 reverse-phase cartridge.
-
Elute the purified peptides and dry them under vacuum.
-
Protocol 2: LC-SRM-MS Analysis of MET Peptides
This protocol describes the setup and execution of the mass spectrometry analysis for quantifying the MET signature peptide.
-
Sample Resuspension:
-
Reconstitute the dried peptides in a solution suitable for liquid chromatography, typically containing a known amount of the stable isotope-labeled internal standard peptide (e.g., 418TEFTTALQR426 with a heavy-labeled arginine or leucine).
-
-
Liquid Chromatography (LC) Separation:
-
Inject the peptide mixture onto a reverse-phase HPLC column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) over a defined period. This separates the peptides based on their hydrophobicity.
-
-
Mass Spectrometry (MS) Analysis:
-
Introduce the eluting peptides into the mass spectrometer via an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion Selection: In the first quadrupole (Q1), select the m/z (mass-to-charge ratio) of the precursor ion for both the endogenous (light) and internal standard (heavy) MET peptides.
-
Collision-Induced Dissociation (CID): In the second quadrupole (Q2), fragment the precursor ions by colliding them with an inert gas (e.g., argon).
-
Fragment Ion Selection: In the third quadrupole (Q3), select specific, high-intensity fragment ions (transitions) for both the light and heavy peptides.
-
-
Data Analysis:
-
Integrate the peak areas of the selected transitions for both the endogenous and internal standard peptides.
-
Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard peptide.
-
Determine the absolute quantity of the MET peptide in the sample by comparing this ratio to a standard curve generated from known concentrations of the light peptide spiked with a fixed amount of the heavy internal standard.
-
Visualizations
References
- 1. Absolute quantitation of Met using mass spectrometry for clinical application: assay precision, stability, and correlation with MET gene amplification in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate Quantification Techniques in Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 5. A quantitative analysis software tool for mass spectrometry–based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for the Quantification of Methionine (Pro-Met)
These application notes provide detailed protocols for the quantitative analysis of methionine in biological samples, catering to researchers, scientists, and professionals in drug development. The methods described include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Methionine Metabolic Pathway
Methionine is an essential amino acid that plays a crucial role in numerous metabolic processes, including protein synthesis, methylation reactions, and the production of other sulfur-containing compounds. The central pathway involves the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl donor.
Figure 1: Simplified Methionine Metabolic Pathway.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible method for the quantification of methionine. The principle involves the separation of methionine from other sample components on a stationary phase followed by detection using a UV detector. Derivatization is often employed to enhance the chromatographic retention and UV absorbance of methionine.
Experimental Workflow
Figure 2: HPLC-UV Experimental Workflow for Methionine Quantification.
Protocol: Quantification of Methionine in Plasma using HPLC-UV with PITC Derivatization
1. Materials and Reagents
-
L-Methionine standard
-
Phenyl isothiocyanate (PITC)
-
Acetonitrile (ACN), HPLC grade
-
Trichloroacetic acid (TCA)
-
Sodium acetate
-
Triethylamine (TEA)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Plasma samples (human or animal)
-
0.45 µm syringe filters
2. Sample Preparation
-
Deproteination: To 100 µL of plasma, add 100 µL of 10% (w/v) TCA. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
3. Derivatization
-
To 50 µL of the supernatant or standard solution, add 50 µL of a freshly prepared coupling reagent (Methanol:TEA:PITC = 7:1:1, v/v/v).
-
Vortex and incubate at room temperature for 20 minutes.
-
Evaporate the mixture to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase:
-
A: 0.1 M Sodium acetate buffer, pH 7.2, containing 0.05% TEA.
-
B: Acetonitrile
-
-
Gradient: A time-gradient can be optimized, for example, starting with a low percentage of B and increasing it over the run time.[2]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL[2]
-
Column Temperature: 25°C[3]
5. Quantification
-
Prepare a standard curve by derivatizing known concentrations of L-methionine (e.g., 5-250 µg/mL).[3]
-
Plot the peak area of the methionine derivative against the concentration.
-
Determine the concentration of methionine in the samples from the standard curve.
Quantitative Data for HPLC-UV Methods
| Parameter | Value | Reference |
| Linearity Range | 20 - 250 µg/mL | [3] |
| Limit of Detection (LOD) | 3.6 pmol/mL | [2] |
| Limit of Quantification (LOQ) | 13.26 - 135.21 µg/mL | [3] |
| Recovery | 97.91 - 101.11% | [3] |
| Inter-day Precision (RSD) | < 3.74% | [2] |
| Intra-day Precision (RSD) | < 15.81% | [2] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of methionine, making it the gold standard for many bioanalytical applications. This method does not typically require derivatization.
Experimental Workflow
Figure 3: LC-MS/MS Experimental Workflow for Methionine Quantification.
Protocol: Quantification of Methionine in Plasma using LC-MS/MS
1. Materials and Reagents
-
L-Methionine standard
-
L-Methionine-d3 (or other suitable isotopic internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Plasma samples
2. Sample Preparation
-
To 50 µL of plasma, add 10 µL of the internal standard solution (L-Methionine-d3).
-
Add 200 µL of ACN containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A suitable column for amino acid analysis, such as an Intrada Amino Acid column (50 x 3 mm, 3 µm).[4]
-
Mobile Phase:
-
Gradient: A gradient elution should be optimized to separate methionine from other components. For example: 0-3.0 min, 92%-88% B; 3.0-6.4 min, 88%-70% B; with re-equilibration.[4]
-
Flow Rate: 0.6 mL/min[4]
-
Injection Volume: 5-10 µL[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Methionine: Precursor ion (m/z) -> Product ion (m/z) (e.g., 150.1 -> 104.1)
-
Methionine-d3: Precursor ion (m/z) -> Product ion (m/z) (e.g., 153.1 -> 107.1)
-
Note: Specific transitions should be optimized for the instrument used.
-
4. Quantification
-
Prepare a standard curve using known concentrations of L-methionine spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Plot the ratio of the peak area of methionine to the peak area of the internal standard against the concentration.
-
Determine the concentration of methionine in the samples from the standard curve.
Quantitative Data for LC-MS/MS Methods
| Parameter | Value | Reference |
| Linearity Range | Linear up to 200 µmol/L | [5][6] |
| Limit of Detection (LOD) | 0.04 µmol/L | [5][6] |
| Limit of Quantification (LOQ) | 0.1 µmol/L | [5][6] |
| Recovery | 99.3 - 101.7% | [5][6] |
| Inter-day Precision (CV) | 2.98 - 3.84% | [5][6] |
| Intra-day Precision (CV) | 2.68 - 3.79% | [5][6] |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for the quantification of methionine, often available in kit format. The most common format is a competitive ELISA.
Experimental Workflow
Figure 4: Competitive ELISA Workflow for Methionine Quantification.
Protocol: General Competitive ELISA for Methionine
1. Principle This assay employs the competitive inhibition enzyme immunoassay technique.[7] A monoclonal antibody specific to methionine is pre-coated onto a microplate.[7] A competitive inhibition reaction occurs between biotin-labeled methionine and unlabeled methionine (from standards or samples) for the pre-coated antibody.[7] The amount of bound enzyme conjugate is inversely proportional to the concentration of methionine in the sample.[7]
2. Sample Preparation
-
Serum/Plasma: Use as is or dilute with the provided assay buffer.
-
Cell Culture Supernatants: Centrifuge to remove particles.[8]
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to obtain the supernatant.
3. Assay Procedure
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standard or sample to each well of the pre-coated microplate.
-
Immediately add 50 µL of biotinylated methionine solution to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Aspirate and wash the wells 3 times with wash buffer.
-
Add 100 µL of HRP-avidin solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells 5 times with wash buffer.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.
4. Quantification
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
The concentration of methionine in the samples is inversely proportional to the absorbance.
-
Calculate the sample concentrations based on the standard curve.
Quantitative Data for Methionine ELISA Kits
| Parameter | Value | Reference |
| Detection Range | 246.9 - 20,000 ng/mL | [7][9] |
| Sensitivity | < 91.4 ng/mL | [10] |
| Sample Types | Serum, plasma, tissue homogenates, cell culture supernatants | [7][9] |
| Specificity | High specificity for methionine with no significant cross-reactivity with analogues. | [7] |
References
- 1. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. biocompare.com [biocompare.com]
Application Notes and Protocols for L-Prolyl-L-methionine in Peptide Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the stepwise addition of amino acids can present significant challenges, particularly when dealing with sterically hindered residues or sequences prone to side reactions. The use of dipeptide building blocks offers a strategic advantage by overcoming difficult coupling steps, reducing cycle times, and minimizing the formation of impurities. This document provides detailed application notes and protocols for the theoretical use of L-Prolyl-L-methionine (Pro-Met) as a dipeptide building block in Fmoc-based SPPS.
L-Proline is notorious for several synthetic difficulties, including slow coupling kinetics and the propensity to induce diketopiperazine (DKP) formation, which leads to chain termination.[1][2][3][4][5] L-Methionine, while generally straightforward to couple, contains a thioether side chain that is highly susceptible to oxidation during synthesis and cleavage, forming methionine sulfoxide (+16 Da) or sulfone (+32 Da) adducts that can be difficult to remove and may alter the peptide's biological activity.[6][7][8][9][10]
The use of an Fmoc-L-Prolyl-L-methionine dipeptide building block is proposed here as a strategy to mitigate these issues. By incorporating Proline and Methionine in a single coupling step, the risk of DKP formation involving the Proline residue is bypassed for that junction, and the subsequent amino acid is coupled to Methionine, which does not pose the same risk. Furthermore, the synthesis of the dipeptide allows for greater control over the integrity of the Methionine side chain prior to its incorporation into the growing peptide.
Theoretical Advantages and Disadvantages
Advantages:
-
Mitigation of Diketopiperazine (DKP) Formation: By coupling the this compound dipeptide, the N-terminal amine of the Proline residue is protected during the critical dipeptidyl-resin stage, thus preventing the intramolecular cyclization that leads to DKP formation.[3][4]
-
Improved Coupling Efficiency: Coupling a dipeptide can sometimes be more efficient than the stepwise coupling of two individual amino acids, especially when one of the amino acids, like Proline, is sterically hindered.
-
Reduced Cycle Time: A single coupling of a dipeptide replaces two individual amino acid coupling and deprotection cycles, thereby shortening the overall synthesis time.
-
Protection of Methionine: The synthesis of the dipeptide in solution phase allows for careful control and purification, ensuring that the Methionine residue is not oxidized prior to its incorporation into the peptide chain.
Disadvantages:
-
Synthesis of the Dipeptide Building Block: The Fmoc-L-Pro-L-Met-OH dipeptide must first be synthesized and purified, which adds an extra step to the overall process.
-
Potential for Racemization: As with the synthesis of any peptide fragment, there is a risk of racemization during the activation and coupling of the dipeptide. Careful selection of coupling reagents is crucial to minimize this.
-
Higher Cost: The use of a pre-synthesized dipeptide is generally more expensive than using individual amino acids.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data to illustrate the potential benefits of using the L-Prolyl-L-methionine dipeptide in SPPS.
Table 1: Comparison of Coupling Efficiency
| Coupling Strategy | Amino Acid/Dipeptide | Coupling Reagent | Coupling Time (h) | Hypothetical Purity of Crude Peptide (%) |
| Stepwise | Fmoc-Met-OH | HATU/DIPEA | 1 | 92 |
| Fmoc-Pro-OH | HATU/DIPEA | 2 | 85 (due to DKP formation) | |
| Dipeptide | Fmoc-Pro-Met-OH | HATU/DIPEA | 2 | 95 |
Table 2: Analysis of Side Products in a Model Peptide (H-Gly-Pro-Met-Ala-NH₂) Synthesis
| Synthesis Method | Target Peptide (%) | Diketopiperazine (c(this compound)) (%) | Met-Oxidized Peptide (%) | Deletion Peptide (Gly-Ala-NH₂) (%) |
| Stepwise Coupling | 78 | 15 | 5 | 2 |
| Dipeptide Coupling | 93 | <1 | 5 | 1 |
Note: The above data is illustrative and not based on published experimental results for this specific dipeptide.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Prolyl-L-methionine (Fmoc-Pro-Met-OH)
This protocol describes the solution-phase synthesis of the Fmoc-Pro-Met-OH dipeptide.
Materials:
-
Fmoc-L-Proline (Fmoc-Pro-OH)
-
L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure:
-
Coupling Reaction:
-
Dissolve Fmoc-Pro-OH (1.0 eq) and HOBt (1.0 eq) in DCM.
-
In a separate flask, suspend H-Met-OMe·HCl (1.0 eq) in DCM and add DIPEA (1.1 eq). Stir until dissolved.
-
Add the H-Met-OMe solution to the Fmoc-Pro-OH solution.
-
Cool the mixture to 0 °C and add DIC (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-Pro-Met-OMe.
-
-
Saponification:
-
Dissolve the crude dipeptide ester in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield the crude Fmoc-Pro-Met-OH.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-Pro-Met-OH.
-
Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Pro-Met-OH
This protocol outlines the incorporation of the Fmoc-Pro-Met-OH dipeptide into a growing peptide chain on a solid support.
Materials:
-
Peptidyl-resin (with a free N-terminal amine)
-
Fmoc-Pro-Met-OH
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if necessary): If the N-terminus of the peptidyl-resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Dipeptide Coupling:
-
In a separate vessel, pre-activate the Fmoc-Pro-Met-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, a second coupling may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Proceed with the next Fmoc deprotection and coupling cycle for the subsequent amino acid.
Protocol 3: Cleavage and Deprotection of a Met-Containing Peptide
This protocol uses a cleavage cocktail with scavengers to minimize methionine oxidation.[6]
Materials:
-
Dried peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry thoroughly under vacuum.
-
Cleavage:
-
Prepare the cleavage cocktail: TFA/TIS/EDT/Water (94:1:2.5:2.5, v/v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Visualizations
Caption: Workflow for the solution-phase synthesis of the Fmoc-L-Prolyl-L-methionine dipeptide.
Caption: Incorporation of the Fmoc-Pro-Met-OH dipeptide into a growing peptide chain during SPPS.
Caption: Hypothetical signaling pathway inhibition by a this compound containing peptide.
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Peptide Transport Using Fluorescently Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing fluorescently labeled dipeptides as a powerful tool to investigate the mechanisms of peptide transport. The information is particularly relevant for studying peptide transporters such as PEPT1, which play a crucial role in the absorption of peptides and peptide-like drugs in the small intestine.
Application Notes
Introduction to Fluorescently Labeled Peptides in Transport Studies
Peptide transporters, such as PEPT1 (SLC15A1), are integral membrane proteins that mediate the uptake of di- and tripeptides.[1] These transporters are of significant interest in drug development as they can facilitate the oral absorption of peptide-based therapeutics. Fluorescently labeled peptides are versatile probes for investigating the function and kinetics of these transporters.[2] By conjugating a fluorescent dye to a dipeptide, researchers can monitor its interaction with transporters and its uptake into cells in real-time.[3][4]
One notable example is the use of a dipeptide conjugated to a fluorescent dye, which can act as a high-affinity competitive inhibitor for transporters like PEPT1. For instance, a Val-Lys dipeptide conjugated with fluorescein isothiocyanate, referred to here as Val-Lys(Flu), has been shown to be a potent competitive inhibitor of Gly-Sar uptake in Caco-2 cells, which express PEPT1.[1] This high affinity makes such fluorescent probes excellent tools for screening potential drug candidates that may interact with peptide transporters.[1]
Principle of the Assay
The fundamental principle behind using fluorescently labeled dipeptides in transport studies is competitive inhibition. A fluorescent dipeptide with high affinity for a specific transporter will compete with the natural substrate for binding to the transporter's active site. By measuring the inhibition of the transport of a known substrate in the presence of the fluorescent dipeptide, one can determine the inhibitory constant (Ki) of the fluorescent probe. This provides a quantitative measure of its affinity for the transporter.
The experimental workflow typically involves a cell line that expresses the transporter of interest, such as the human intestinal epithelial cell line Caco-2 for PEPT1 studies.[1] These cells are incubated with a radiolabeled or easily detectable substrate of the transporter, and the uptake of this substrate is measured in the presence and absence of the fluorescently labeled dipeptide. A reduction in substrate uptake in the presence of the fluorescent peptide indicates competition for the transporter.
Experimental Protocols
Protocol 1: Competitive Inhibition of Peptide Transporter (PEPT1) Activity in Caco-2 Cells
This protocol details the methodology to determine the inhibitory effect of a fluorescently labeled dipeptide on the uptake of a known PEPT1 substrate, such as Gly-Sar, in Caco-2 cells.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Phosphate-buffered saline (PBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Radiolabeled PEPT1 substrate (e.g., [¹⁴C]Gly-Sar)
-
Fluorescently labeled dipeptide inhibitor (e.g., Val-Lys(Flu))
-
Unlabeled PEPT1 substrate (e.g., Gly-Sar) for positive control
-
Scintillation cocktail
-
Scintillation counter
-
Cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM on 24-well plates until they form a confluent monolayer. This typically takes about 2 weeks post-seeding to allow for differentiation.
-
Preparation for Uptake Study:
-
Wash the Caco-2 cell monolayers twice with pre-warmed PBS.
-
Pre-incubate the cells with transport buffer for 20 minutes at 37°C to equilibrate.
-
-
Uptake Inhibition Assay:
-
Prepare solutions of the radiolabeled substrate (e.g., [¹⁴C]Gly-Sar) in transport buffer.
-
Prepare a range of concentrations of the fluorescently labeled dipeptide inhibitor in the transport buffer containing the radiolabeled substrate.
-
As a positive control, prepare a solution with a high concentration of an unlabeled substrate (e.g., Gly-Sar) to demonstrate competitive inhibition.
-
Remove the pre-incubation buffer from the cells and add the different inhibitor solutions.
-
Incubate the cells for a specific time (e.g., 15 minutes) at 37°C.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly wash the cell monolayers three times with ice-cold PBS.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.5 M NaOH).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter to determine the amount of radiolabeled substrate taken up by the cells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the fluorescent dipeptide compared to the control (no inhibitor).
-
Plot the percentage of uptake against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Data Presentation
The quantitative data from competitive inhibition studies can be summarized in a table for easy comparison of the affinity of different compounds for the peptide transporter.
| Compound | Transporter | Cell Line | Substrate | Inhibition Constant (Ki) |
| Val-Lys(Flu) | PEPT1 | Caco-2 | Gly-Sar | 5 µM[1] |
Visualizations
Diagrams
Below are diagrams illustrating the key concepts and workflows described in these application notes.
Caption: Competitive inhibition of the PEPT1 transporter.
Caption: Workflow for the PEPT1 competitive inhibition assay.
References
- 1. Conjugation of dipeptide to fluorescent dyes enhances its affinity for a dipeptide transporter (PEPT1) in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Self-assembled dipeptide based fluorescent nanoparticles as a platform for developing cellular imaging probes and targeted drug delivery chaperones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Promethazine (Pro-Met)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethazine (Pro-Met) is a first-generation antihistamine and phenothiazine derivative with diverse clinical applications, including the treatment of allergies, motion sickness, nausea, and vomiting, and for sedation.[1][2] Accurate and reliable quantification of Promethazine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high specificity, sensitivity, and accuracy.[1][3][4] This application note provides a detailed overview of a validated HPLC method for the quantitative analysis of Promethazine.
Experimental Protocols
This section details the methodologies for the HPLC analysis of Promethazine, based on established and validated methods.[1][2][3]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The specific conditions can be optimized based on the available instrumentation and desired performance.
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C8 or C18 column is typically used. For example, a C8 (2) column (150 mm x 4.6 mm, 3 µm particle size) has been shown to provide good separation.[1][3]
-
Mobile Phase: A mixture of an organic solvent and a buffer is common. A typical mobile phase is a 50:50 (v/v) mixture of acetonitrile and 25mM phosphate buffer (pH 7.0).[1][3]
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.[1][3]
-
Detection Wavelength: Promethazine can be detected at 249 nm or 254 nm.[1][3][5][6]
-
Injection Volume: A 20 µL injection volume is a common starting point.
-
Column Temperature: The analysis is typically performed at ambient temperature, though a controlled temperature of 25°C can improve reproducibility.[2]
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Promethazine hydrochloride reference standard in the mobile phase or a suitable solvent like methanol to prepare a stock solution of a known concentration (e.g., 100 µg/mL).[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
-
Sample Preparation:
-
Pharmaceutical Formulations (Tablets, Films): Weigh and finely powder a representative number of tablets or cut a portion of the film. Dissolve a quantity of the powder or film equivalent to a specific amount of Promethazine in a known volume of diluent (e.g., 0.1% triethylamine in methanol).[2] The solution may require sonication and filtration through a 0.45 µm filter before injection.
-
Biological Matrices (Plasma/Serum): Sample preparation for biological fluids is more complex and often involves protein precipitation or liquid-liquid extraction to remove interfering substances. A direct plasma injection method using a specialized column has also been reported.[7]
-
Data Presentation: Method Validation Parameters
The following table summarizes the quantitative data from validated HPLC methods for Promethazine analysis, demonstrating the performance and reliability of the technique.
| Parameter | Result | Reference |
| Linearity (r) | > 0.999 | [5][6][7] |
| Retention Time | ~7.78 min | [1] |
| Limit of Detection (LOD) | 0.04 µg/mL | [5][6] |
| Limit of Quantification (LOQ) | 0.07 µg/mL | [5][6] |
| Accuracy (% Recovery) | 100.06 - 100.08% | [5][6] |
| Precision (RSD) | 0.29 - 0.36% | [5][6] |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Promethazine in a pharmaceutical formulation.
Caption: Workflow for HPLC analysis of Promethazine.
Conclusion
The described HPLC method is simple, rapid, accurate, and precise for the determination of Promethazine in various samples.[1][3] The method's specificity allows for the separation of Promethazine from potential degradation products and excipients, making it suitable for stability studies and routine quality control.[1][3] The validation parameters presented demonstrate that the method is reliable and can be successfully implemented in a laboratory setting for the quantitative analysis of Promethazine.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalscientificjournal.com [globalscientificjournal.com]
Troubleshooting & Optimization
Pro-Met (L-Prolyl-L-methionine) Solubility: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Pro-Met (L-Prolyl-L-methionine) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as L-Prolyl-L-methionine, is a dipeptide. It is formed from the amino acids L-proline and L-methionine. Its chemical formula is C10H18N2O3S, and it has a molecular weight of approximately 246.33 g/mol . Understanding the properties of its constituent amino acids can provide insights into its solubility. L-proline is known for its high solubility in water, whereas L-methionine has relatively low water solubility.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the common causes of these solubility issues?
Difficulties in dissolving this compound can arise from several factors:
-
Concentration: Attempting to prepare a solution that exceeds the intrinsic solubility of this compound in the chosen solvent.
-
pH of the Solution: The net charge of the dipeptide changes with pH, which can significantly impact its solubility. Solubility is often lowest at the isoelectric point (pI).
-
Temperature: The temperature of the solvent can affect solubility. For many solids, solubility increases with temperature.
-
Ionic Strength of the Buffer: High salt concentrations in buffers can sometimes lead to "salting out," where the peptide precipitates.
-
Oxidation: The methionine residue in this compound is susceptible to oxidation, which can alter its properties and potentially affect solubility.
Q3: What is the expected solubility of this compound in water?
Q4: Can I heat the solution to improve this compound solubility?
Gentle warming can be an effective method to increase the solubility of many peptides, including this compound. However, excessive or prolonged heating should be avoided as it can lead to degradation or oxidation of the methionine residue. It is advisable to warm the solution to no more than 40°C.
Q5: How does pH affect the solubility of this compound?
The solubility of peptides is generally lowest at their isoelectric point (pI), where the net charge is zero. By adjusting the pH of the solution away from the pI, the peptide becomes charged, increasing its interaction with the polar water molecules and thus enhancing solubility. For this compound, which is a neutral dipeptide, dissolving it in a slightly acidic or slightly basic solution may improve its solubility compared to neutral water.
Q6: Are there any recommended co-solvents to enhance this compound solubility?
Yes, for hydrophobic peptides, the use of organic co-solvents can be beneficial. For this compound, if you are encountering significant solubility challenges, you can first dissolve the peptide in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or methanol. The resulting solution should then be added dropwise to your aqueous buffer while stirring. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system (e.g., typically <0.5% DMSO for cell-based assays).
Q7: How should I store this compound solutions?
Due to the presence of a methionine residue, which is prone to oxidation, it is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at 4°C. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. To prevent oxidation, using degassed buffers for dissolution and storage can be beneficial.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: this compound powder is not dissolving in the aqueous buffer.
Below is a troubleshooting workflow to address this issue:
Troubleshooting workflow for dissolving this compound.
Problem: The this compound solution is cloudy or has formed a precipitate after preparation or storage.
-
Issue: The concentration may be too high, or the peptide has precipitated out of solution due to changes in temperature or solvent composition.
-
Solution:
-
Try to redissolve the precipitate by gentle warming (up to 40°C) and sonication.
-
If the precipitate does not redissolve, it is recommended to prepare a fresh solution at a lower concentration.
-
When preparing solutions with co-solvents, ensure that the peptide is fully dissolved in the organic solvent before adding it to the aqueous buffer. Add it slowly while vigorously stirring to prevent localized high concentrations that can lead to precipitation.
-
For stored solutions that have precipitated upon thawing, allow the solution to reach room temperature and then try gentle warming and vortexing to redissolve the peptide.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Aqueous Buffer
Materials:
-
This compound (L-Prolyl-L-methionine) powder
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of the aqueous buffer to achieve the target concentration.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles. If the solution is not clear, proceed with the troubleshooting steps outlined above (gentle warming, pH adjustment).
-
Once the this compound is completely dissolved, the solution is ready for use. For storage, refer to the storage guidelines.
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
Materials:
-
This compound (L-Prolyl-L-methionine) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile aqueous buffer (e.g., cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the powder (e.g., to make a high-concentration stock of 10-50 mM). Vortex to ensure complete dissolution.
-
While vigorously stirring your target aqueous buffer, add the this compound/DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (e.g., ≤ 0.5%).
-
Visually inspect the final solution for any signs of precipitation.
Quantitative Data Summary
While specific solubility data for this compound is limited, the table below provides solubility information for its constituent amino acids in water at 25°C, which can serve as a useful reference.
| Amino Acid | Solubility in Water (g/L) at 25°C |
| L-Proline | 1620.0 |
| L-Methionine | 5.2 |
Signaling Pathway Diagram
This compound is a dipeptide and is not to be confused with "this compound" which can refer to the precursor form of the c-Met receptor. The c-Met receptor tyrosine kinase and its signaling pathway are crucial in cell proliferation, migration, and invasion. Below is a simplified diagram of the HGF/c-Met signaling pathway.
Simplified HGF/c-Met signaling pathway.
Technical Support Center: Stabilizing Pro-Met Sequences in Experimental Buffers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of proteins and peptides containing Proline-Methionine (Pro-Met) sequences in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental buffers?
A1: Degradation of proteins or peptides with this compound sequences typically stems from two main chemical processes:
-
Oxidation of Methionine: The sulfur-containing side chain of methionine is highly susceptible to oxidation by dissolved oxygen, metal ions, or light, converting it to methionine sulfoxide or methionine sulfone.[1][2] This modification can alter protein structure and function.
-
Proteolytic Cleavage: Endogenous proteases present in cell lysates or other biological samples can cleave peptide bonds. While most proteases have specific recognition sites, the bond following a proline residue can be a target for a class of enzymes known as post-proline cleaving enzymes (PPCEs), such as prolyl oligopeptidase.[3][4]
Q2: How can I prevent methionine oxidation in my buffer?
A2: To minimize methionine oxidation, you should reduce exposure to oxidizing agents and create a chemically reducing environment. Key strategies include:
-
Use of Antioxidants: Add reducing agents or free radical scavengers to your buffer.[2][5]
-
Degassing Buffers: Remove dissolved oxygen by bubbling an inert gas like nitrogen or argon through the solution.[6]
-
Control Temperature: Perform experiments at low temperatures (e.g., 4°C) to decrease the rate of chemical reactions.[7]
-
Protect from Light: Store samples and buffers in amber tubes or cover them with foil to prevent photo-oxidation.[2]
Q3: What are protease inhibitors and why are they important for this compound stability?
A3: Protease inhibitors are molecules that block the activity of proteases. They are crucial for preventing the enzymatic degradation of your protein of interest.[8][9] Since this compound sequences can be targets for certain proteases, including a broad-spectrum protease inhibitor cocktail in your buffer is a critical step to ensure stability.[10]
Q4: Can the buffer composition itself affect this compound stability?
A4: Yes, the buffer composition is fundamental to protein stability.[11][12] Key factors to consider are:
-
pH: Proteins are most stable within a specific pH range, often close to their isoelectric point (pI). Deviations can lead to denaturation and increased susceptibility to degradation.
-
Ionic Strength: Salts like NaCl are typically included at physiological concentrations (e.g., 150 mM) to maintain protein solubility and structure.
-
Stabilizing Additives: Components like glycerol, sugars (sucrose, trehalose), or inert proteins (like BSA) can help stabilize the native conformation of your protein and prevent aggregation.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: I observe a loss of my protein's biological activity over time.
-
Potential Cause: Methionine oxidation. The oxidation of critical methionine residues can lead to a loss of function.[2]
-
Troubleshooting Steps:
-
Add Antioxidants: Supplement your buffer with a reducing agent or antioxidant. See Table 1 for common options.
-
Work Anaerobically: If possible, prepare buffers and handle samples in an anaerobic chamber or use degassed solutions under an inert gas atmosphere.[5][6]
-
Chelate Metal Ions: Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. Note that EDTA should be avoided if your protein requires divalent cations for activity or if you are using IMAC purification.[10]
-
Issue 2: My Western blot shows multiple lower molecular weight bands.
-
Potential Cause: Proteolytic degradation. Uninhibited proteases in your sample are cleaving your protein into smaller fragments.[9]
-
Troubleshooting Steps:
-
Add a Protease Inhibitor Cocktail: This is the most effective solution. Use a broad-spectrum cocktail that inhibits multiple classes of proteases (serine, cysteine, metallo, etc.). See Table 2 for examples.[10]
-
Work Quickly and at Low Temperatures: Always keep your samples on ice or at 4°C during preparation and handling to minimize enzymatic activity.
-
Use Fresh Samples: The longer a sample is stored, the more likely it is to degrade. Use freshly prepared lysates whenever possible.[9]
-
Issue 3: My protein is precipitating out of solution.
-
Potential Cause: Improper buffer conditions leading to protein aggregation and unfolding.[8][11]
-
Troubleshooting Steps:
-
Optimize Buffer pH: Determine the optimal pH for your protein's stability, which is often near its pI.[12]
-
Adjust Ionic Strength: Vary the salt concentration (e.g., NaCl from 50 mM to 500 mM) to find the optimal level for solubility.
-
Add Stabilizing Agents: Include additives like glycerol (10-25%), sugars, or non-ionic detergents to improve solubility and prevent aggregation.
-
Data Presentation
Table 1: Common Antioxidants for Preventing Methionine Oxidation
| Antioxidant/Reducing Agent | Typical Working Concentration | Notes |
| Dithiothreitol (DTT) | 1-10 mM | Strong reducing agent, but has a short half-life in solution.[1] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5-5 mM | More stable in solution than DTT and does not interfere with maleimide chemistry.[1] |
| L-Methionine (free) | 10-100 mM | Acts as a competitive scavenger for oxidizing agents.[5][6] |
| Sodium Thiosulfate | 10-50 mM | Effective oxygen scavenger.[5] |
| N-Acetylcysteine (NAC) | 5-20 mM | A stable antioxidant that can also help reduce disulfide bonds.[6] |
Table 2: Components of a Broad-Spectrum Protease Inhibitor Cocktail
| Inhibitor | Class of Protease Inhibited | Typical Working Concentration | Notes |
| AEBSF or PMSF | Serine Proteases | 0.1-1 mM | PMSF is toxic and has a very short half-life in aqueous solutions.[10] |
| Aprotinin | Serine Proteases | 1-2 µg/mL | Reversible inhibitor. |
| Leupeptin | Serine and Cysteine Proteases | 1-10 µM | Reversible inhibitor.[9] |
| E-64 | Cysteine Proteases | 1-10 µM | Irreversible inhibitor. |
| EDTA / EGTA | Metalloproteases | 1-5 mM | Chelates metal ions required for protease activity.[10] |
| Pepstatin A | Aspartic Proteases | 1 µM | Reversible inhibitor. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Lysis Buffer
This protocol describes the preparation of a generic lysis buffer optimized for the stability of proteins containing this compound sequences.
Materials:
-
Buffer components (e.g., Tris-HCl, NaCl, Imidazole for His-tags)
-
Glycerol
-
Dithiothreitol (DTT) or TCEP
-
Protease Inhibitor Cocktail (e.g., commercial 100x stock)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the Base Buffer: Dissolve the primary buffer components (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) in about 80% of the final volume of deionized water.
-
Add Stabilizers: Add glycerol to a final concentration of 10% (v/v). Mix gently to avoid introducing excess oxygen.
-
Degas the Buffer (Optional but Recommended): Place the buffer in a vacuum flask and apply a vacuum for 15-20 minutes, or bubble inert gas through the solution for 10-15 minutes to remove dissolved oxygen.
-
Adjust to Final Volume: Bring the buffer to its final volume with deionized water.
-
Store Appropriately: Store the base buffer at 4°C.
-
Add Fresh Additives Before Use: Immediately before lysing your cells, add the following components to the required volume of buffer:
-
Reducing Agent: Add DTT to a final concentration of 1 mM.
-
Protease Inhibitors: Add the protease inhibitor cocktail to its recommended final concentration (e.g., 1x).
-
-
Keep Cold: Keep the final, complete lysis buffer on ice at all times.
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for preparing a stabilized buffer.
Caption: Primary degradation pathways for this compound containing proteins.
Caption: Troubleshooting decision tree for this compound degradation issues.
References
- 1. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peakproteins.com [peakproteins.com]
- 4. Identification of Lys-Pro-Gln as a Novel Cleavage Site Specificity of Saliva-associated Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The Proteomics of N-terminal Methionine Cleavage*S | Semantic Scholar [semanticscholar.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Active-Site-Directed Inhibitors of Prolyl Oligopeptidase Abolish Its Conformational Dynamics: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Palladium(II) complex as a sequence-specific peptidase: hydrolytic cleavage under mild conditions of X-Pro peptide bonds in X-Pro-Met and X-Pro-His segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pro-Met Concentration for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of "Pro-Met," a hypothetical pro-drug, for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?
A1: For a new compound, testing a wide concentration range spanning several orders of magnitude is recommended.[1] A common starting point is a broad range from 100 µM down to 1 nM, using serial dilutions (e.g., 3-fold or 10-fold dilutions).[2][3] This initial range-finding experiment helps to identify the concentrations that produce the lower and upper plateaus of the dose-response curve.[1]
Q2: My cells do not express the necessary enzymes to activate this compound. How can I test its effects?
A2: When target cells lack the required metabolic enzymes (e.g., specific Cytochrome P450 enzymes) to convert a pro-drug into its active form, alternative strategies are necessary.[4] One approach is to use a co-culture system that includes cells capable of metabolizing the pro-drug, such as primary human liver microtissues.[5] Another method involves in vitro catalysis with liver cell subcellular fractions (microsomes) to generate the active metabolite, which can then be purified and used to treat the target cells.[4]
Q3: The IC50/EC50 value for this compound is significantly different from published values. What could be the cause?
A3: Discrepancies in IC50 or EC50 values are common and can arise from various experimental factors.[6] Key factors include differences in cell line genetics and target expression levels, cell density, incubation time, and serum concentration in the media, as serum proteins can bind to the compound and reduce its effective concentration.[6] The specific type of assay used (e.g., metabolic activity vs. cell count) can also influence the apparent IC50 value.[6]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the cell type, the compound's mechanism of action, and the specific assay endpoint.[1][7] A time-course experiment is often necessary to determine the ideal duration.[6] For cytotoxicity assays, incubation times of 48 to 72 hours are common.[3][8] However, for assays measuring earlier events like kinase inhibition or receptor binding, shorter incubation times may be sufficient.[7]
Q5: What is the maximum concentration of DMSO I can use in my cell culture medium?
A5: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of compounds like this compound.[3] However, high concentrations can be toxic to cells. The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% to avoid solvent-induced toxicity.[3] It is crucial to include a vehicle control (medium with the same final DMSO concentration as the treated wells) in every experiment.[1]
Troubleshooting Guide
This section addresses specific problems that may be encountered during this compound dose-response experiments.
Problem 1: The dose-response curve is flat or shows a very weak response.
A flat or weak curve suggests that this compound is not producing the expected effect within the tested concentration range.[6]
| Potential Cause | Recommended Solution |
| Concentration Range Too Low | Test a much wider and higher range of concentrations, potentially from picomolar to high micromolar, to capture the full dose-response.[6] |
| Insufficient Incubation Time | The incubation period may be too short to observe a biological effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal duration.[6] |
| Pro-drug Not Activated | The cell line may lack the necessary metabolic enzymes to convert this compound to its active form.[4] Confirm the expression of required enzymes in your cell line or consider using a co-culture system with metabolically active cells (e.g., liver cells).[5] |
| Compound Insolubility | This compound may be precipitating out of solution at higher concentrations. Visually inspect stock solutions and wells for precipitation. Consider using a different solvent or solubility-enhancing agent, ensuring appropriate vehicle controls are included.[1][9] |
| Inactive Compound | Improper storage or handling may have led to degradation. Verify that this compound was stored under the recommended conditions (e.g., temperature, light protection) and prepare fresh dilutions for each experiment.[6] |
Problem 2: High variability between replicate wells (High Coefficient of Variation, CV > 15%).
High variability can obscure real biological effects and make data difficult to interpret.[10]
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Inconsistent pipetting is a primary source of variability.[10] Use calibrated pipettes, proper technique (e.g., reverse pipetting for viscous solutions), and ensure tips are securely fitted.[10][11] |
| Uneven Cell Seeding | A non-homogenous cell suspension leads to different cell numbers per well. Gently mix the cell suspension before and during plating to ensure even distribution.[10][12] |
| Edge Effects | Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration.[10] To mitigate this, fill the outer wells with sterile media or PBS to act as a humidity barrier and do not use them for experimental samples.[9][10] |
| Contamination | Mycoplasma contamination can dramatically affect cell health and responsiveness.[10] Regularly test cell cultures for mycoplasma.[13] |
| Inadequate Reagent Mixing | Poor mixing of reagents within the wells can lead to a non-uniform reaction. Ensure gentle but thorough mixing after adding reagents.[10] |
Problem 3: The dose-response curve is not sigmoidal (e.g., U-shaped or has a very steep/shallow slope).
A non-sigmoidal curve can indicate complex biological responses or experimental artifacts.[6][14]
| Potential Cause | Recommended Solution |
| U-Shaped (Hormetic) Curve | A biphasic response (low-dose stimulation, high-dose inhibition) can be a real biological effect or an artifact.[6] Carefully re-evaluate the assay system and consider if the observed effect is physiologically relevant. |
| Shallow Slope (Hill Slope < 1) | This may indicate low potency, negative cooperativity, or issues with compound solubility at higher concentrations.[1][14] |
| Steep Slope (Hill Slope > 1) | A steep slope suggests high cooperativity in the biological system.[14] It also means that small changes in concentration can lead to large changes in response, increasing the risk of under- or over-dosing.[15] |
| Incomplete Curve | The concentration range tested may be too narrow, failing to capture the top and bottom plateaus. Expand the concentration range to better define the full sigmoidal shape.[1][14] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)[3]
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[3][8]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2][3] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
Compound Preparation: Thaw the this compound stock solution. Perform serial dilutions in complete culture medium to prepare working solutions at 2x the desired final concentrations. A common approach is to test a wide range, such as 100 µM to 1 nM.[1][2]
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the medium containing the different this compound concentrations to the respective wells. Include vehicle control wells (medium with DMSO at the same final concentration) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) based on the expected mechanism of action.[3][8]
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][3]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[2]
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[2][14]
-
Data Presentation
Quantitative data should be summarized for clear comparison. The following tables provide examples of typical data that should be recorded.
Table 1: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | MTT Assay | 48 | 5.2 |
| A549 | CellTiter-Glo® | 48 | 8.9 |
| MCF7 | MTT Assay | 72 | 3.8 |
| Note: These are example data and will vary based on experimental conditions.[3] |
Table 2: Experimental Parameters for this compound Stock and Working Solutions
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10 mM |
| Storage | -20°C or -80°C in small aliquots, protected from light |
| Final DMSO Concentration in Media | < 0.5% to avoid solvent-induced toxicity[3] |
Visualizations
This compound Activation and Signaling Pathway
Caption: Hypothetical pathway of this compound activation and its downstream cellular effect.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Troubleshooting Logic for a Flat Dose-Response Curve
Caption: Decision tree for troubleshooting a flat dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. biocompare.com [biocompare.com]
- 13. m.youtube.com [m.youtube.com]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 15. How to Interpret Dose-Response Curves [sigmaaldrich.com]
Troubleshooting Pro-Met instability in long-term storage
Welcome to the technical support center for Pro-Met. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For long-term storage, this compound should be stored at -80°C.[1][2] This temperature minimizes enzymatic activity and chemical degradation, such as oxidation.[1] For short-term storage or frequent use, 4°C is acceptable for a few days, but repeated freeze-thaw cycles should be avoided as they can lead to denaturation and aggregation.[1][2] If storing at -20°C, it is advisable to aliquot the protein into single-use vials to prevent these cycles.[1] The use of cryoprotectants like glycerol (at 25-50%) can also help stabilize the protein during freezing.[3][4]
Q2: I've noticed a decrease in the activity of my this compound sample after several months of storage. What could be the cause?
A2: A decrease in activity can be attributed to several factors, including chemical degradation and physical instability. A primary pathway for the loss of function in therapeutic proteins like this compound is the oxidation of methionine residues.[5][6][7] This modification can alter the protein's structure and function.[5][7] Another common issue is protein aggregation, where protein molecules clump together, leading to a loss of the active monomeric form.[1] Both oxidation and aggregation can be influenced by storage temperature, freeze-thaw cycles, and the formulation buffer.[1][6]
Q3: What is methionine oxidation and how can I prevent it?
A3: Methionine is one of the most easily oxidized amino acids.[6] Its side chain contains a thioether group that is susceptible to oxidation by reactive oxygen species (ROS), converting it to methionine sulfoxide.[7][8] This conversion can lead to structural changes, decreased stability, and loss of biological function.[5] Prevention strategies include:
-
Controlling Storage Temperature: Storing at -80°C significantly slows down oxidation reactions.[1]
-
Optimizing Formulation: The formulation buffer's pH and excipients play a crucial role.[1][9] Adding antioxidants or free radical scavengers like free L-methionine or sodium thiosulfate to the formulation can protect the methionine residues in this compound from oxidation.[9][10]
-
Minimizing Oxygen Exposure: Packaging this compound in an inert environment, for example by replacing oxygen with nitrogen in the vial headspace, can prevent oxidation.[11][12]
-
Protecting from Light: Exposure to light can induce oxidation, so storing this compound in light-resistant containers is recommended.[9][12]
Q4: My this compound solution appears cloudy or contains visible particulates. What should I do?
A4: Cloudiness or visible particulates are often signs of protein aggregation or precipitation.[1] Aggregation can be triggered by various stresses, including elevated temperatures, repeated freeze-thaw cycles, and suboptimal buffer conditions.[1][6] It is recommended not to use the sample if visible particulates are present. To prevent this, ensure you are following the recommended storage and handling procedures. Storing the protein at a suitable concentration (typically >1 mg/mL) and in a properly optimized buffer can help maintain its solubility.[1][3]
Troubleshooting Guides
Issue 1: Loss of this compound Activity
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Methionine Oxidation | 1. Analyze the sample for methionine sulfoxide using Reverse-Phase HPLC (RP-HPLC) or Mass Spectrometry (MS).[5] 2. Compare the oxidized fraction to a reference standard. | 1. If oxidation is confirmed, consider adding antioxidants like L-methionine to the formulation buffer.[9][10] 2. Review storage procedures to minimize exposure to oxygen and light.[11][12] |
| Protein Aggregation | 1. Check for visible particulates. 2. Analyze the sample using Size Exclusion Chromatography (SEC) to quantify aggregates. | 1. Optimize the formulation by adjusting pH or adding stabilizers like sucrose.[1] 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] |
| Improper Storage Temperature | 1. Verify the temperature of your storage unit. | 1. For long-term storage, ensure a consistent temperature of -80°C.[2] |
Issue 2: Sample Precipitation or Aggregation
| Storage Parameter | Recommended Condition | Impact on Stability |
| Temperature | -80°C for long-term storage.[1][2] | Minimizes degradation and maintains native conformation. |
| 4°C for short-term (days).[1][2] | ||
| Freeze-Thaw Cycles | Avoid repeated cycles.[1] | Can cause denaturation and aggregation.[1] |
| Protein Concentration | >1 mg/mL. | Dilute solutions are more prone to binding to surfaces and degradation.[3][4] |
| Formulation Buffer | Optimized pH and excipients. | Maintains protein solubility and stability. |
Experimental Protocols
Protocol 1: Analysis of this compound Oxidation by RP-HPLC
This method is used to separate and quantify the oxidized forms of this compound from the non-oxidized form.
Methodology:
-
Sample Preparation: Dilute the this compound sample to a concentration of 1 mg/mL in the mobile phase A.
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20-60% B
-
35-40 min: 60-20% B
-
40-45 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The oxidized this compound will typically elute earlier than the native form due to increased polarity. The percentage of oxidation can be calculated from the peak areas.
Protocol 2: Quantification of this compound Aggregates by SEC-HPLC
This method separates protein aggregates from the monomeric form based on size.
Methodology:
-
Sample Preparation: Dilute the this compound sample to 1 mg/mL in the mobile phase.
-
HPLC System: An HPLC system with a UV detector.
-
Column: A size-exclusion column suitable for the molecular weight of this compound.
-
Mobile Phase: A buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: Aggregates will elute earlier than the monomer. The percentage of aggregates is determined by comparing the peak areas of the aggregate peaks to the total peak area.
Visualizations
This compound Instability Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound instability.
Hypothetical this compound Activation Pathway
Caption: Hypothetical signaling pathway of this compound activation.
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. neb.com [neb.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein folding stabilities are a major determinant of oxidation rates for buried methionine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
L-Prolyl-L-methionine purity and potential contaminants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and potential contaminants of L-Prolyl-L-methionine.
Frequently Asked Questions (FAQs)
Q1: What is L-Prolyl-L-methionine?
A1: L-Prolyl-L-methionine is a dipeptide composed of the amino acids L-proline and L-methionine linked by a peptide bond.[1][2] It is often a product of protein digestion or catabolism.[1] While some dipeptides may have physiological or cell-signaling effects, many are transient intermediates in amino acid degradation pathways.[1]
Q2: How is the purity of synthetic L-Prolyl-L-methionine determined?
A2: The purity of synthetic peptides like L-Prolyl-L-methionine is primarily assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] These methods separate the target peptide from any impurities, allowing for quantification of its purity.[4][5] Amino Acid Analysis (AAA) can also be used to determine the net peptide content.[3]
Q3: What are the typical purity levels for commercially available synthetic peptides?
A3: Commercially available synthetic peptides are offered in various purity grades, typically ranging from crude or desalted (>50%) to highly purified (>98%).[3] The appropriate purity level depends on the specific application. For instance, high-purity peptides are recommended for in vivo studies, crystallography, and as enzyme substrates.[3]
Q4: What are the common impurities found in synthetic L-Prolyl-L-methionine?
A4: Impurities in synthetic peptides can be broadly categorized as process-related or degradation products.[6]
-
Process-related impurities arise during synthesis and may include truncated sequences (missing one or more amino acids), deletion sequences (an amino acid is skipped during coupling), insertion sequences (an extra amino acid is added), and sequences with incomplete removal of protecting groups.[4][6][7][8]
-
Degradation products can form during cleavage from the solid-phase resin, purification, or storage. For a peptide containing methionine, oxidation of the sulfur atom in the methionine side chain is a common modification.[9]
Q5: What is the significance of the counter-ion (e.g., TFA) in the final product?
A5: Peptides purified by reverse-phase HPLC are typically isolated as trifluoroacetate (TFA) salts.[4] TFA is an ion-pairing agent used in the mobile phase during purification. While most of the free TFA is removed during the lyophilization (freeze-drying) process, it remains as a counter-ion to the positively charged amino groups of the peptide.[4] The presence of TFA and water contributes to the non-peptide portion of the lyophilized powder.[3]
Troubleshooting Guides
Low Purity on Analytical HPLC
Issue: The purity of the L-Prolyl-L-methionine sample, as determined by analytical HPLC, is significantly lower than specified on the certificate of analysis.
| Possible Causes | Troubleshooting Steps |
| Peptide Aggregation | Peptides with hydrophobic residues can be prone to aggregation, leading to poor solubility and the appearance of multiple peaks or a broad peak on the HPLC chromatogram. To address this, try dissolving the peptide in a small amount of an organic solvent like acetonitrile or DMSO before diluting with an aqueous buffer. |
| Improper Storage | Peptides are sensitive to temperature and moisture. Storing the lyophilized peptide at room temperature or in a humid environment can lead to degradation. Always store peptides at the recommended temperature (typically -20°C or lower) and in a desiccated environment. |
| Oxidation of Methionine | The methionine residue is susceptible to oxidation, which can occur during synthesis, purification, or storage. This modification results in a new peak on the HPLC chromatogram. To minimize oxidation, handle the peptide under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. |
| Incomplete Dissolution | If the peptide is not fully dissolved, the injected sample will not be representative, leading to an inaccurate purity assessment. Ensure complete dissolution of the peptide before injection. Sonication can aid in dissolving difficult peptides. |
| Contamination | The sample may have been contaminated during handling. Use clean vials, tips, and solvents to prepare the sample for analysis. |
Unexpected Peaks in Mass Spectrometry Data
Issue: Mass spectrometry (MS) analysis of the L-Prolyl-L-methionine sample shows peaks with masses that do not correspond to the target peptide.
| Potential Contaminants and Their Characteristics |
| Deletion Sequences |
| Truncated Sequences |
| Incompletely Deprotected Peptide |
| Oxidized Peptide |
| Adducts |
| Residual Solvents and Reagents |
Quantitative Data Summary
| Parameter | Typical Specification/Range | Analytical Method |
| Peptide Purity | >70% to >98% | HPLC, LC-MS |
| Net Peptide Content | 70% - 90% | Amino Acid Analysis |
| Molecular Weight | 246.33 g/mol (for L-Prolyl-L-methionine) | Mass Spectrometry |
| Counter-ion Content (TFA) | Variable, can be exchanged for other ions like acetate or hydrochloride | Ion Chromatography |
| Water Content | Variable, dependent on lyophilization and hygroscopicity | Karl Fischer Titration |
Experimental Protocols
General Protocol for Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Accurately weigh a small amount of the lyophilized peptide and dissolve it in a suitable solvent (e.g., water with a small amount of acetonitrile or acetic acid) to a known concentration (e.g., 1 mg/mL).
-
HPLC System: Use a standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used for peptide analysis.[3]
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a high percentage of Solvent B over a set time (e.g., 5% to 95% B over 20 minutes) is commonly used to elute the peptide and impurities.
-
Detection: Monitor the absorbance at 215 nm, which is optimal for detecting the peptide bond.[3]
-
Data Analysis: The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for peptide purity analysis.
Caption: Troubleshooting guide for low peptide purity.
Caption: L-Methionine metabolic pathway.[10][11]
References
- 1. Human Metabolome Database: Showing metabocard for Prolyl-Methionine (HMDB0029023) [hmdb.ca]
- 2. Pro-Met | C10H18N2O3S | CID 7408173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. jpt.com [jpt.com]
- 5. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. almacgroup.com [almacgroup.com]
- 7. Investigation of Impurities in Peptide Pools [mdpi.com]
- 8. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. superpathway of L-methionine salvage and degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. L-methionine degradation I (to L-homocysteine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Pro-Met Synthesis
Disclaimer: The term "Pro-Met" is not a universally recognized abbreviation for a single chemical entity. Based on the context of drug development and synthesis challenges, this guide will address the synthesis of a hypothetical pro-drug of Metformin, a widely used anti-diabetic medication. The challenges and solutions presented are based on known issues in the synthesis of Metformin and its derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of high-purity pro-drugs of Metformin (referred to herein as "this compound").
Troubleshooting Guides
This section provides step-by-step guidance for diagnosing and resolving specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Reaction Yield
Symptom: The final yield of isolated this compound is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the reaction mixture to that of the starting materials. | - Extend the reaction time.- Increase the reaction temperature, if the reactants and products are stable at higher temperatures.- Ensure efficient stirring to overcome mass transfer limitations. |
| Degradation of Reactants or Product | Analyze the reaction mixture for the presence of degradation products using HPLC or Mass Spectrometry (MS). | - Lower the reaction temperature.- Use a milder catalyst or base/acid.- Reduce the reaction time. |
| Side Reactions | Identify unexpected spots on the TLC or peaks in the HPLC chromatogram. Characterize the byproducts using MS or Nuclear Magnetic Resonance (NMR) spectroscopy. | - Adjust the stoichiometry of the reactants.- Change the solvent to one that disfavors the side reaction.- Add reactants in a different order. |
| Mechanical Losses During Work-up | Carefully review all steps of the extraction, washing, and filtration processes. Check for product precipitation in discarded aqueous layers. | - Optimize the extraction solvent and pH.- Use a minimal amount of solvent for transfers.- Ensure complete transfer of solids during filtration. |
Experimental Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: High Impurity Levels in the Final Product
Symptom: The purity of the isolated this compound, as determined by HPLC, is below the desired specification (e.g., >99.5%).
Common Impurities and Their Control:
| Impurity | Source | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction. | - Drive the reaction to completion (see "Low Reaction Yield").- Optimize the purification method (e.g., recrystallization, chromatography) to effectively remove starting materials. |
| Metformin | Incomplete reaction with the pro-moiety or cleavage of the pro-moiety during work-up or purification. | - Ensure the pro-moiety reagent is of high quality and used in appropriate stoichiometry.- Use mild conditions during work-up and purification to prevent cleavage of the pro-drug linkage. |
| Dicyandiamide | A common starting material in Metformin synthesis that can carry over. | - Use high-purity Metformin as the starting material.- Dicyandiamide can be removed by washing the product with a suitable solvent in which it is soluble but the product is not. |
| Melamine | A potential impurity in Metformin. | - Source high-purity starting materials.- Melamine can be difficult to remove; an optimized crystallization or chromatographic method may be required. |
| N,N-dimethylamine (DMA) | A precursor to Metformin and can be a source for the formation of nitrosamine impurities.[1] | - Use purification techniques such as recrystallization or chromatography to remove residual DMA.- Carefully control the synthesis conditions to minimize the formation of nitrosamines. |
| N-Nitrosodimethylamine (NDMA) | A genotoxic impurity that can form from residual N,N-dimethylamine (DMA) and a nitrosating agent.[1] | - Use DMA with low nitrosamine content.- Avoid processing conditions that favor nitrosamine formation (e.g., high temperatures, acidic pH in the presence of nitrites).- Purify the final product to remove any traces of NDMA. |
Purification Protocol for High-Purity this compound:
A multi-step purification process is often necessary to achieve high purity.
-
Aqueous Work-up: After the reaction is complete, the mixture is quenched and extracted with an organic solvent. The organic layer is washed with brine to remove water-soluble impurities.
-
Crystallization: The crude product obtained after solvent evaporation is recrystallized from a suitable solvent system. This is a powerful technique for removing most impurities.
-
Chromatography: If crystallization does not yield the desired purity, column chromatography (either normal or reverse-phase) can be employed.
-
Final Salt Formation/Precipitation: If this compound is isolated as a salt, the final precipitation step can further enhance purity.
Logical Relationship of Impurity Sources
Caption: Sources of impurities in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials for this compound synthesis?
A1: The purity of the starting Metformin and the pro-moiety reagent is crucial. For Metformin, it is important to have low levels of impurities such as dicyandiamide, melamine, and N,N-dimethylamine.[2] The pro-moiety reagent should be of high purity to avoid the introduction of related substance impurities into the reaction. It is recommended to have certificates of analysis for all starting materials.
Q2: How can I effectively monitor the progress of my this compound synthesis reaction?
A2: The most common methods for reaction monitoring are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: A rapid and qualitative method to visualize the consumption of starting materials and the formation of the product.
-
HPLC: A quantitative method that can precisely measure the percentage of reactants remaining and product formed. It is also effective in detecting the formation of byproducts.
Q3: What is the best method for purifying crude this compound?
A3: The choice of purification method depends on the physicochemical properties of the this compound and the nature of the impurities.
-
Crystallization: This is often the most efficient and scalable method for removing bulk impurities. A solvent screen should be performed to identify the optimal solvent or solvent mixture.
-
Column Chromatography: This is a highly effective but less scalable method for removing impurities with similar polarity to the product.
-
Preparative HPLC: For achieving the highest purity, especially for small-scale synthesis, preparative HPLC is the method of choice.
Q4: My this compound product is unstable and degrades upon storage. What can I do?
A4: Pro-drugs can sometimes be less stable than the parent drug. To improve stability:
-
Identify the cause of degradation: Use stability-indicating HPLC methods to determine the degradation products and infer the degradation pathway (e.g., hydrolysis, oxidation).
-
Control storage conditions: Store the product at low temperatures, protected from light and moisture.
-
Isolate as a stable salt: Converting the this compound to a stable crystalline salt can significantly improve its shelf life.
-
Use of excipients: For formulation, consider the use of stabilizing excipients.
Q5: How can I minimize the risk of genotoxic impurities like NDMA in my this compound synthesis?
A5: The formation of N-nitrosodimethylamine (NDMA) is a significant concern in the synthesis of drugs derived from N,N-dimethylamine.[1]
-
Risk Assessment: Conduct a thorough risk assessment of your synthetic route to identify potential sources of nitrosating agents and amines.
-
Control of Starting Materials: Use N,N-dimethylamine and other reagents with low or non-detectable levels of nitrites and nitrates.
-
Process Control: Avoid reaction conditions that favor nitrosation (e.g., acidic conditions in the presence of nitrites).
-
Purge Factors: Design your purification process to effectively remove any NDMA that may have formed.
-
Analytical Testing: Use a sensitive analytical method (e.g., LC-MS/MS) to test for NDMA in your final product.
Experimental Protocols
Protocol 1: General Synthesis of a Hypothetical this compound (N-Acyl Metformin)
This protocol describes a general method for the acylation of Metformin to form a this compound.
-
Dissolution: Suspend Metformin hydrochloride (1 equivalent) in an appropriate aprotic solvent (e.g., Dichloromethane, Acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (2.2 equivalents) to the suspension and stir until a clear solution is obtained.
-
Acylation: Cool the reaction mixture to 0 °C. Add the acylating agent (e.g., an acid chloride or anhydride) (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of Crude this compound by Recrystallization
-
Solvent Selection: In a small vial, test the solubility of the crude this compound in various solvents at room temperature and upon heating. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude this compound in a flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
General Synthesis and Purification Workflow
Caption: General workflow for this compound synthesis and purification.
References
Avoiding methionine oxidation in Pro-Met peptides
Welcome to the Technical Support Center for Pro-Met Peptides. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing a common issue encountered during peptide research: the oxidation of methionine residues.
Troubleshooting Guide
Researchers may encounter several issues that point towards methionine oxidation. This guide provides a structured approach to identifying and resolving these problems.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new, earlier-eluting peak in RP-HPLC | Methionine oxidation increases peptide polarity, leading to earlier elution. | 1. Analyze the sample by mass spectrometry to confirm a +16 Da mass shift for each potential oxidation. 2. If confirmed, proceed with the protocol for the Reduction of Methionine Sulfoxide. |
| Loss of biological activity of the peptide | Oxidation of methionine can alter the peptide's conformation and its ability to bind to its target.[1][2] | 1. Confirm oxidation using RP-HPLC and mass spectrometry. 2. If oxidation is confirmed, reduce the peptide and re-evaluate its activity. |
| Inconsistent results between different batches of the same peptide | Variability in synthesis, purification, or storage conditions can lead to differing levels of oxidation. | 1. Analyze all batches by RP-HPLC and mass spectrometry to quantify the extent of oxidation. 2. Implement standardized protocols for peptide handling and storage to minimize future variability. |
| Peptide is difficult to dissolve | While counterintuitive, in some cases, the incorporation of the more polar methionine sulfoxide can improve the solubility of aggregation-prone peptides.[3] However, unexpected solubility issues should be investigated. | 1. Review the recommended solvent for your specific peptide. 2. Analyze for oxidation, as this may indicate other unforeseen modifications or degradation. |
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding methionine oxidation.
Q1: What is methionine oxidation and why is it a concern?
Methionine is an amino acid containing a sulfur atom in its side chain, which is highly susceptible to oxidation. This reaction converts the methionine's thioether to a sulfoxide, resulting in a 16 Dalton (Da) mass increase. This modification can significantly alter the peptide's three-dimensional structure, which in turn can affect its biological activity, receptor binding, and overall stability.[1][2]
Q2: When is methionine oxidation most likely to occur?
Methionine oxidation can happen at various stages:
-
During peptide synthesis: Particularly during the final cleavage step from the solid support resin.[4]
-
During storage: Especially when stored in solution, exposed to air, or subjected to repeated freeze-thaw cycles.[5][6][7][8][9]
-
During experimental procedures: Exposure to oxidizing agents or certain buffer conditions can promote oxidation.
Q3: How can I prevent methionine oxidation?
Prevention is key to maintaining the integrity of your this compound peptide. Here are some best practices:
-
Storage: Store lyophilized peptides at -20°C or -80°C in a tightly sealed container with a desiccant.[5][6][7][9]
-
Handling: Before opening, allow the peptide container to warm to room temperature in a desiccator to prevent condensation.[6][7][8]
-
Reconstitution: Use oxygen-free solvents for reconstitution.[5][8] It is also advisable to prepare fresh solutions for each experiment and avoid long-term storage in solution.[7]
-
Inert Atmosphere: For maximum stability, purge the vial with an inert gas like argon or nitrogen before sealing for storage.[6][7]
Q4: How can I detect if my peptide has been oxidized?
The two most common and effective methods for detecting methionine oxidation are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar and will typically elute earlier than the non-oxidized form.
-
Mass Spectrometry (MS): This is the definitive method. An increase in mass of 16 Da for each methionine residue indicates oxidation to methionine sulfoxide.
Q5: Can I reverse methionine oxidation?
Yes, it is possible to reduce methionine sulfoxide back to methionine. This can be achieved through chemical reduction protocols. However, prevention is always the preferred strategy.
Experimental Protocols
Protocol 1: Detection and Quantification of Methionine Oxidation using LC-MS
This protocol outlines the steps to analyze a this compound peptide sample for methionine oxidation.
-
Sample Preparation:
-
Reconstitute a small amount of the lyophilized peptide in a suitable solvent (e.g., sterile, deoxygenated water or a buffer with a pH between 5 and 6) to a known concentration (e.g., 1 mg/mL).
-
If the peptide is already in solution, it can be diluted to the appropriate concentration for analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto a C18 reversed-phase column.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) in an aqueous solvent (e.g., water with 0.1% formic acid).
-
Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm).
-
Couple the LC eluent to a mass spectrometer.
-
-
Data Analysis:
-
Examine the chromatogram for multiple peaks, especially a peak eluting earlier than the expected main peak.
-
Analyze the mass spectrum of the main peak to confirm the expected molecular weight of the non-oxidized peptide.
-
Analyze the mass spectrum of any earlier eluting peaks to check for a mass increase of +16 Da (or multiples of 16 if there are multiple methionine residues).
-
The relative percentage of the oxidized form can be estimated by comparing the peak areas in the chromatogram.
-
Protocol 2: Reduction of Methionine Sulfoxide in a Peptide Sample
If your peptide has undergone oxidation, this protocol can be used to reduce the methionine sulfoxide (Met(O)) back to methionine. A commonly cited method involves the use of ammonium iodide and dimethyl sulfide.[3][4]
-
Reagent Preparation:
-
Prepare a solution of ammonium iodide (NH₄I) and dimethyl sulfide (DMS) in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
-
Reduction Reaction:
-
Dissolve the oxidized peptide in the reaction solvent.
-
Add the NH₄I and DMS solution to the dissolved peptide.
-
Allow the reaction to proceed at room temperature. The reaction time will vary depending on the peptide sequence and the extent of oxidation.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reduction by taking small aliquots of the reaction mixture at different time points and analyzing them by LC-MS as described in Protocol 1.
-
-
Purification:
-
Once the reduction is complete, purify the peptide from the reaction mixture using RP-HPLC to obtain the pure, non-oxidized peptide.
-
-
Lyophilization and Storage:
-
Lyophilize the purified peptide and store it under the recommended conditions to prevent re-oxidation.
-
Visual Guides
The following diagrams illustrate key concepts and workflows related to methionine oxidation.
Caption: The reversible oxidation-reduction pathway of methionine.
Caption: A workflow for troubleshooting unexpected experimental results.
Caption: Best practices for handling and storing this compound peptides.
References
- 1. Understanding the impacts of dual methionine oxidations in complementarity-determining regions on the structure of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine Oxidation Perturbs the Structural Core of the Prion Protein and Suggests a Generic Misfolding Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Recommendations for the storage and dissolution of peptides [gtpeptide.com]
Pro-Met Aggregation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to pro-methionine (Pro-Met) aggregation encountered during research and drug development.
Troubleshooting Guides
Issue: Visible Precipitate or Cloudiness in Protein Solution
Q1: My protein solution has become cloudy or contains visible particles. What is the likely cause and how can I fix it?
A1: Visible particulates or cloudiness are strong indicators of protein aggregation.[1][2] This phenomenon can be triggered by several factors, including:
-
High Protein Concentration: Increased proximity of protein molecules can promote self-association and aggregation.[2][3]
-
Suboptimal Buffer Conditions: If the buffer's pH is near the protein's isoelectric point (pI), the net charge on the protein is minimized, reducing electrostatic repulsion and favoring aggregation.[2] Both very low and very high salt concentrations can also alter protein solubility.[2]
-
Temperature Stress: Elevated temperatures can cause proteins to partially unfold, exposing hydrophobic regions that can interact and lead to aggregation.[2][4] Freeze-thaw cycles can also induce aggregation due to ice-water interface stress.[1][2]
-
Mechanical Stress: Agitation, stirring, or filtration can introduce mechanical stress that may lead to protein unfolding and aggregation.[3]
-
Methionine Oxidation: Oxidation of methionine residues, particularly in response to oxidative stress, can induce conformational changes that promote a pro-aggregatory state.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible protein aggregation.
Issue: Inconsistent Results in Activity Assays
Q2: I'm observing a loss of biological activity or high variability in my experimental results. Could this be due to aggregation?
A2: Yes, protein aggregation can lead to a loss of biological activity and introduce significant variability in experimental results.[1] Soluble aggregates, which may not be visible to the naked eye, can sequester active protein, interfere with binding sites, or create experimental artifacts.[1]
Solutions:
-
Characterize Your Sample: Before conducting activity assays, it is crucial to confirm the quality and homogeneity of your protein sample. Techniques like Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC) can detect the presence of soluble aggregates.[2]
-
Optimize Storage Conditions: Store proteins at appropriate temperatures, often at -80°C with a cryoprotectant like glycerol, to prevent aggregation during freeze-thaw cycles.[1] Storing proteins in single-use aliquots can minimize the number of freeze-thaw cycles.[2]
-
In-Assay Stability: Consider the stability of your protein under the specific assay conditions (e.g., temperature, buffer). If an assay is performed at an elevated temperature (e.g., 37°C), thermal instability could be inducing aggregation.[2] Consider performing the assay at a lower temperature or adding stabilizing osmolytes like sucrose or trehalose.[2]
Frequently Asked Questions (FAQs)
Q3: What is the role of methionine oxidation in protein aggregation?
A3: Methionine is susceptible to oxidation, which converts it to methionine sulfoxide (Mox). This modification can have a significant pro-aggregatory effect by altering the protein's secondary structure.[5] For instance, in some proteins, the replacement of methionine with its oxidized form, Mox, leads to a shift from an α-helical to a β-sheet-rich structure, which is more prone to aggregation.[5] This is a critical concern as cellular oxidative stress can trigger such modifications.[5]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Aggregation in drug development: a challenge that can be avoided | Fidabio [fidabio.com]
- 4. Protein Aggregation Mechanisms → Area → Sustainability [esg.sustainability-directory.com]
- 5. Design of anti- and pro-aggregation variants to assess the effects of methionine oxidation in human prion protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Pro-Met in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Pro-Met, a prodrug of metformin, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its bioavailability important?
A1: this compound is a research compound designed as a prodrug of metformin, a widely used antidiabetic agent. Metformin itself has moderate bioavailability (40-60%) and can cause gastrointestinal side effects.[1][2] A prodrug approach aims to improve absorption, increase bioavailability, and potentially reduce the required dose, thereby minimizing adverse effects.[3][4] Enhancing the bioavailability of this compound is crucial for developing a more effective therapeutic agent.
Q2: What are the common reasons for poor oral bioavailability of this compound in animal studies?
A2: Poor oral bioavailability of this compound can stem from several factors:
-
Low aqueous solubility: If this compound is not sufficiently soluble in the gastrointestinal fluids, its dissolution and subsequent absorption will be limited.
-
Low membrane permeability: The physicochemical properties of this compound may hinder its ability to cross the intestinal epithelium.[5]
-
First-pass metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation, reducing its bioavailability.[6]
-
Efflux transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.[7]
Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?
A3: Several formulation strategies can be explored to improve the oral bioavailability of this compound:
-
Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of poorly soluble drugs.[5][7]
-
Nanoparticles: Reducing the particle size of this compound to the nano-range can increase its surface area, leading to faster dissolution and improved absorption.[6]
-
Amorphous solid dispersions: Converting the crystalline form of this compound to a more soluble amorphous state can enhance its dissolution rate.[7][8]
-
Use of permeation enhancers: Certain excipients can be included in the formulation to transiently increase the permeability of the intestinal membrane.
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Plasma Concentrations
Potential Causes:
-
Inconsistent Formulation: Poorly suspended or non-homogenous dosing solutions can lead to animals receiving different effective doses.[9]
-
Improper Oral Gavage Technique: Incorrect gavage technique can cause stress, esophageal trauma, or accidental administration into the trachea, all of which can affect drug absorption.[10][11]
-
Physiological Differences: Variations in gastric pH, gastrointestinal motility, and metabolic enzyme activity among animals can contribute to variability.[12][13]
-
Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption.[14]
Troubleshooting Steps:
-
Formulation Check: Ensure the dosing formulation is homogenous and stable throughout the experiment. For suspensions, use a vortex mixer immediately before dosing each animal.
-
Standardize Gavage Procedure: All personnel should be thoroughly trained in proper oral gavage techniques. Consider using brief isoflurane anesthesia to reduce stress and improve the accuracy of dosing.[15]
-
Control for Food Intake: Fast animals overnight (with free access to water) to reduce variability in gastric content.[9]
-
Randomization and Group Size: Randomly assign animals to treatment groups and use a sufficient number of animals to account for biological variation.[16]
Issue 2: Lower Than Expected Bioavailability with a Novel Formulation
Potential Causes:
-
In Vitro-In Vivo Correlation (IVIVC) Mismatch: A formulation that shows good dissolution in vitro may not perform the same in the complex environment of the gastrointestinal tract.
-
Metabolic Instability: The new formulation may alter the metabolic profile of this compound, leading to increased first-pass metabolism.
-
Excipient Interactions: Components of the formulation could interfere with the absorption of this compound.
Troubleshooting Steps:
-
Re-evaluate Formulation: Assess the physicochemical properties of the formulation, including its stability in simulated gastric and intestinal fluids.
-
Conduct a Crossover Study: If feasible, use a crossover design where each animal receives both the control and test formulations at different times to reduce inter-animal variability.
-
Investigate Metabolism: Perform in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound in the new formulation.
-
Examine Excipients: Review the literature for any known interactions between the excipients and drugs with similar structures to this compound.
Data Presentation
Table 1: Comparative Bioavailability of Metformin and this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Metformin (Oral Solution) | 50 | 1500 ± 250 | 1.5 ± 0.5 | 7500 ± 1200 | 43%[3] |
| This compound (Oral Solution) | 50 | 1800 ± 300 | 1.0 ± 0.5 | 9000 ± 1500 | 52% |
| This compound (Lipid-Based) | 50 | 2500 ± 400 | 1.0 ± 0.5 | 12500 ± 2000 | 72% |
| This compound (Nanoparticles) | 50 | 2200 ± 350 | 1.5 ± 0.5 | 11000 ± 1800 | 63% |
Data are presented as mean ± standard deviation and are hypothetical for this compound formulations for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare the this compound formulation at the desired concentration.
-
Administer the formulation via oral gavage at a volume of 5 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 hr) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
-
Visualizations
Caption: Workflow for an in vivo bioavailability study.
Caption: Conversion of this compound to its active form, metformin.
Caption: Simplified signaling pathway of metformin via AMPK.
References
- 1. researchgate.net [researchgate.net]
- 2. An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first bioreversible prodrug of metformin with improved lipophilicity and enhanced intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. upm-inc.com [upm-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. atsjournals.org [atsjournals.org]
- 11. Should oral gavage be abandoned in toxicity testing of endocrine disruptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 15. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Quantitation of metformin in human plasma and urine by hydrophilic interaction liquid chromatography and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simple HPLC-UV method for the quantification of metformin in human plasma with one step protein precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Accurate c-Met Detection
A Note on Terminology: This guide interprets "Pro-Met" as the proto-oncogene c-Met (also known as MET or hepatocyte growth factor receptor, HGFR), a receptor tyrosine kinase crucial in cell proliferation, invasion, and angiogenesis. Its dysregulation is implicated in various cancers, making its accurate detection vital for researchers, scientists, and drug development professionals.[1][2]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during c-Met detection experiments.
General & Sample Preparation
| Question | Answer |
| What are the most common sources of contamination in my samples? | Keratins are the most frequent protein contaminants, often introduced from skin and dust. Other sources include polymers like polyethylene glycol (PEG) from lab wipes or siliconized tubes, and bovine serum albumin (BSA) if using serum-containing media.[3] To minimize contamination, always wear powder-free gloves, use fresh disposable labware, and rinse filter devices before use.[3] |
| My protein/peptide sample seems to be lost during preparation. What could be the cause? | Peptides and proteins can adsorb to the surfaces of sample tubes and pipette tips, especially plastic or glass vessels.[4] This is a lesser-known pitfall in proteomics sample preparation.[4] Using low-retention labware and ensuring buffers are compatible can help mitigate this issue. |
| How critical is water quality for my experiments? | Water quality is extremely important. Even high-quality laboratory water can accumulate contaminants within a few days of production.[4] In-line filters used to remove DNA can sometimes leach PEG into the water.[4] It is recommended to use freshly purified water (e.g., from a polishing system) for all buffers and solutions. |
Immunoassay (ELISA, Western Blot) Troubleshooting
| Question | Answer |
| Why am I getting a weak or no signal in my immunoassay? | There are several potential causes: 1. Antibody Issues: The primary antibody may have low affinity, or the concentration might be too low.[5][6] 2. Incubation Problems: Incubation times may be too short or the temperature too low.[6][7] 3. Reagent Degradation: Ensure reagents, especially the enzyme conjugate or substrate, have not expired and were stored correctly.[5] 4. Incorrect Buffer: The assay buffer may be incompatible with the antibody-antigen binding.[7] Always review the vendor's recommended protocol.[5] |
| What causes high background in my ELISA or Western Blot? | High background can obscure your results and is often due to: 1. Insufficient Washing: Inadequate washing between steps can leave unbound antibodies behind.[6][7] 2. Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding. 3. Blocking Issues: The blocking buffer may be ineffective or incubation time too short. 4. Contamination: Contaminants in buffers or on labware can contribute to high background.[6] |
| My replicate samples are showing inconsistent results. Why? | Inconsistency between replicates often points to technical errors in pipetting or washing.[6] Ensure pipettes are calibrated and that tips form a good seal.[6] Uneven washing across a 96-well plate can also lead to variability.[6] It's also important to check for lot-to-lot variability in critical reagents, which can drastically affect assay performance.[8] |
| My standard curve is poor. How can I fix it? | A poor standard curve can result from improper handling of the standard, dilution errors, or using a curve-fitting model that doesn't suit the assay. Always use a fresh, properly reconstituted standard for each assay and perform careful serial dilutions.[7] |
Mass Spectrometry (MS) Troubleshooting
| Question | Answer |
| Why is it difficult to detect c-Met, a membrane protein, using LC-MS/MS? | Membrane proteins like c-Met contain hydrophobic amino acid stretches that tend to bind strongly to C18 materials used in LC columns and sample processing tips.[9] This can lead to poor recovery and detection. |
| I'm having trouble with PTM analysis of c-Met. What are common pitfalls? | Post-translational modification (PTM) analysis by MS has many potential errors.[9] For example, distinguishing between modifications with very close masses (e.g., tri-methylation and acetylation) requires a high-resolution mass spectrometer like an Orbitrap or Q-TOF.[9] Additionally, some PTMs can be altered during the sample preparation process itself.[9] |
| My quantitative proteomics data for c-Met is not reproducible. What should I check? | Reproducibility issues in quantitative MS can stem from inconsistencies in sample preparation, variability in LC performance, and the software used for data analysis.[10] Label-free quantification, for instance, relies on comparing peptide signals across different experiments and is sensitive to variations in instrument performance.[10] |
Quantitative Data Summary
Accurate quantification is essential for assessing c-Met's role in disease and as a therapeutic target.
Table 1: HGF Concentration and c-Met Inhibitor Efficacy
Data shows that the concentration of Hepatocyte Growth Factor (HGF), the ligand for c-Met, can significantly impact the apparent effectiveness of c-Met inhibitors in preclinical studies.[1] Testing inhibitors at non-physiological HGF levels may lead to incorrect predictions of their efficacy.[1]
| Cell Line | HGF Concentration | c-Met Inhibitor (BMS-777607) Effect on Migration |
| DU145 (Human) | 50 ng/mL (High/Non-physiological) | Sensitive to Inhibition |
| DU145 (Human) | 0.4 - 0.8 ng/mL (Physiological) | Loss of Inhibitor Activity |
| MDA-MB-231 (Human) | 50 ng/mL (High/Non-physiological) | Sensitive to Inhibition |
| MDA-MB-231 (Human) | 0.4 - 0.8 ng/mL (Physiological) | Loss of Inhibitor Activity |
Source: Adapted from studies on the effect of HGF levels on c-Met inhibitor trials.[1]
Table 2: c-Met Status as a Patient Selection Criterion in Clinical Trials
The majority of clinical trials for c-Met inhibitors have not used robust biomarkers to select patients, which may contribute to trial failures. Pathway activation, rather than just expression or gene amplification, is a more promising criterion.[1]
| Patient Selection Criterion | Percentage of Phase II/III Trials Using Criterion |
| No Gene/Protein Marker Indicated | 70.7% |
| Total Protein Expression | 16.6% |
| Gene Amplification | 8.9% |
| Gene Mutation (e.g., Exon 14 skip) | 6.4% |
Source: Based on a review of 157 c-Met clinical trials.[11]
Experimental Protocols
Below are detailed methodologies for common c-Met detection experiments.
Protocol 1: Western Blot for Total and Phospho-c-Met
This protocol outlines the steps for detecting total c-Met and its activated (phosphorylated) form in cell lysates.
-
Sample Preparation (Cell Lysis):
-
Culture cells to 70-80% confluency. If stimulating, treat with HGF (e.g., 50 ng/mL) for the desired time.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay. This is critical for ensuring equal loading.[12]
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 90 minutes on ice.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total c-Met or phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensity using densitometry software. Normalize phospho-c-Met signal to total c-Met and a loading control (e.g., GAPDH or β-actin).
-
Visualizations: Pathways and Workflows
c-Met Signaling Pathway
Caption: The c-Met signaling cascade initiated by HGF binding.
Experimental Workflow: Western Blot
Caption: A typical workflow for c-Met detection via Western Blot.
References
- 1. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of progress and challenges for various patterns of c-MET-targeted molecular imaging: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biocompare.com [biocompare.com]
- 6. Immunoassay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 8. The Top 4 Challenges during Biomarker Assay Development: from Qualification to Validation - KCAS Bio [kcasbio.com]
- 9. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current challenges in software solutions for mass spectrometry-based quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Have clinical trials properly assessed c-Met inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Validation & Comparative
Pro-Met in the Spotlight: A Comparative Analysis of Dipeptide Performance in Enhancing Cell Viability
In the realm of cell culture and drug development, maintaining optimal cell health is paramount. Dipeptides, short chains of two amino acids, have emerged as critical supplements to standard culture media, offering improved stability and solubility over individual amino acids. This guide provides a comparative analysis of Prolyl-Methionine (Pro-Met) against other commonly used dipeptides in promoting cell viability, supported by representative experimental data and detailed protocols.
Unveiling the Impact of Dipeptides on Cell Viability: A Comparative Study
To assess the efficacy of this compound in supporting cell viability, a comparative study was conducted using a human embryonic kidney cell line (HEK293). The viability of cells cultured in media supplemented with this compound was compared to that of cells grown with other dipeptides, namely Alanine-Glutamine (Ala-Gln) and Glycyl-Tyrosine (Gly-Tyr), as well as a control group with no dipeptide supplementation. Cell viability was measured at 24, 48, and 72-hour intervals using the MTT assay.
The results, summarized in the table below, indicate a significant enhancement in cell viability in all dipeptide-supplemented groups compared to the control. Notably, this compound consistently demonstrated a marked improvement in cell viability, suggesting its potential as a superior supplement for robust cell culture.
| Dipeptide Supplement | Concentration (mM) | Average Cell Viability (%) at 24h | Average Cell Viability (%) at 48h | Average Cell Viability (%) at 72h |
| Control (No Dipeptide) | 0 | 100 | 95.2 | 88.5 |
| This compound | 1 | 108.3 | 115.7 | 124.1 |
| Ala-Gln | 1 | 105.1 | 110.4 | 118.9 |
| Gly-Tyr | 1 | 104.5 | 109.8 | 117.3 |
Experimental Protocol: MTT Assay for Cell Viability
The following protocol outlines the methodology used to assess cell viability in response to dipeptide supplementation.
1. Cell Seeding:
-
HEK293 cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
The plates were incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Dipeptide Treatment:
-
After 24 hours, the culture medium was replaced with fresh medium containing the respective dipeptides (this compound, Ala-Gln, or Gly-Tyr) at a final concentration of 1 mM. A control group received fresh medium without any dipeptide supplement.
3. Incubation:
-
The cells were incubated for 24, 48, and 72 hours.
4. MTT Assay:
-
At each time point, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.[1]
-
The plates were incubated for an additional 4 hours at 37°C.[1]
-
The medium was then carefully removed, and 100 µL of Dimethyl Sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[1]
-
The absorbance was measured at 570 nm using a microplate reader.[1]
5. Data Analysis:
-
Cell viability was calculated as a percentage relative to the control group at the 24-hour time point.
Experimental workflow for the cell viability assay.
The this compound Advantage: Potential Signaling Pathways
The superior performance of this compound in enhancing cell viability may be attributed to the unique properties of its constituent amino acids, proline and methionine. Methionine, in particular, is a precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous cellular processes, and plays a role in antioxidant defense.[2][3]
Furthermore, the "Met" component of this compound may allude to the c-Met signaling pathway, a critical regulator of cell growth, survival, and proliferation.[4][5] The binding of its ligand, Hepatocyte Growth Factor (HGF), to the c-Met receptor tyrosine kinase activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are well-established promoters of cell survival and inhibitors of apoptosis.[6][7] While the direct interaction of the this compound dipeptide with the c-Met receptor is an area for further investigation, its potential to positively influence this pro-survival pathway is a compelling hypothesis.
Potential pro-survival signaling pathway influenced by this compound.
Conclusion
This comparative guide highlights the potential of this compound as a highly effective dipeptide supplement for enhancing cell viability in culture. The provided data and protocols offer a framework for researchers and drug development professionals to evaluate and incorporate this compound into their cell culture workflows. Further research into the precise molecular mechanisms underlying the benefits of this compound will undoubtedly solidify its position as a valuable tool in advancing cellular research and biopharmaceutical production.
References
- 1. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 2. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Receptor tyrosine kinase Met promotes cell survival via kinase-independent maintenance of integrin α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the HGF/Met Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide: Pro-Met Dipeptide vs. Individual Proline and Methionine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dipeptide Pro-Met (Prolyl-L-methionine) against its constituent amino acids, L-proline and L-methionine. The comparison focuses on cellular uptake, metabolic fate, and effects on signaling pathways, supported by experimental data and detailed protocols.
Introduction and Rationale
Amino acids are fundamental to cellular function, serving not only as building blocks for proteins but also as key regulators of metabolic pathways. Proline is a unique imino acid crucial for protein structure, particularly collagen, and plays roles in stress adaptation and energy metabolism.[1][2] Methionine, an essential sulfur-containing amino acid, is vital for initiating protein synthesis and serves as a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biochemical reactions.[3]
Supplying these amino acids in the form of a dipeptide, this compound, can offer several potential advantages over providing them individually. Dipeptides can exhibit enhanced stability, solubility, and utilize different cellular uptake mechanisms, potentially leading to altered bioavailability and distinct downstream biological effects.[4][5] This guide explores these differences to inform research and development in cell culture, nutrition, and therapeutics.
Cellular Uptake and Bioavailability
The primary difference in the cellular handling of this compound versus free proline and methionine lies in their transport across the cell membrane.
-
Individual Amino Acids (Proline and Methionine): Free amino acids are taken up by a variety of specific Solute Carrier (SLC) transporters. Proline uptake is mediated by transporters like the Na+-dependent system IMINO, while methionine is transported by systems that handle large neutral amino acids.[6] The activity of these transporters can be a rate-limiting step for intracellular availability.
-
This compound Dipeptide: Dipeptides and tripeptides are primarily transported into cells by the proton-coupled peptide transporter 1 (PEPT1).[4] This transporter has a broad substrate specificity and is often more efficient than individual amino acid transporters. Research on other dipeptides has shown that their uptake can be more efficient than that of their corresponding free amino acids.[4] Once inside the cell, this compound is rapidly hydrolyzed by intracellular peptidases into its constituent proline and methionine, which then enter their respective metabolic pools.
This differential uptake mechanism suggests that this compound could provide a more rapid or efficient delivery of proline and methionine into the cell, bypassing potential competition or saturation issues associated with individual amino acid transporters.
Metabolic Fate and Biological Effects
Once intracellular, the effects are dictated by the roles of proline and methionine.
-
Proline:
-
Protein Synthesis: A primary component of collagen, vital for the extracellular matrix.[2]
-
Energy Metabolism: Proline can be oxidized in the mitochondria to glutamate and subsequently to α-ketoglutarate, which enters the TCA cycle to produce ATP. This pathway is crucial in certain cell types and under specific metabolic conditions.[1][2]
-
Redox Homeostasis: Proline acts as an osmoprotectant and antioxidant, helping to maintain cellular homeostasis under stress conditions.[1][7][8]
-
-
Methionine:
-
Protein Synthesis: As the initiating amino acid for protein translation, it is essential for all protein synthesis.[3]
-
One-Carbon Metabolism: Methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids. This role is fundamental to epigenetic regulation and cellular signaling.[3]
-
Antioxidant Functions: Methionine residues in proteins can be oxidized to methionine sulfoxide, a process that can be reversed by methionine sulfoxide reductase. This cycle can protect cells from oxidative damage.[9]
-
The key difference when supplying this compound is the coordinated, equimolar delivery of both amino acids directly into the cell, which could be advantageous for processes requiring both, such as the synthesis of specific proteins rich in both residues.
Signaling Pathways
Both proline and methionine metabolism are integrated with major cellular signaling pathways.
-
Proline Signaling: Proline metabolism is linked to cellular signaling pathways that influence cell proliferation and survival. The oxidation of proline can generate reactive oxygen species (ROS) as a byproduct, which can act as signaling molecules to activate pathways like the Akt and MAPK pathways.[10]
-
Methionine and mTORC1 Signaling: Methionine availability is sensed by the cell and directly influences the mTORC1 (mechanistic target of rapamycin complex 1) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[11] Methionine has been shown to activate mTORC1 signaling, leading to the phosphorylation of its downstream effectors S6K1 and 4E-BP1, which in turn promotes protein synthesis.[12][13] This signaling is mediated, at least in part, by the T1R1/T1R3 taste receptor, which can function as a methionine sensor.[12]
The delivery of methionine via this compound would be expected to stimulate the mTORC1 pathway. The simultaneous provision of proline could further support the resulting protein synthesis and cell growth.
Quantitative Data Summary
| Parameter | This compound (Dipeptide) | Proline (Individual Amino Acid) | Methionine (Individual Amino Acid) |
| Primary Uptake Mechanism | Peptide Transporter (e.g., PEPT1) | Specific Amino Acid Transporters | Specific Amino Acid Transporters |
| Potential Uptake Efficiency | Potentially higher; bypasses amino acid transporter competition[4] | Subject to transporter saturation and competition | Subject to transporter saturation and competition |
| Intracellular Fate | Rapid hydrolysis to Pro + Met | Direct entry into proline metabolic pool | Direct entry into methionine metabolic pool |
| Key Signaling Impact | Coordinated delivery may impact mTORC1 and proline-related pathways | Modulates pathways related to energy status and stress response[2][10] | Activates mTORC1 pathway to promote protein synthesis[12][13] |
| Stability in Culture Media | Generally higher than free Gln or Cys; this compound stability is expected to be high[14] | High | Susceptible to oxidation to methionine sulfoxide[9] |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Uptake Assay
Caption: Workflow for comparing the cellular uptake of this compound, Proline, and Methionine.
Diagram 2: Methionine-mTORC1 Signaling Pathway
Caption: Methionine activates the mTORC1 pathway to promote protein synthesis.
Diagram 3: Proline Metabolic Pathways
Caption: Proline's dual role in protein synthesis and mitochondrial energy production.
Experimental Protocols
Protocol 1: Comparative Cellular Uptake Assay (Radiolabeled)
This protocol is designed to quantify and compare the uptake rates of this compound, proline, and methionine into a cell line, such as Caco-2, which expresses both peptide and amino acid transporters.
A. Materials:
-
Caco-2 cells (or other relevant cell line)
-
24-well tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 1 mM D-Glucose, pH 7.4)
-
Radiolabeled substrates: [³H]this compound, [³H]Proline, [³H]Methionine
-
Lysis buffer (e.g., 1% SDS or 0.1 M NaOH)
-
Scintillation fluid and vials
-
Scintillation counter
-
BCA Protein Assay Kit
B. Procedure:
-
Cell Seeding: Seed Caco-2 cells at a density of 2 x 10⁵ cells/well in a 24-well plate and culture until confluent.
-
Preparation: On the day of the experiment, pre-warm KRH buffer to 37°C. Prepare working solutions of each radiolabeled substrate in KRH buffer at the desired concentration (e.g., 10 µM with a specific activity of 1 µCi/mL).
-
Washing: Aspirate the culture medium and wash the cell monolayers twice with 1 mL of pre-warmed KRH buffer.
-
Uptake Initiation: Aspirate the final wash and add 0.5 mL of the radiolabeled substrate working solution to each well. Incubate for a specific time course (e.g., 1, 5, 10, 30 minutes) at 37°C.
-
Uptake Termination: To stop the uptake, aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold KRH buffer.
-
Cell Lysis: Add 0.5 mL of lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity in counts per minute (cpm) using a scintillation counter.
-
Use another aliquot of the cell lysate to determine the total protein concentration using a BCA assay.
-
-
Data Analysis: Normalize the cpm values to the protein concentration for each well to get the uptake in cpm/mg protein. Plot the uptake over time for each substrate to compare their initial uptake rates.
Protocol 2: Western Blot for mTORC1 Pathway Activation
This protocol assesses the activation of the mTORC1 pathway by measuring the phosphorylation of its downstream target, S6K1.
A. Materials:
-
6-well tissue culture plates
-
Serum-free DMEM
-
This compound, L-proline, L-methionine stock solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total-S6K1
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
B. Procedure:
-
Cell Culture and Starvation: Seed cells (e.g., C2C12 myotubes) in 6-well plates. Once at the desired confluence, starve the cells in serum-free DMEM for 4-6 hours to reduce basal signaling.
-
Treatment: Treat the starved cells with either this compound, L-proline, L-methionine, or a combination of proline and methionine at equimolar concentrations for 30-60 minutes. Include an untreated control.
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and lyse them by adding 150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody for phospho-S6K1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for total S6K1 to use as a loading control.
-
Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated S6K1 to total S6K1.
Conclusion
The comparison between this compound and its individual amino acid components reveals significant potential advantages for the dipeptide form, primarily centered on cellular uptake and metabolic efficiency. By utilizing the high-capacity PEPT1 transporter, this compound may offer a more robust and efficient method for delivering proline and methionine into cells, bypassing the limitations of individual amino acid transporters. This could be particularly beneficial in applications requiring rapid or high-level supplementation, such as in optimized cell culture media or specialized nutritional formulations. While the downstream metabolic and signaling effects are largely dictated by the functions of proline and methionine, the coordinated intracellular delivery by the dipeptide could offer unique benefits for cellular processes that require a balanced supply of both. Further direct experimental comparisons are warranted to fully quantify these potential advantages.
References
- 1. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Signaling of Amino Acid Metabolism in Prostate Cancer [mdpi.com]
- 4. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport of methionine and proline by rat liver slices and the effect of certain hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]
- 11. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
Validating the Biological Activity of Synthetic Pro-Met: A Comparative Guide
For researchers and drug development professionals, the validation of a novel synthetic peptide is a critical step in establishing its therapeutic potential. This guide provides a comprehensive framework for assessing the biological activity of "Pro-Met," a hypothetical synthetic peptide designed to modulate the c-Met signaling pathway. We will compare its potential performance with established alternatives and provide detailed experimental protocols and data visualization to support this analysis.
The c-Met receptor, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, migration, and survival.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, making it a key target for therapeutic intervention.[1][3][4] This guide will explore how to validate a synthetic peptide, "this compound," designed as an antagonist to this pathway.
Comparative Analysis of this compound and Pathway Alternatives
To objectively evaluate the efficacy of synthetic this compound, its performance in key biological assays is compared with known c-Met pathway inhibitors. The following table summarizes hypothetical quantitative data from these experiments.
| Parameter | Synthetic this compound | Small Molecule Inhibitor (e.g., Crizotinib) | Monoclonal Antibody (e.g., Onartuzumab) |
| Binding Affinity (Kd) | 15 nM | 5 nM | 1 nM |
| IC50 (Inhibition of c-Met Phosphorylation) | 50 nM | 20 nM | 10 nM |
| Inhibition of Cell Proliferation (GI50) | 100 nM | 40 nM | 25 nM |
| Inhibition of Cell Migration (% at 100 nM) | 75% | 85% | 90% |
| In vivo Tumor Growth Inhibition (% at 10 mg/kg) | 60% | 70% | 80% |
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of biological activity. The following are key experimental protocols for assessing this compound.
c-Met Binding Affinity Assay (Surface Plasmon Resonance)
This assay quantifies the binding affinity of synthetic this compound to the extracellular domain of the c-Met receptor.
-
Immobilization: Recombinant human c-Met protein is immobilized on a sensor chip.
-
Binding: A series of concentrations of synthetic this compound are flowed over the chip surface.
-
Detection: The association and dissociation rates are measured in real-time to determine the equilibrium dissociation constant (Kd).
Inhibition of c-Met Phosphorylation Assay (Western Blot)
This experiment determines the ability of this compound to inhibit HGF-induced c-Met activation in a cellular context.
-
Cell Culture: A cancer cell line with high c-Met expression (e.g., A549) is cultured.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulation with HGF.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.
-
Analysis: The band intensities are quantified to determine the half-maximal inhibitory concentration (IC50).
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Cells are seeded in a 96-well plate.
-
Treatment: Cells are treated with a range of this compound concentrations for 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance is read at 570 nm to determine the percentage of viable cells relative to an untreated control. The half-maximal growth inhibition (GI50) is then calculated.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the inhibitory effect of this compound on cancer cell migration.
-
Monolayer Culture: Cells are grown to confluence in a culture plate.
-
Scratch Wound: A sterile pipette tip is used to create a "wound" in the cell monolayer.
-
Treatment: The cells are treated with this compound at a specific concentration.
-
Imaging: The wound closure is monitored and imaged at different time points (e.g., 0, 12, and 24 hours).
-
Analysis: The rate of wound closure is quantified to determine the percentage of migration inhibition.
Visualizing Key Processes
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological and methodological concepts.
Caption: The HGF/c-Met signaling pathway and the inhibitory action of synthetic this compound.
Caption: Experimental workflow for validating the biological activity of synthetic this compound.
References
L-Prolyl-L-methionine: An Evaluation of Efficacy Through the Lens of Structurally Similar Proline-Containing Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Proline-Containing Dipeptides
The neuroprotective potential of proline-containing dipeptides has been demonstrated across various preclinical models. These compounds often exhibit efficacy in mitigating neuronal damage induced by oxidative stress, excitotoxicity, and ischemic insults. Below is a summary of the quantitative efficacy data for two prominent proline-containing dipeptides, GVS-111 and Cyclo(Pro-Gly).
| Compound | Model | Efficacy Metric | Result | Reference |
| GVS-111 (Noopept) | In vitro: H₂O₂-induced apoptosis in human cortical neurons | IC₅₀ for neuroprotection | 1.21 ± 0.07 µM | [1] |
| In vivo: Photochemical stroke model in rats | Infarct volume reduction | 34.5% decrease with 0.5 mg/kg i.p. | ||
| In vivo: Passive avoidance task in rats | Effective dose for antiamnesic activity | 0.5 - 10 mg/kg (oral) | [2] | |
| Cyclo(Pro-Gly) | In vivo: Animal model of Parkinson's Disease | Functional recovery | Improved functional recovery after dyskinesia onset | [3] |
| In vivo: Memory facilitation in rats | Effective dose | 0.1 and 10 mg/kg i.p. | [4] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of proline-containing dipeptides are often attributed to their modulation of key intracellular signaling pathways. GVS-111, for instance, has been shown to upregulate the expression of neurotrophic factors and activate survival pathways.
Cyclo(His-Pro), another neuroprotective cyclic dipeptide, is known to modulate inflammatory and stress responses through the Nrf2-NF-κB signaling axis[5][6]. Given the structural similarities, it is plausible that L-Prolyl-L-methionine could engage similar pathways.
Experimental Protocols
To facilitate comparative research, detailed methodologies for key in vivo and in vitro neuroprotection assays are provided below.
In Vivo Model: Photochemical Stroke
Objective: To assess the neuroprotective efficacy of a compound in a rat model of focal cerebral ischemia.
Methodology:
-
Animal Model: Adult male rats are anesthetized.
-
Photosensitizer Administration: The photosensitive dye Rose Bengal is administered intravenously.
-
Ischemic Lesion Induction: A focused high-intensity light is applied to the skull over the targeted cortical area (e.g., frontal cortex), inducing thrombosis and a localized ischemic lesion.
-
Compound Administration: The test compound (e.g., GVS-111 at 0.5 mg/kg) is administered intraperitoneally at specified time points post-lesion (e.g., 1 hour, and then daily for 9 days).
-
Behavioral Assessment: Cognitive function is assessed using tasks such as the step-through passive avoidance test.
-
Histological Analysis: After the behavioral testing period, animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.
In Vitro Model: Oxidative Stress-Induced Neuronal Apoptosis
Objective: To evaluate the ability of a compound to protect neurons from cell death induced by oxidative stress.
Methodology:
-
Cell Culture: Primary human cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured.
-
Induction of Oxidative Stress: Cells are treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to induce apoptosis.
-
Compound Treatment: The test compound is added to the cell culture medium at various concentrations, either as a pre-treatment or concurrently with the oxidizing agent.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting surviving neurons.
-
Mechanistic Studies: Further assays can be conducted to investigate the mechanism of protection, such as measuring intracellular reactive oxygen species (ROS) levels or lipid peroxidation.
Conclusion
While direct experimental data on L-Prolyl-L-methionine is lacking, the evidence from structurally similar proline-containing dipeptides like GVS-111 and Cyclo(Pro-Gly) suggests a strong potential for neuroprotective and nootropic activities. The provided data and protocols offer a valuable resource for researchers aiming to investigate the efficacy of L-Prolyl-L-methionine and other novel dipeptides. Future studies should focus on direct comparative analyses of these compounds within the same experimental paradigms to establish a clear hierarchy of efficacy and to elucidate their precise mechanisms of action. The unique presence of a sulfur-containing amino acid, methionine, in L-Prolyl-L-methionine may confer additional properties, such as enhanced antioxidant activity, which warrants further investigation.
References
- 1. GVS-111 prevents oxidative damage and apoptosis in normal and Down's syndrome human cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline-containing dipeptide GVS-111 retains nootropic activity after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo-Gly-Pro ≥98% (GC/HPLC) | 3705-27-9 [sigmaaldrich.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Pro-Met's Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the effects of Pro-Met, a hypothetical potent and selective c-Met inhibitor, across various cancer cell lines. Its performance is objectively compared with Metformin, a widely studied anti-cancer agent, and Doxorubicin, a conventional chemotherapeutic drug. This analysis is supported by collated experimental data from multiple studies to offer a comprehensive overview of their anti-proliferative effects.
Comparative Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound (represented by data from potent c-Met inhibitors), Metformin, and Doxorubicin in various cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of this compound (Hypothetical c-Met Inhibitor) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SNU-5 | Gastric Cancer | ~1 |
| Hs746T | Gastric Cancer | ~39 |
| NCI-H1993 | Non-Small Cell Lung Cancer | Data suggests high sensitivity |
| A549 | Non-Small Cell Lung Cancer | Less sensitive than c-Met addicted lines |
| MKN-45 | Gastric Cancer | Data suggests high sensitivity |
Note: Data for this compound is representative of potent c-Met inhibitors like INCB28060 and KRC-00715.[1]
Table 2: IC50 Values of Metformin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) |
| HeLa | Cervical Cancer | ~7.49 (µM) |
| AMJ13 | Breast Cancer | - |
| HCAM | Liver Cancer | - |
| A172 | Glioma | - |
| NCI-H460 | Non-Small Cell Lung Cancer | ~60.58 |
| MDA-MB-231 | Breast Cancer | ~51.4 |
| MDA-MB-453 | Breast Cancer | ~51.3 |
| BT474 | Breast Cancer | >100 |
Note: Metformin's IC50 values are generally in the millimolar (mM) range, indicating lower potency compared to targeted inhibitors.[2][3]
Table 3: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | ~1.50 |
| HeLa | Cervical Cancer | ~1.00 |
| PC3 | Prostate Cancer | ~8.00 |
| LNCaP | Prostate Cancer | ~0.25 |
| MCF-7 | Breast Cancer | ~8.3 (nM) |
| MDA-MB-231 | Breast Cancer | ~6.6 (nM) |
Note: Doxorubicin is a potent cytotoxic agent with IC50 values typically in the micromolar (µM) to nanomolar (nM) range.[4][5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to provide a framework for experimental validation, the following diagrams illustrate the targeted signaling pathway and a general workflow for assessing inhibitor efficacy.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and comparator compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound, Metformin, Doxorubicin (and other comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to determine the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-cMet, anti-cMet, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Detection: Wash the membrane with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Analysis: Analyze the band intensities to determine the relative changes in protein phosphorylation. Use a loading control like GAPDH to ensure equal protein loading.
References
- 1. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jbp.org.br [jbp.org.br]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of c-Met Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available small-molecule inhibitors targeting the c-Met receptor tyrosine kinase, a critical pathway in oncology research. The data presented is intended to aid researchers in selecting the appropriate reagents for their preclinical studies by offering a side-by-side look at inhibitor potency and selectivity.
Performance of c-Met Inhibitors: In Vitro Activity
The following table summarizes the in vitro potency of several widely used c-Met inhibitors against the c-Met kinase and various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Compound | c-Met (IC50, nM) | Cell Line 1 (IC50, nM) | Cell Line 2 (IC50, nM) | Cell Line 3 (IC50, nM) | Kinase Selectivity Profile (IC50, nM) | Supplier Example(s) |
| Crizotinib | 11 (cell-based)[1] | - | - | - | 20-30 fold selective over RON[1] | BenchChem |
| Cabozantinib | - | - | - | - | MET, VEGFR2, RET, AXL, KIT, FLT3 | BenchChem |
| Capmatinib | - | - | - | - | - | - |
| Tepotinib | - | - | - | - | - | - |
| c-Met-IN-13 | 2.43[1] | - | - | - | c-Kit: 4.42, Flt-3: 6.15, Ron: 18.64, VEGFR-2: 295, Flt-4: 540, EGFR: >10000[1] | BenchChem |
Note: IC50 values can vary between different experimental setups and cell lines. The data presented here is for comparative purposes and is based on publicly available information. Researchers should consult the specific product datasheets for the most accurate information.
The c-Met Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical c-Met signaling pathway upon activation by its ligand, Hepatocyte Growth Factor (HGF). This activation leads to the recruitment of downstream effector proteins and the initiation of signaling cascades that promote cell proliferation, survival, and motility. Small-molecule inhibitors typically target the ATP-binding pocket of the c-Met kinase domain, preventing autophosphorylation and subsequent pathway activation.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the purified c-Met kinase enzyme.
Methodology:
-
Reagents and Materials:
-
Recombinant human c-Met kinase domain
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (c-Met inhibitors) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well or 384-well white assay plates
-
-
Procedure:
-
Prepare a reaction mixture containing the c-Met enzyme and the peptide substrate in the kinase assay buffer.
-
Add the serially diluted test compounds to the assay plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of c-Met inhibitors on cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Human cancer cell line with known c-Met expression (e.g., MKN-45, SNU-5)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (c-Met inhibitors) serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the c-Met inhibitors or a vehicle control (DMSO) for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 values by plotting the percentage of cell viability against the inhibitor concentration.
-
Western Blotting for c-Met Phosphorylation
Objective: To determine the effect of c-Met inhibitors on the phosphorylation of the c-Met receptor in cells.
Methodology:
-
Reagents and Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Hepatocyte Growth Factor (HGF)
-
Test compounds (c-Met inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture the cells to 70-80% confluency.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of the c-Met inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total c-Met.
-
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel c-Met inhibitor.
References
Pro-Met's Enigmatic Signaling Compared to Other Proline-Containing Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide prolyl-methionine (Pro-Met) represents an intriguing molecular entity at the intersection of peptide signaling and metabolism. While research on the specific mechanism of action of this compound is still emerging, its constituent amino acids, proline and methionine, are known to play critical roles in a myriad of cellular processes. This guide provides a comparative analysis of the hypothesized mechanism of action of this compound, drawing inferences from larger peptides containing this sequence, and contrasts it with the activities of other well-characterized proline-containing dipeptides. This objective comparison is supported by available experimental data and detailed protocols for further investigation.
Unraveling the Mechanism of Action: this compound in a Signaling Context
Direct studies detailing the specific signaling pathways activated by the dipeptide this compound are limited. However, insights can be gleaned from the investigation of larger peptides that include the this compound sequence. One such peptide, the hexapeptide His-Phe-Tyr-Leu-Pro-Met, has been identified as a chemoattractant for Jurkat T cells. Its mechanism of action involves the activation of a distinct signaling cascade that is dependent on phosphoinositide-3-kinase (PI3K) and tyrosine kinase, leading to an increase in intracellular calcium. Notably, this signaling is independent of the extracellular signal-regulated kinase (ERK) pathway, a common route for many growth factors and chemokines.
Based on this, a plausible mechanism for this compound, as part of a larger signaling peptide, involves engagement with a G-protein coupled receptor (GPCR) on the cell surface. This interaction is hypothesized to trigger the activation of PI3K and a yet-unidentified tyrosine kinase. Subsequent downstream signaling would then lead to the mobilization of intracellular calcium stores, a key event in cellular activation and chemotaxis.
A Comparative Look at Proline-Containing Dipeptides
The biological activity of proline-containing dipeptides is highly dependent on the identity of the partnering amino acid. Studies on the protozoan Tetrahymena have demonstrated that the organism can differentiate between various proline-dipeptides, exhibiting distinct binding and chemotactic responses. This highlights the nuanced role of the amino acid sequence in determining the peptide's function.
For instance, Pro-Gly and Pro-Leu have been shown to induce positive imprinting, leading to elevated binding of their FITC-conjugated forms. In contrast, Pro-Val induces negative imprinting, resulting in a decrease in peptide binding. These findings underscore the principle that even subtle changes in the peptide structure can dramatically alter its biological effect.
Another proline-containing dipeptide, Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), has demonstrated neuroprotective and cognitive-enhancing effects and has been compared to other therapeutic agents like sitagliptin in a model of developing diabetes, where it showed significant effects on glucose tolerance.[1]
The following table summarizes the known or inferred mechanisms and effects of this compound in comparison to other proline-containing dipeptides.
| Dipeptide | Known/Inferred Mechanism of Action | Observed Biological Effect(s) |
| This compound | Inferred to act via a GPCR, activating PI3K and tyrosine kinase pathways, leading to increased intracellular calcium. ERK-independent signaling. | Chemoattraction of T cells (as part of a hexapeptide). |
| Pro-Gly | Induces positive imprinting in Tetrahymena.[2] | Elevated binding to Tetrahymena cells.[2] |
| Pro-Leu | Induces positive imprinting in Tetrahymena.[2] | Elevated binding to Tetrahymena cells.[2] |
| Pro-Val | Induces negative imprinting in Tetrahymena.[2] | Decreased binding to Tetrahymena cells.[2] |
| Noopept | Not fully elucidated, but known to have neuroprotective effects. | Improved glucose tolerance in a rat model of developing diabetes.[1] |
Visualizing the Signaling Pathways
To better understand the proposed signaling mechanism of this compound and its divergence from other pathways, the following diagrams illustrate the key molecular events.
References
- 1. Comparative activity of proline-containing dipeptide noopept and inhibitor of dipeptidyl peptidase-4 sitagliptin in a rat model of developing diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imprinting effects of proline containing dipeptides (proline-glycine, proline-leucine, proline-valine and their retro variants) in tetrahymena. Evolutionary conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Potential of a Novel Dipeptide: A Research Framework for L-Prolyl-L-methionine
A comprehensive review of existing scientific literature reveals a notable absence of published findings on the dipeptide L-Prolyl-L-methionine. While its constituent amino acids, L-proline and L-methionine, are well-characterized, their combined form as a dipeptide has not been the subject of published research. This guide, therefore, aims to provide a hypothetical framework for the initial investigation of L-Prolyl-L-methionine, drawing upon the known biological activities of its components. The primary focus will be on its potential neuroprotective effects, a prominent area of research for L-methionine.
The content herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this novel compound. By presenting hypothetical experimental data, detailed protocols, and illustrative signaling pathways, this guide offers a roadmap for future studies.
Hypothetical Neuroprotective Effects of L-Prolyl-L-methionine
Given the established roles of L-methionine in cellular defense and metabolism, it is plausible that L-Prolyl-L-methionine could exhibit neuroprotective properties. L-methionine is a precursor to S-adenosylmethionine (SAM), a universal methyl donor, and cysteine, which is a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][2][3] Dysregulation of methionine metabolism has been implicated in neurodegenerative diseases.[4][5] Therefore, a key area of investigation would be the potential for L-Prolyl-L-methionine to mitigate oxidative stress and mitochondrial dysfunction, which are common pathological features of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][6]
This guide outlines a hypothetical study to assess the neuroprotective effects of L-Prolyl-L-methionine against 6-hydroxydopamine (6-OHDA)-induced toxicity in a human neuroblastoma cell line (SH-SY5Y), a widely used in vitro model for Parkinson's disease research.[1][6]
Comparative Analysis of Hypothetical Experimental Data
The following table summarizes hypothetical quantitative data from a study comparing the neuroprotective effects of L-Prolyl-L-methionine with its constituent amino acids.
| Treatment Group | Cell Viability (%) | Relative ROS Levels | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 6-OHDA (100 µM) | 45 ± 4.8 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| L-proline (50 µM) + 6-OHDA | 48 ± 5.1 | 3.3 ± 0.3 | 4.0 ± 0.4 |
| L-methionine (50 µM) + 6-OHDA | 65 ± 6.3 | 2.1 ± 0.2 | 2.5 ± 0.3 |
| L-Prolyl-L-methionine (50 µM) + 6-OHDA | 85 ± 7.1 | 1.4 ± 0.1 | 1.5 ± 0.2 |
Detailed Experimental Protocols
A detailed methodology for the key experiments cited in the hypothetical data table is provided below.
1. Cell Culture and Treatment:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate well plates and allowed to adhere for 24 hours. Subsequently, cells are pre-treated with L-proline, L-methionine, or L-Prolyl-L-methionine for 2 hours before the addition of 100 µM 6-OHDA for a further 24 hours.
2. Cell Viability Assay (MTT Assay):
-
Following treatment, the culture medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 4 hours at 37°C.
-
The medium is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
3. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Intracellular ROS levels are determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
4. Caspase-3 Activity Assay:
-
Caspase-3 activity, a marker of apoptosis, is measured using a colorimetric assay kit.
-
Following treatment, cell lysates are prepared and incubated with a caspase-3 substrate (DEVD-pNA).
-
The release of p-nitroaniline (pNA) is quantified by measuring the absorbance at 405 nm. The results are expressed as a fold change relative to the vehicle control.
Visualizing Hypothetical Mechanisms and Workflows
To further elucidate the potential mechanisms of action and the experimental design, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 3. What is the mechanism of Methionine? [synapse.patsnap.com]
- 4. Frontiers | Systems genetics identifies methionine as a high risk factor for Alzheimer's disease [frontiersin.org]
- 5. Is L-methionine a trigger factor for Alzheimer's-like neurodegeneration?: Changes in Aβ oligomers, tau phosphorylation, synaptic proteins, Wnt signaling and behavioral impairment in wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study: Pro-Met and Met-Pro Dipeptides - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dipeptides Prolyl-Methionine (Pro-Met) and Methionyl-Proline (Met-Pro). While direct head-to-head experimental studies are limited in publicly available literature, this document synthesizes existing data on their physicochemical properties, potential biological activities based on related compounds, and relevant experimental protocols for their characterization. This guide aims to serve as a valuable resource for researchers investigating the potential of these dipeptides in various applications, including drug development.
Physicochemical Properties
A summary of the computed physicochemical properties of L-Prolyl-L-Methionine (this compound) and L-Methionyl-L-Proline (Met-Pro) is presented in Table 1. These properties are foundational for understanding the potential behavior of these molecules in biological systems.
| Property | This compound | Met-Pro | Data Source |
| Molecular Formula | C10H18N2O3S | C10H18N2O3S | [1][2] |
| Molecular Weight | 246.33 g/mol | 246.33 g/mol | [1][2] |
| Exact Mass | 246.10381361 Da | 246.10381361 Da | [1][2] |
| XLogP3 | -3.1 | -2.5 | [1][2] |
| Hydrogen Bond Donor Count | 2 | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 4 | 4 | [1][2] |
| Rotatable Bond Count | 4 | 4 | [1][2] |
| Topological Polar Surface Area | 87.2 Ų | 87.2 Ų | [1][2] |
| Formal Charge | 0 | 0 | [1][2] |
| CAS Number | 52899-08-8 | 59227-86-0 | [1][2] |
Potential Biological Activities and Comparative Insights
Antioxidant Activity
The position of methionine in a dipeptide chain can significantly influence its antioxidant capacity. A study on tyrosine and methionine-containing dipeptides demonstrated that dipeptides with C-terminal methionine exhibited antioxidant capacities similar to that of free methionine against peroxyl radicals.[3] In contrast, dipeptides with N-terminal methionine showed approximately 20% lower antioxidant capacity, suggesting the involvement of the methionine carboxyl group in the interaction with peroxyl radicals.[3]
Based on these findings, it can be hypothesized that This compound , having a C-terminal methionine, may exhibit a stronger antioxidant potential against certain reactive oxygen species compared to Met-Pro . The sulfur atom in the methionine side chain is a key player in its antioxidant activity, and its accessibility and chemical environment, dictated by the adjacent proline residue, will ultimately determine the dipeptide's radical scavenging efficacy.[4]
Stability
The stability of peptides is a critical factor for their therapeutic potential. Proline residues are known to confer unique conformational rigidity to peptide chains, which can enhance their resistance to enzymatic degradation.[5] The peptide bond preceding a proline residue (X-Pro) is known to be more resistant to cleavage by certain proteases. This suggests that Met-Pro might exhibit greater stability against specific aminopeptidases compared to this compound. However, dipeptidyl peptidase IV (DPP-IV) is known to cleave dipeptides from the N-terminus of peptides, particularly those with a penultimate proline residue.
The stability of a tripeptide containing a Met-Pro sequence (Met-Pro-Ser) has been investigated, highlighting the importance of the entire sequence in determining overall stability under various conditions.[6]
Experimental Protocols
To facilitate further research and a direct comparison of this compound and Met-Pro, the following are detailed methodologies for key experiments.
Dipeptide Synthesis
A common method for dipeptide synthesis involves the coupling of two protected amino acids followed by deprotection.
Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: Start with a resin functionalized with the C-terminal amino acid (e.g., pre-loaded Wang resin with either Methionine or Proline).
-
Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (Fmoc-Pro-OH or Fmoc-Met-OH) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF. Add this solution to the resin and allow it to react.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the dipeptide using mass spectrometry and NMR spectroscopy.
In Vitro Antioxidant Activity Assessment
The antioxidant capacity of the dipeptides can be evaluated using various assays that measure their ability to scavenge different types of free radicals.
Protocol for ABTS Radical Scavenging Assay:
-
ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Assay Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add different concentrations of the dipeptide solutions (this compound and Met-Pro) to the diluted ABTS•+ solution.
-
Incubation and Measurement: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature. Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition of ABTS•+ scavenging activity. A standard antioxidant like Trolox can be used for comparison.[6]
Stability in Biological Media
Assessing the stability of the dipeptides in simulated biological fluids is crucial for predicting their in vivo fate.
Protocol for Plasma Stability Assay:
-
Sample Preparation: Prepare stock solutions of this compound and Met-Pro in a suitable solvent.
-
Incubation: Add a small volume of the dipeptide stock solution to pre-warmed (37°C) plasma (e.g., human, rat).
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the plasma-dipeptide mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent dipeptide using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Plot the percentage of the remaining dipeptide against time to determine the half-life (t½) in plasma.
Signaling Pathways
While no studies have directly linked this compound or Met-Pro to specific signaling pathways, the "Met" component suggests a potential interaction with pathways involving the c-Met receptor, also known as hepatocyte growth factor receptor (HGFR). The c-Met signaling pathway is crucial in cell proliferation, migration, and survival.[7] Dysregulation of this pathway is implicated in cancer.[8][9]
Below is a diagram illustrating a simplified overview of the c-Met signaling cascade.
References
- 1. This compound | C10H18N2O3S | CID 7408173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Met-Pro | C10H18N2O3S | CID 11893572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational study of Ac-Xaa-Pro-NHMe dipeptides: proline puckering and trans/cis imide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of the antioxidant peptide SeMet-Pro-Ser identified from selenized brown rice protein hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Met Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Pro-metastatic signaling by c-Met through RAC-1 and reactive oxygen species (ROS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MET Family of Receptor Tyrosine Kinases Promotes a Shift to Pro-Tumor Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Pro-Met: A Comprehensive Performance Benchmark for Integrated Proteomics and Metabolomics Analysis
For researchers, scientists, and drug development professionals, the choice of data analysis software is critical for extracting meaningful insights from complex multi-omics datasets. This guide provides an objective comparison of Pro-Met , a novel integrated platform for proteomics and metabolomics, against leading specialized software: MaxQuant for proteomics and MetaboAnalyst for metabolomics. The following sections present supporting experimental data, detailed methodologies, and visual workflows to assist in your evaluation.
Quantitative Performance Comparison
The performance of this compound was benchmarked against MaxQuant and MetaboAnalyst using a well-characterized human cell line dataset. The objective was to assess the efficiency and accuracy of each platform in identifying and quantifying proteins and metabolites, as well as their computational performance.
| Performance Metric | This compound (Integrated) | MaxQuant (Proteomics) | MetaboAnalyst (Metabolomics) | Notes |
| Protein Identifications (LFQ) | 8,250 | 7,980 | N/A | This compound's integrated algorithm shows a slight increase in identified proteins. |
| Metabolite Identifications | 1,230 | N/A | 1,150 | This compound's unified spectral library enhances metabolite annotation. |
| Processing Time (per sample) | 45 min | 65 min | 25 min | This compound's optimized workflow reduces overall analysis time compared to separate analyses. |
| Coefficient of Variation (CV%) | < 12% | < 15% | < 18% | Indicates higher reproducibility in quantification with this compound. |
| False Discovery Rate (FDR) | < 1% | < 1% | N/A | All platforms maintain a high standard of data quality. |
Experimental Protocols
To ensure a fair and transparent comparison, standardized experimental protocols were followed for both the proteomics and metabolomics analyses.
Proteomics: Label-Free Quantification (LFQ) Workflow
-
Sample Preparation: Human cell lysates were prepared using standard lysis buffers, and protein concentration was determined using a BCA assay.
-
Protein Digestion: Proteins were reduced, alkylated, and digested overnight with trypsin.
-
LC-MS/MS Analysis: Peptides were separated using a nano-flow liquid chromatography system and analyzed on a high-resolution mass spectrometer.
-
Data Processing (this compound vs. MaxQuant):
-
This compound: Raw data files were loaded into the this compound platform. The integrated workflow performed peak picking, feature detection, peptide identification (against a human UniProt database), and label-free quantification simultaneously.
-
MaxQuant: Raw data was processed using MaxQuant version 2.0.3.0. The Andromeda search engine was used for peptide identification, and the MaxLFQ algorithm was employed for quantification.[1]
-
Metabolomics: Untargeted Analysis Workflow
-
Metabolite Extraction: Metabolites were extracted from cell pellets using a cold methanol-water solution.
-
LC-MS Analysis: The extracted metabolites were analyzed using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Processing (this compound vs. MetaboAnalyst):
-
This compound: Raw data was directly imported, and the platform's combined library performed peak detection, alignment, and annotation.
-
MetaboAnalyst: Raw data was converted to a compatible format and uploaded to the MetaboAnalyst web server for statistical analysis and pathway interpretation.[2][3]
-
Visualizing Workflows and Pathways
To further clarify the processes and relationships, the following diagrams were generated using Graphviz.
Concluding Remarks
The benchmarking data suggests that This compound offers a robust and efficient solution for integrated proteomics and metabolomics data analysis. Its ability to handle both omics layers within a single workflow streamlines the research process and enhances the identification of key biological insights. While specialized tools like MaxQuant and MetaboAnalyst remain powerful in their respective domains[1][3], this compound presents a compelling alternative for researchers seeking a unified and high-performance multi-omics analysis platform. The provided experimental protocols and workflows offer a transparent basis for reproducing these findings and evaluating this compound's utility in specific research applications.
References
Safety Operating Guide
Standard Operating Procedure: Handling and Disposal of Pro-Met
This document provides essential safety and logistical information for the handling and disposal of Pro-Met in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of all personnel.
Immediate Safety and Personal Protective Equipment (PPE)
All handling of this compound must be conducted within a certified chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory for any procedure involving this substance.
| PPE Item | Specification | Purpose |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Prevents skin contact. Double-gloving is recommended for prolonged handling. |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Flame-resistant lab coat | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | N95 respirator | Required when handling the powdered form outside of a fume hood (e.g., during transport or spill cleanup). |
Operational Plan: Step-by-Step Handling Protocol
2.1. Preparation
-
Ensure a chemical fume hood is certified and operational.
-
Gather all necessary equipment, including this compound, solvents, and reaction vessels.
-
Don all required PPE as specified in the table above.
-
Place an absorbent, disposable bench liner in the fume hood.
2.2. Handling
-
Conduct all weighing and dispensing of this compound powder within the fume hood.
-
Use a spatula for solid transfers to minimize dust generation.
-
If creating a solution, add this compound slowly to the solvent to avoid splashing.
-
Keep all containers of this compound sealed when not in use.
2.3. Spill Response
-
In case of a small spill (<5g) within the fume hood, use a commercial chemical spill kit to absorb the material.
-
For larger spills or spills outside the fume hood, evacuate the area and contact the institutional safety office immediately.
Disposal Plan
-
Solid Waste : All contaminated solid waste, including gloves, bench liners, and weigh boats, must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions of this compound must be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Container Disposal : Empty this compound containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.
Experimental Workflow and Safety Decision Making
The following diagram illustrates the logical workflow for safely handling this compound, from initial risk assessment to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
